Pramlintide
Description
This compound is a relatively new adjunct treatment for diabetes (both type 1 and 2), developed by Amylin Pharmaceuticals. It is derived from amylin, a hormone that is released into the bloodstream, in a similar pattern as insulin, after a meal. Like insulin, amylin is deficient in individuals with diabetes.
This compound is an Amylin Analog. The mechanism of action of this compound is as an Amylin Agonist.
This compound is a recombinant DNA produced polypeptide analogue of human amylin that is used in combination with insulin in the therapy of diabetes. This compound has not been associated with serum enzyme elevations during therapy or with instances of clinically apparent liver injury.
This compound is a peptide analogue of human amylin with 3 proline substitutions at positions 25, 28 and 29, with antihyperglycemic activity. By mimicking amylin, this compound slows gastric emptying, inhibits digestive secretions (gastric acid, pancreatic enzymes, and bile), reduces glucagon secretion, and increases satiety; all of these actions are mediated mostly by glucose-sensitive areas in the brain stem. The overall result is a decrease in blood glucose levels. The use of this compound may cause an increased risk of insulin-induced hypoglycemia.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for diabetes mellitus and has 3 investigational indications. This drug has a black box warning from the FDA.
a synthetic analogue of human amylin that helps regulate glucose
See also: this compound Acetate (active moiety of).
Properties
Key on ui mechanism of action |
Pramlintide is an amlyinomimetic, a functional analog of the naturally occurring pancreatic hormone amylin. Amylin has activity in a number of gastrointestinal and glucodynamic systems, and by mimicking its activity, pramlintide acts to improve glycemic control through modulation of the rate of gastric emptying, prevention of post-prandial rise in glucagon levels, and by increasing sensations of satiety, thereby reducing caloric intake and potentiating weight loss. There appears to be at least three distinct receptor complexes that bind with high affinity to amylin. All three complexes contain the calcitonin receptor at the core, plus one of three Receptor activity-modifying proteins, RAMP1, RAMP2, or RAMP3. |
|---|---|
CAS No. |
151126-32-8 |
Molecular Formula |
C171H267N51O53S2 |
Molecular Weight |
3949 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C171H267N51O53S2/c1-21-81(12)130(163(268)207-110(56-78(6)7)169(274)222-53-33-42-118(222)170(275)221-52-32-41-117(221)160(265)219-135(89(20)230)167(272)206-109(66-125(180)238)151(256)212-128(79(8)9)161(266)186-68-126(239)192-111(70-223)154(259)203-107(64-123(178)236)152(257)218-134(88(19)229)166(271)195-98(136(181)241)57-92-43-45-94(231)46-44-92)214-159(264)116-40-31-51-220(116)127(240)69-187-141(246)101(58-90-34-24-22-25-35-90)199-148(253)105(62-121(176)234)201-149(254)106(63-122(177)235)202-155(260)112(71-224)209-156(261)113(72-225)208-146(251)103(60-93-67-184-75-188-93)205-162(267)129(80(10)11)213-150(255)100(55-77(4)5)198-145(250)102(59-91-36-26-23-27-37-91)200-147(252)104(61-120(175)233)196-137(242)82(13)189-144(249)99(54-76(2)3)197-142(247)96(39-30-50-185-171(182)183)193-143(248)97(47-48-119(174)232)194-165(270)132(86(17)227)215-138(243)83(14)190-157(262)114-73-276-277-74-115(210-140(245)95(173)38-28-29-49-172)158(263)204-108(65-124(179)237)153(258)217-131(85(16)226)164(269)191-84(15)139(244)216-133(87(18)228)168(273)211-114/h22-27,34-37,43-46,67,75-89,95-118,128-135,223-231H,21,28-33,38-42,47-66,68-74,172-173H2,1-20H3,(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,241)(H,184,188)(H,186,266)(H,187,246)(H,189,249)(H,190,262)(H,191,269)(H,192,239)(H,193,248)(H,194,270)(H,195,271)(H,196,242)(H,197,247)(H,198,250)(H,199,253)(H,200,252)(H,201,254)(H,202,260)(H,203,259)(H,204,263)(H,205,267)(H,206,272)(H,207,268)(H,208,251)(H,209,261)(H,210,245)(H,211,273)(H,212,256)(H,213,255)(H,214,264)(H,215,243)(H,216,244)(H,217,258)(H,218,257)(H,219,265)(H4,182,183,185)/t81-,82-,83-,84-,85+,86+,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
TZIRZGBAFTZREM-MKAGXXMWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@@H]8CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N8)[C@@H](C)O)C)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C8CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N |
Key on ui application |
Pramlintide (Symlin) has been approved by the FDA as a new injectable drug for diabetes (both type 1 and 2). |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-His-Ser-Ser-Asn-Asn-Phe-Gly-Pro-Ile-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2(Disulfide bridge cys2 and cys7) |
source |
Synthetic |
Synonyms |
AC 0137; AC 137; Symlin; Tripro-Amylin; riproamylin; Pramlintide; LS-181996; LS181996; Amylin |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Pramlintide in Glycemic Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide is a synthetic analogue of the human neuroendocrine hormone amylin, which is co-secreted with insulin (B600854) by pancreatic β-cells in response to meals.[1][2] In individuals with diabetes, particularly type 1, amylin secretion is deficient.[1] this compound restores the physiological actions of amylin, serving as an adjunctive therapy to insulin for improving glycemic control.[2][3] Its mechanism of action is distinct from insulin and other anti-diabetic agents, offering a complementary approach to managing postprandial hyperglycemia. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
The therapeutic action of this compound is centered on three primary, interrelated mechanisms that collectively regulate the rate of glucose appearance in the circulation after a meal:
-
Suppression of Postprandial Glucagon (B607659) Secretion: It corrects the abnormal post-meal rise in glucagon often observed in diabetic patients.
-
Slowing of Gastric Emptying: It modulates the rate at which nutrients are delivered from the stomach to the small intestine for absorption.
-
Enhancement of Satiety: It acts on the central nervous system to promote a feeling of fullness, leading to reduced caloric intake.
These actions result in a significant reduction in postprandial glucose excursions, improved long-term glycemic control as measured by HbA1c, and are often accompanied by weight loss.
Core Mechanisms of Action
Suppression of Postprandial Glucagon Secretion
In healthy individuals, glucagon secretion is suppressed after meals to prevent excessive hepatic glucose production. However, in patients with type 1 and type 2 diabetes, this suppression is impaired, leading to paradoxical hyperglucagonemia that exacerbates postprandial hyperglycemia. This compound has been shown to reinstate this crucial regulatory mechanism.
Clinical studies have demonstrated that this compound administration significantly reduces the postprandial rise in glucagon concentrations in patients with both type 1 and type 2 diabetes. This suppression of glucagon is a key contributor to its glucose-lowering effect. For instance, in one study involving patients with type 1 diabetes, a 4-week treatment with this compound reduced the incremental area under the curve (AUC) for postprandial glucagon by approximately 87%. Similarly, in patients with type 2 diabetes, this compound infusion significantly lowered postprandial glucagon responses compared to placebo.
dot
References
The Multifaceted Mechanism of Pramlintide in Glycemic Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide is a synthetic analogue of the human neuroendocrine hormone amylin, which is co-secreted with insulin by pancreatic β-cells in response to meals.[1][2] In individuals with diabetes, particularly type 1, amylin secretion is deficient.[1] this compound restores the physiological actions of amylin, serving as an adjunctive therapy to insulin for improving glycemic control.[2][3] Its mechanism of action is distinct from insulin and other anti-diabetic agents, offering a complementary approach to managing postprandial hyperglycemia. This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
The therapeutic action of this compound is centered on three primary, interrelated mechanisms that collectively regulate the rate of glucose appearance in the circulation after a meal:
-
Suppression of Postprandial Glucagon Secretion: It corrects the abnormal post-meal rise in glucagon often observed in diabetic patients.
-
Slowing of Gastric Emptying: It modulates the rate at which nutrients are delivered from the stomach to the small intestine for absorption.
-
Enhancement of Satiety: It acts on the central nervous system to promote a feeling of fullness, leading to reduced caloric intake.
These actions result in a significant reduction in postprandial glucose excursions, improved long-term glycemic control as measured by HbA1c, and are often accompanied by weight loss.
Core Mechanisms of Action
Suppression of Postprandial Glucagon Secretion
In healthy individuals, glucagon secretion is suppressed after meals to prevent excessive hepatic glucose production. However, in patients with type 1 and type 2 diabetes, this suppression is impaired, leading to paradoxical hyperglucagonemia that exacerbates postprandial hyperglycemia. This compound has been shown to reinstate this crucial regulatory mechanism.
Clinical studies have demonstrated that this compound administration significantly reduces the postprandial rise in glucagon concentrations in patients with both type 1 and type 2 diabetes. This suppression of glucagon is a key contributor to its glucose-lowering effect. For instance, in one study involving patients with type 1 diabetes, a 4-week treatment with this compound reduced the incremental area under the curve (AUC) for postprandial glucagon by approximately 87%. Similarly, in patients with type 2 diabetes, this compound infusion significantly lowered postprandial glucagon responses compared to placebo.
dot
References
The Molecular Architecture and Stability of Pramlintide: A Technical Guide
Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunct therapy in the management of type 1 and type 2 diabetes.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular structure, which is designed to overcome the inherent instability and amyloidogenic properties of native amylin.[3][4] This technical guide provides an in-depth exploration of the molecular structure, stability, and signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.
Molecular Structure of this compound
This compound is a 37-amino acid polypeptide with a molecular formula of C171H267N51O53S2 and a molar mass of 3949.44 g/mol .[3] Its primary structure is based on human amylin, with key modifications to enhance its pharmaceutical properties.
Primary Structure and Key Modifications
The amino acid sequence of this compound is KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY. A critical feature of its structure is a disulfide bond between the cysteine residues at positions 2 and 7, which is crucial for its biological activity.
To reduce the high propensity of human amylin to aggregate and form amyloid fibrils, this compound was designed by substituting three amino acids with proline residues. Proline, known as a "structure-breaking" residue, disrupts the formation of β-sheet structures that are precursors to amyloid fibril formation. The specific substitutions are:
-
Alanine at position 25 is replaced with Proline.
-
Serine at position 28 is replaced with Proline.
-
Serine at position 29 is replaced with Proline.
These modifications, inspired by the less amyloidogenic rat amylin, significantly improve the stability of the molecule in solution.
Secondary and Tertiary Structure
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the solution-state structure of this compound. These studies reveal that this compound has a propensity to form helical structures. In aqueous fluoroalcohol media, a helical conformation is observed from Alanine-5 to Serine-20. The C-terminal region of the peptide is largely disordered.
Physicochemical Properties and Stability
The stability of this compound in aqueous solution is a critical factor for its formulation and clinical use. Its stability is influenced by several factors, most notably pH and temperature.
Influence of pH and Temperature
Studies on the degradation kinetics of this compound have shown that its stability is highly pH-dependent. The degradation rate increases with increasing pH over the range of 3.5 to 5.0. The parenteral product is formulated at a pH of 4.0, where it exhibits exceptional stability.
Temperature also plays a significant role in the stability of this compound. The Arrhenius expression for its degradation at pH 4.0 over the temperature range of 5°C to 50°C is given by: ln(k₀) = 37.39 - 21900/RT where k₀ is the zero-order rate constant for degradation.
Degradation Pathways
This compound can undergo degradation through various pathways, including hydrolysis and oxidation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, but is relatively stable under photolytic stress. The presence of eight potential deamidation sites, including asparagine and glutamine residues and the C-terminal amide, makes it susceptible to deamidation.
| Parameter | Value | Reference |
| Molecular Formula | C171H267N51O53S2 | |
| Molar Mass | 3949.44 g/mol | |
| Number of Amino Acids | 37 | |
| Optimal pH for Formulation | 4.0 | |
| Activation Energy for Degradation (pH 4.0) | 21,900 cal/mol | |
| Purity Loss at 5°C over 30 months (pH 4.0) | ~2% | |
| Binding Affinity (Kd) of CB to this compound | 38 µM |
Experimental Protocols
The characterization of this compound's structure and stability relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Purpose: To monitor the degradation of this compound and determine its purity and potency.
Methodology:
-
Reversed-Phase HPLC (RP-HPLC) for Purity and Potency:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in 0.1% aqueous trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 214 nm.
-
Purity Determination: Calculated by area normalization of the this compound peak relative to all other peaks.
-
Potency Determination: Quantified against an external standard of known concentration.
-
-
Strong-Cation Exchange HPLC (SCX-HPLC) for Purity:
-
Principle: Separates molecules based on their net positive charge.
-
Utility: Provides an orthogonal separation method to RP-HPLC for a more comprehensive purity assessment.
-
Experimental Workflow for Stability Testing:
Circular Dichroism (CD) and NMR Spectroscopy for Structural Analysis
Purpose: To investigate the secondary and tertiary structure of this compound in solution.
Methodology for CD Spectroscopy:
-
Sample Preparation: this compound is dissolved in an appropriate buffer (e.g., aqueous acetate (B1210297) buffer at pH 4) or in helix-inducing solvents like aqueous hexafluoroisopropanol (HFIP).
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
Methodology for NMR Spectroscopy:
-
Sample Preparation: Uniformly ¹⁵N-labeled this compound is expressed in E. coli and purified. The sample is dissolved in a suitable solvent, often containing HFIP to maintain a monomeric state.
-
Data Acquisition: A series of 2D and 3D NMR experiments are performed, such as ¹H-¹⁵N HSQC, NOESY, and TOCSY, to assign resonances and measure nuclear Overhauser effects (NOEs).
-
Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by mimicking the actions of endogenous amylin. Its primary functions include:
-
Slowing of Gastric Emptying: Delays the absorption of glucose from the gastrointestinal tract.
-
Promotion of Satiety: Acts on hypothalamic receptors to reduce caloric intake.
-
Inhibition of Glucagon (B607659) Secretion: Prevents the post-prandial rise in glucagon, a hormone that opposes the effects of insulin (B600854).
This compound mediates its effects by binding to amylin receptors. These receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are at least three distinct amylin receptor complexes, containing RAMP1, RAMP2, or RAMP3. The binding of this compound to these G protein-coupled receptors activates downstream signaling pathways, including the cAMP-dependent pathway.
References
- 1. Type 1 diabetes - Wikipedia [en.wikipedia.org]
- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Architecture and Stability of Pramlintide: A Technical Guide
Pramlintide, a synthetic analogue of the human hormone amylin, serves as an important adjunct therapy in the management of type 1 and type 2 diabetes.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular structure, which is designed to overcome the inherent instability and amyloidogenic properties of native amylin.[3][4] This technical guide provides an in-depth exploration of the molecular structure, stability, and signaling pathways of this compound, tailored for researchers, scientists, and drug development professionals.
Molecular Structure of this compound
This compound is a 37-amino acid polypeptide with a molecular formula of C171H267N51O53S2 and a molar mass of 3949.44 g/mol .[3] Its primary structure is based on human amylin, with key modifications to enhance its pharmaceutical properties.
Primary Structure and Key Modifications
The amino acid sequence of this compound is KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY. A critical feature of its structure is a disulfide bond between the cysteine residues at positions 2 and 7, which is crucial for its biological activity.
To reduce the high propensity of human amylin to aggregate and form amyloid fibrils, this compound was designed by substituting three amino acids with proline residues. Proline, known as a "structure-breaking" residue, disrupts the formation of β-sheet structures that are precursors to amyloid fibril formation. The specific substitutions are:
-
Alanine at position 25 is replaced with Proline.
-
Serine at position 28 is replaced with Proline.
-
Serine at position 29 is replaced with Proline.
These modifications, inspired by the less amyloidogenic rat amylin, significantly improve the stability of the molecule in solution.
Secondary and Tertiary Structure
Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided insights into the solution-state structure of this compound. These studies reveal that this compound has a propensity to form helical structures. In aqueous fluoroalcohol media, a helical conformation is observed from Alanine-5 to Serine-20. The C-terminal region of the peptide is largely disordered.
Physicochemical Properties and Stability
The stability of this compound in aqueous solution is a critical factor for its formulation and clinical use. Its stability is influenced by several factors, most notably pH and temperature.
Influence of pH and Temperature
Studies on the degradation kinetics of this compound have shown that its stability is highly pH-dependent. The degradation rate increases with increasing pH over the range of 3.5 to 5.0. The parenteral product is formulated at a pH of 4.0, where it exhibits exceptional stability.
Temperature also plays a significant role in the stability of this compound. The Arrhenius expression for its degradation at pH 4.0 over the temperature range of 5°C to 50°C is given by: ln(k₀) = 37.39 - 21900/RT where k₀ is the zero-order rate constant for degradation.
Degradation Pathways
This compound can undergo degradation through various pathways, including hydrolysis and oxidation. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress, but is relatively stable under photolytic stress. The presence of eight potential deamidation sites, including asparagine and glutamine residues and the C-terminal amide, makes it susceptible to deamidation.
| Parameter | Value | Reference |
| Molecular Formula | C171H267N51O53S2 | |
| Molar Mass | 3949.44 g/mol | |
| Number of Amino Acids | 37 | |
| Optimal pH for Formulation | 4.0 | |
| Activation Energy for Degradation (pH 4.0) | 21,900 cal/mol | |
| Purity Loss at 5°C over 30 months (pH 4.0) | ~2% | |
| Binding Affinity (Kd) of CB to this compound | 38 µM |
Experimental Protocols
The characterization of this compound's structure and stability relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Purpose: To monitor the degradation of this compound and determine its purity and potency.
Methodology:
-
Reversed-Phase HPLC (RP-HPLC) for Purity and Potency:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in 0.1% aqueous trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 214 nm.
-
Purity Determination: Calculated by area normalization of the this compound peak relative to all other peaks.
-
Potency Determination: Quantified against an external standard of known concentration.
-
-
Strong-Cation Exchange HPLC (SCX-HPLC) for Purity:
-
Principle: Separates molecules based on their net positive charge.
-
Utility: Provides an orthogonal separation method to RP-HPLC for a more comprehensive purity assessment.
-
Experimental Workflow for Stability Testing:
Circular Dichroism (CD) and NMR Spectroscopy for Structural Analysis
Purpose: To investigate the secondary and tertiary structure of this compound in solution.
Methodology for CD Spectroscopy:
-
Sample Preparation: this compound is dissolved in an appropriate buffer (e.g., aqueous acetate buffer at pH 4) or in helix-inducing solvents like aqueous hexafluoroisopropanol (HFIP).
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
Methodology for NMR Spectroscopy:
-
Sample Preparation: Uniformly ¹⁵N-labeled this compound is expressed in E. coli and purified. The sample is dissolved in a suitable solvent, often containing HFIP to maintain a monomeric state.
-
Data Acquisition: A series of 2D and 3D NMR experiments are performed, such as ¹H-¹⁵N HSQC, NOESY, and TOCSY, to assign resonances and measure nuclear Overhauser effects (NOEs).
-
Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by mimicking the actions of endogenous amylin. Its primary functions include:
-
Slowing of Gastric Emptying: Delays the absorption of glucose from the gastrointestinal tract.
-
Promotion of Satiety: Acts on hypothalamic receptors to reduce caloric intake.
-
Inhibition of Glucagon Secretion: Prevents the post-prandial rise in glucagon, a hormone that opposes the effects of insulin.
This compound mediates its effects by binding to amylin receptors. These receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). There are at least three distinct amylin receptor complexes, containing RAMP1, RAMP2, or RAMP3. The binding of this compound to these G protein-coupled receptors activates downstream signaling pathways, including the cAMP-dependent pathway.
References
- 1. Type 1 diabetes - Wikipedia [en.wikipedia.org]
- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]
Pramlintide's Impact on Gastric Emptying in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide, a synthetic analogue of the human hormone amylin, is an important therapeutic agent in the management of diabetes. One of its key mechanisms of action is the delay of gastric emptying, which contributes to improved glycemic control. Understanding the preclinical pharmacology of this compound, particularly its effects on gastric motility in various animal models, is crucial for ongoing research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's effects on gastric emptying in animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Effects of this compound on Gastric Emptying
This compound, and its natural analogue amylin, have been shown to potently inhibit gastric emptying across multiple animal species. The following tables summarize the available quantitative data from key preclinical studies.
Table 1: Dose-Response of Amylin and Related Peptides on Gastric Emptying in Rats
| Peptide | ED50 (nmol/kg, s.c.) | Maximal Inhibition (%) | Reference |
| Amylin | 0.42 ± 0.07 | 100 | [1] |
| Salmon Calcitonin | Not provided | ~60 | [1] |
| CGRP | Not provided | ~66 | [1] |
ED50 represents the dose required to achieve 50% of the maximal inhibition of gastric emptying. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Gastric Emptying in Mice
| Animal Model | Treatment | Route of Administration | Effect on Gastric Emptying | Reference |
| Male Swiss Mice | This compound (200 µg/kg) | Intraperitoneal (i.p.) | Significant reduction compared to vehicle | [2] |
| Male Swiss Mice | This compound (200 µg/kg) | Intranasal (i.n.) | Trend towards reduction compared to vehicle | [2] |
Note: While this study demonstrated a significant effect, it did not provide specific quantitative measures such as T50 or percentage of gastric retention.
Signaling Pathways
The delay in gastric emptying induced by this compound is primarily mediated through a central mechanism involving the hindbrain, specifically the area postrema (AP) and the nucleus of the solitary tract (NTS), which together form part of the dorsal vagal complex (DVC).
This compound acts on specific amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific combination of CTR and RAMP determines the receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and its analogues.
Upon binding to these receptors in the AP and NTS, this compound initiates a signaling cascade that is thought to involve G-protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This neuronal activation in the hindbrain modulates the activity of the dorsal motor nucleus of the vagus (DMV), which in turn regulates gastric motility via efferent vagal pathways to the stomach. The ultimate effect is a reduction in antral contractions and an increase in pyloric tone, leading to a delayed passage of gastric contents into the small intestine.
Experimental Protocols
Several methods are employed in animal models to quantify the rate of gastric emptying. The choice of methodology depends on the specific research question, the animal model, and the available resources.
Phenol (B47542) Red Meal Assay
This is a widely used terminal method for assessing gastric emptying of a liquid or semi-solid meal in rodents.
Protocol:
-
Animal Preparation: Fast rodents (e.g., rats, mice) overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL for rats) of a test meal containing a non-absorbable marker, phenol red (e.g., 0.05% in a methylcellulose (B11928114) solution), via oral gavage.
-
Sample Collection: At a specific time point after gavage (e.g., 20 minutes), euthanize the animal.
-
Stomach Excision: Clamp the pylorus and cardia and carefully excise the stomach.
-
Quantification: Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to recover the phenol red. After centrifugation, measure the absorbance of the supernatant using a spectrophotometer at 560 nm.
-
Calculation: The amount of phenol red remaining in the stomach is compared to the amount recovered from a control group euthanized immediately after gavage (0-minute time point) to calculate the percentage of gastric emptying.
Gastric Scintigraphy
This non-invasive technique allows for the continuous or repeated measurement of gastric emptying in the same animal, making it a powerful tool for longitudinal studies.
Protocol:
-
Animal Preparation: Fast the animal (e.g., mouse, rat, cat) overnight with free access to water.
-
Test Meal Preparation: Label a solid or liquid test meal with a gamma-emitting radioisotope, such as Technetium-99m (99mTc). For solid meals, 99mTc can be incorporated into eggs or other food items. For liquids, it can be chelated to a non-absorbable molecule like DTPA.
-
Drug Administration: Administer this compound or vehicle control.
-
Meal Administration: Allow the animal to voluntarily consume the radiolabeled meal or administer it via gavage.
-
Imaging: Place the animal in a gamma camera or a dedicated small-animal SPECT/CT scanner. Acquire images at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours).
-
Data Analysis: Draw regions of interest (ROIs) around the stomach in the sequential images to quantify the amount of radioactivity remaining over time.
-
Calculation: Plot the percentage of radioactivity remaining in the stomach against time. From this curve, parameters such as the gastric emptying half-time (T50) can be calculated.
Acetaminophen (B1664979) Absorption Method
This method indirectly assesses gastric emptying by measuring the rate of appearance of an orally administered, readily absorbed drug (acetaminophen) in the bloodstream.
Protocol:
-
Animal Preparation: Fast the animal overnight.
-
Drug Administration: Administer this compound or vehicle control.
-
Acetaminophen Administration: Administer a solution of acetaminophen via oral gavage.
-
Blood Sampling: Collect serial blood samples at various time points after acetaminophen administration.
-
Analysis: Measure the concentration of acetaminophen in the plasma or serum using techniques such as HPLC or spectrophotometry.
-
Interpretation: A delay in the time to reach the maximum plasma concentration (Tmax) or a decrease in the peak concentration (Cmax) of acetaminophen is indicative of delayed gastric emptying.
Conclusion
This compound robustly delays gastric emptying in a variety of animal models. This effect is mediated by a central nervous system pathway involving amylin receptors in the area postrema and nucleus of the solitary tract, which in turn modulates vagal efferent activity to the stomach. The quantitative assessment of this effect can be achieved through several well-established experimental protocols, each with its own advantages and limitations. A thorough understanding of these aspects is essential for the continued investigation of this compound's therapeutic potential and the development of novel drugs targeting gastric motility.
References
Pramlintide's Impact on Gastric Emptying in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide, a synthetic analogue of the human hormone amylin, is an important therapeutic agent in the management of diabetes. One of its key mechanisms of action is the delay of gastric emptying, which contributes to improved glycemic control. Understanding the preclinical pharmacology of this compound, particularly its effects on gastric motility in various animal models, is crucial for ongoing research and the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's effects on gastric emptying in animal models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Effects of this compound on Gastric Emptying
This compound, and its natural analogue amylin, have been shown to potently inhibit gastric emptying across multiple animal species. The following tables summarize the available quantitative data from key preclinical studies.
Table 1: Dose-Response of Amylin and Related Peptides on Gastric Emptying in Rats
| Peptide | ED50 (nmol/kg, s.c.) | Maximal Inhibition (%) | Reference |
| Amylin | 0.42 ± 0.07 | 100 | [1] |
| Salmon Calcitonin | Not provided | ~60 | [1] |
| CGRP | Not provided | ~66 | [1] |
ED50 represents the dose required to achieve 50% of the maximal inhibition of gastric emptying. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Gastric Emptying in Mice
| Animal Model | Treatment | Route of Administration | Effect on Gastric Emptying | Reference |
| Male Swiss Mice | This compound (200 µg/kg) | Intraperitoneal (i.p.) | Significant reduction compared to vehicle | [2] |
| Male Swiss Mice | This compound (200 µg/kg) | Intranasal (i.n.) | Trend towards reduction compared to vehicle | [2] |
Note: While this study demonstrated a significant effect, it did not provide specific quantitative measures such as T50 or percentage of gastric retention.
Signaling Pathways
The delay in gastric emptying induced by this compound is primarily mediated through a central mechanism involving the hindbrain, specifically the area postrema (AP) and the nucleus of the solitary tract (NTS), which together form part of the dorsal vagal complex (DVC).
This compound acts on specific amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific combination of CTR and RAMP determines the receptor subtype (AMY1, AMY2, and AMY3, respectively) and its binding affinity for amylin and its analogues.
Upon binding to these receptors in the AP and NTS, this compound initiates a signaling cascade that is thought to involve G-protein coupling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This neuronal activation in the hindbrain modulates the activity of the dorsal motor nucleus of the vagus (DMV), which in turn regulates gastric motility via efferent vagal pathways to the stomach. The ultimate effect is a reduction in antral contractions and an increase in pyloric tone, leading to a delayed passage of gastric contents into the small intestine.
Experimental Protocols
Several methods are employed in animal models to quantify the rate of gastric emptying. The choice of methodology depends on the specific research question, the animal model, and the available resources.
Phenol Red Meal Assay
This is a widely used terminal method for assessing gastric emptying of a liquid or semi-solid meal in rodents.
Protocol:
-
Animal Preparation: Fast rodents (e.g., rats, mice) overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL for rats) of a test meal containing a non-absorbable marker, phenol red (e.g., 0.05% in a methylcellulose solution), via oral gavage.
-
Sample Collection: At a specific time point after gavage (e.g., 20 minutes), euthanize the animal.
-
Stomach Excision: Clamp the pylorus and cardia and carefully excise the stomach.
-
Quantification: Homogenize the stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to recover the phenol red. After centrifugation, measure the absorbance of the supernatant using a spectrophotometer at 560 nm.
-
Calculation: The amount of phenol red remaining in the stomach is compared to the amount recovered from a control group euthanized immediately after gavage (0-minute time point) to calculate the percentage of gastric emptying.
Gastric Scintigraphy
This non-invasive technique allows for the continuous or repeated measurement of gastric emptying in the same animal, making it a powerful tool for longitudinal studies.
Protocol:
-
Animal Preparation: Fast the animal (e.g., mouse, rat, cat) overnight with free access to water.
-
Test Meal Preparation: Label a solid or liquid test meal with a gamma-emitting radioisotope, such as Technetium-99m (99mTc). For solid meals, 99mTc can be incorporated into eggs or other food items. For liquids, it can be chelated to a non-absorbable molecule like DTPA.
-
Drug Administration: Administer this compound or vehicle control.
-
Meal Administration: Allow the animal to voluntarily consume the radiolabeled meal or administer it via gavage.
-
Imaging: Place the animal in a gamma camera or a dedicated small-animal SPECT/CT scanner. Acquire images at regular intervals (e.g., every 15-30 minutes) for a set duration (e.g., 2-4 hours).
-
Data Analysis: Draw regions of interest (ROIs) around the stomach in the sequential images to quantify the amount of radioactivity remaining over time.
-
Calculation: Plot the percentage of radioactivity remaining in the stomach against time. From this curve, parameters such as the gastric emptying half-time (T50) can be calculated.
Acetaminophen Absorption Method
This method indirectly assesses gastric emptying by measuring the rate of appearance of an orally administered, readily absorbed drug (acetaminophen) in the bloodstream.
Protocol:
-
Animal Preparation: Fast the animal overnight.
-
Drug Administration: Administer this compound or vehicle control.
-
Acetaminophen Administration: Administer a solution of acetaminophen via oral gavage.
-
Blood Sampling: Collect serial blood samples at various time points after acetaminophen administration.
-
Analysis: Measure the concentration of acetaminophen in the plasma or serum using techniques such as HPLC or spectrophotometry.
-
Interpretation: A delay in the time to reach the maximum plasma concentration (Tmax) or a decrease in the peak concentration (Cmax) of acetaminophen is indicative of delayed gastric emptying.
Conclusion
This compound robustly delays gastric emptying in a variety of animal models. This effect is mediated by a central nervous system pathway involving amylin receptors in the area postrema and nucleus of the solitary tract, which in turn modulates vagal efferent activity to the stomach. The quantitative assessment of this effect can be achieved through several well-established experimental protocols, each with its own advantages and limitations. A thorough understanding of these aspects is essential for the continued investigation of this compound's therapeutic potential and the development of novel drugs targeting gastric motility.
References
Foundational Research on Amylin Receptors and Pramlintide Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its synthetic analog, pramlintide, is utilized as an adjunct therapy for diabetes management.[3][4] The biological effects of both amylin and this compound are mediated through a unique family of G protein-coupled receptors (GPCRs) known as amylin receptors.[5] A comprehensive understanding of the molecular composition, pharmacology, and signaling of these receptors is paramount for the development of novel therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the foundational research on amylin receptors and the binding characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Amylin Receptor Composition: A Heterodimeric Complex
Amylin receptors are not encoded by a single gene but are rather complex structures formed by the heterodimerization of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs). The CTR, a member of the Class B family of GPCRs, serves as the core component. The association with a specific RAMP alters the receptor's pharmacology, conferring high affinity for amylin.
The three RAMPs—RAMP1, RAMP2, and RAMP3—are single-transmembrane proteins that are essential for the proper trafficking and function of the amylin receptor complex. The specific combination of the CTR with one of these RAMPs gives rise to three distinct amylin receptor subtypes:
-
AMY1 Receptor: Calcitonin Receptor + RAMP1
-
AMY2 Receptor: Calcitonin Receptor + RAMP2
-
AMY3 Receptor: Calcitonin Receptor + RAMP3
This modular nature of amylin receptors allows for a diversity in signaling and physiological roles. While all three subtypes bind amylin with high affinity, they exhibit distinct pharmacological profiles for other endogenous peptides and synthetic ligands.
This compound: An Amylin Analog with Therapeutic Significance
This compound is a synthetic analog of human amylin, developed to overcome the inherent physicochemical challenges of the native peptide, such as its tendency to aggregate and form fibrils. It shares a similar amino acid sequence with human amylin but incorporates proline substitutions at positions 25, 28, and 29. These modifications enhance its stability and solubility, making it suitable for therapeutic use.
This compound mimics the physiological actions of endogenous amylin, which include:
-
Slowing of gastric emptying
-
Suppression of post-prandial glucagon (B607659) secretion
-
Promotion of satiety, leading to reduced caloric intake
Like amylin, this compound exerts its effects by binding to and activating the AMY1, AMY2, and AMY3 receptors.
Quantitative Pharmacology of Amylin Receptors
The pharmacological characterization of amylin receptor subtypes is crucial for understanding their function and for the development of selective ligands. The following tables summarize key quantitative data for the binding affinity (Ki) and functional potency (pEC50) of this compound and other relevant ligands at human amylin receptors.
Table 1: Binding Affinities (Ki, nM) of Ligands at Human Amylin Receptors
| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |
| This compound | 0.023 | - | - | 5.1 |
| Human Amylin | 0.03 | - | - | - |
| Salmon Calcitonin | - | - | - | - |
| αCGRP | 3.8 | - | - | - |
Data compiled from various sources. A '-' indicates data not available.
Table 2: Functional Potencies (pEC50) of Ligands in cAMP Assays
| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |
| Rat Amylin | 9.74 | - | 9.97 | 8.11 |
| Rat αCGRP | 9.66 | - | 9.68 | 7.87 |
Data from studies on rat receptors, which share high homology with human receptors. A '-' indicates data not available.
Amylin Receptor Signaling Pathways
Upon agonist binding, amylin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of amylin. Other signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), have also been reported.
Caption: Amylin Receptor Gs-cAMP Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the amylin receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., 125I-labeled amylin or a high-affinity antagonist).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed amount of the membrane preparation.
-
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a ligand to stimulate intracellular cyclic AMP production, providing a measure of its functional potency (EC50).
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or COS-7) in appropriate culture plates.
-
Co-transfect the cells with plasmids encoding the human calcitonin receptor and the desired RAMP.
-
-
cAMP Accumulation Assay:
-
After a suitable expression period (e.g., 24-48 hours), wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with increasing concentrations of the test agonist (e.g., this compound) for a defined period at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
The pEC50 is the negative logarithm of the EC50 value.
-
Conclusion
The formation of heterodimeric complexes between the calcitonin receptor and RAMPs creates a family of amylin receptors with distinct pharmacological properties. This compound, a stable analog of amylin, effectively targets these receptors to exert its therapeutic effects in the management of diabetes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate pharmacology of the amylin receptor system and to aid in the discovery and development of novel, potent, and selective amylin receptor modulators for the treatment of metabolic diseases.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Amylin Receptors and Pramlintide Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its synthetic analog, pramlintide, is utilized as an adjunct therapy for diabetes management.[3][4] The biological effects of both amylin and this compound are mediated through a unique family of G protein-coupled receptors (GPCRs) known as amylin receptors.[5] A comprehensive understanding of the molecular composition, pharmacology, and signaling of these receptors is paramount for the development of novel therapeutics targeting metabolic diseases. This technical guide provides an in-depth overview of the foundational research on amylin receptors and the binding characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Amylin Receptor Composition: A Heterodimeric Complex
Amylin receptors are not encoded by a single gene but are rather complex structures formed by the heterodimerization of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs). The CTR, a member of the Class B family of GPCRs, serves as the core component. The association with a specific RAMP alters the receptor's pharmacology, conferring high affinity for amylin.
The three RAMPs—RAMP1, RAMP2, and RAMP3—are single-transmembrane proteins that are essential for the proper trafficking and function of the amylin receptor complex. The specific combination of the CTR with one of these RAMPs gives rise to three distinct amylin receptor subtypes:
-
AMY1 Receptor: Calcitonin Receptor + RAMP1
-
AMY2 Receptor: Calcitonin Receptor + RAMP2
-
AMY3 Receptor: Calcitonin Receptor + RAMP3
This modular nature of amylin receptors allows for a diversity in signaling and physiological roles. While all three subtypes bind amylin with high affinity, they exhibit distinct pharmacological profiles for other endogenous peptides and synthetic ligands.
This compound: An Amylin Analog with Therapeutic Significance
This compound is a synthetic analog of human amylin, developed to overcome the inherent physicochemical challenges of the native peptide, such as its tendency to aggregate and form fibrils. It shares a similar amino acid sequence with human amylin but incorporates proline substitutions at positions 25, 28, and 29. These modifications enhance its stability and solubility, making it suitable for therapeutic use.
This compound mimics the physiological actions of endogenous amylin, which include:
-
Slowing of gastric emptying
-
Suppression of post-prandial glucagon secretion
-
Promotion of satiety, leading to reduced caloric intake
Like amylin, this compound exerts its effects by binding to and activating the AMY1, AMY2, and AMY3 receptors.
Quantitative Pharmacology of Amylin Receptors
The pharmacological characterization of amylin receptor subtypes is crucial for understanding their function and for the development of selective ligands. The following tables summarize key quantitative data for the binding affinity (Ki) and functional potency (pEC50) of this compound and other relevant ligands at human amylin receptors.
Table 1: Binding Affinities (Ki, nM) of Ligands at Human Amylin Receptors
| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |
| This compound | 0.023 | - | - | 5.1 |
| Human Amylin | 0.03 | - | - | - |
| Salmon Calcitonin | - | - | - | - |
| αCGRP | 3.8 | - | - | - |
Data compiled from various sources. A '-' indicates data not available.
Table 2: Functional Potencies (pEC50) of Ligands in cAMP Assays
| Ligand | AMY1 (CTR+RAMP1) | AMY2 (CTR+RAMP2) | AMY3 (CTR+RAMP3) | Calcitonin Receptor (CTR) |
| Rat Amylin | 9.74 | - | 9.97 | 8.11 |
| Rat αCGRP | 9.66 | - | 9.68 | 7.87 |
Data from studies on rat receptors, which share high homology with human receptors. A '-' indicates data not available.
Amylin Receptor Signaling Pathways
Upon agonist binding, amylin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of amylin. Other signaling pathways, including the activation of extracellular signal-regulated kinase (ERK), have also been reported.
Caption: Amylin Receptor Gs-cAMP Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for the amylin receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells transiently or stably expressing the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., 125I-labeled amylin or a high-affinity antagonist).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
A fixed amount of the membrane preparation.
-
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a ligand to stimulate intracellular cyclic AMP production, providing a measure of its functional potency (EC50).
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or COS-7) in appropriate culture plates.
-
Co-transfect the cells with plasmids encoding the human calcitonin receptor and the desired RAMP.
-
-
cAMP Accumulation Assay:
-
After a suitable expression period (e.g., 24-48 hours), wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with increasing concentrations of the test agonist (e.g., this compound) for a defined period at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
The pEC50 is the negative logarithm of the EC50 value.
-
Conclusion
The formation of heterodimeric complexes between the calcitonin receptor and RAMPs creates a family of amylin receptors with distinct pharmacological properties. This compound, a stable analog of amylin, effectively targets these receptors to exert its therapeutic effects in the management of diabetes. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate pharmacology of the amylin receptor system and to aid in the discovery and development of novel, potent, and selective amylin receptor modulators for the treatment of metabolic diseases.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: profile of an amylin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
early investigations into pramlintide for weight management
An In-depth Technical Guide to the Early Investigations of Pramlintide for Weight Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a synthetic analog of the human hormone amylin, was initially developed and approved as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control.[1][2] Amylin is co-secreted with insulin (B600854) from pancreatic β-cells and plays a role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety.[3][4] Early clinical observations of modest but consistent weight loss in diabetic patients treated with this compound spurred investigations into its potential as a weight management therapy for individuals with obesity, both with and without diabetes.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that explored the efficacy and mechanisms of this compound for weight management.
Mechanism of Action in Weight Management
This compound exerts its effects on body weight through a multi-faceted mechanism of action, primarily by mimicking the physiological actions of endogenous amylin. These actions converge to reduce caloric intake and promote a negative energy balance.
The key mechanisms include:
-
Delayed Gastric Emptying: this compound slows the rate at which food is emptied from the stomach. This delay leads to a more gradual absorption of nutrients, including glucose, and contributes to a prolonged feeling of fullness.
-
Central Satiety Signaling: this compound acts on the area postrema of the brain, a region known to be involved in the regulation of food intake. This central action enhances the feeling of satiation, leading to a reduction in the amount of food consumed during a meal.
-
Suppression of Postprandial Glucagon Secretion: By inhibiting the inappropriate secretion of glucagon after meals, this compound helps to reduce hepatic glucose production, which can contribute to better overall metabolic control and indirectly influence weight.
The culmination of these effects is a decrease in energy intake, which, when sustained, leads to weight loss.
Signaling Pathway
Caption: Mechanism of action of this compound leading to weight loss.
Preclinical Investigations
Early preclinical studies in rodent models were instrumental in establishing the potential of this compound for weight management. These studies demonstrated that amylin and its analogs, like this compound, could reduce food intake and body weight.
Key Preclinical Findings
| Study Focus | Animal Model | Key Findings |
| Food Intake and Meal Patterns | Male Rats | Chronic this compound administration was found to decrease food intake primarily by reducing meal size, supporting its role in promoting satiation. |
| Body Composition | Diet-Induced Obese Rodents | Amylin-mediated weight loss was shown to be fat-specific, with a relative preservation of lean body mass. |
| Synergy with Leptin | Diet-Induced Obese (DIO) Rats | Combination treatment with amylin and leptin resulted in synergistic reductions in food intake (up to 45%) and body weight (up to 15%). |
Experimental Protocols: Preclinical
-
Animal Models: Studies commonly utilized male rats, including diet-induced obese (DIO) models, which are considered relevant for studying human obesity.
-
Drug Administration: this compound was typically administered via subcutaneous injections.
-
Food Intake Measurement: Detailed analysis of meal patterns, including meal size, duration, and frequency, was conducted using specialized monitoring systems.
-
Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) were likely used to assess changes in fat and lean mass, although specific methodologies are detailed in the full publications.
Clinical Investigations in Obese Individuals Without Diabetes
The promising preclinical data led to clinical trials designed to evaluate the efficacy and safety of this compound for weight loss in obese individuals without diabetes.
Phase 2 Dose-Ranging Study
A significant early study was a 16-week, randomized, double-blind, placebo-controlled Phase 2 trial.
| Treatment Group | N | Mean Baseline BMI ( kg/m ²) | Mean Weight Loss (lbs) |
| Placebo | - | ~38 | 6.2 |
| This compound (120-360 mcg BID/TID) | 408 (total) | ~38 | 8.4 to 13.4 |
Data from a 16-week Phase 2 study.
In this study, weight loss with this compound was progressive throughout the 16 weeks. A follow-up analysis of a similar study showed that approximately 31% of this compound-treated subjects achieved a weight loss of 5% or more, compared to only 2% in the placebo group.
Long-Term Efficacy
Preliminary data from longer-term trials suggested sustained weight loss. In one study, obese patients without diabetes experienced a weight loss of up to 8 kg after one year of treatment.
Experimental Protocols: Clinical (Obese, Non-Diabetic)
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation or dose-ranging designs were common.
-
Participant Population: Subjects were typically obese, with a Body Mass Index (BMI) often in the range of 30-40 kg/m ².
-
Intervention: this compound was administered subcutaneously at various doses, often two or three times a day before meals. Many studies also included a lifestyle intervention component, such as diet, exercise, and behavioral counseling.
-
Primary Endpoint: The primary outcome was typically the percentage change in body weight from baseline.
-
Secondary Endpoints: These often included waist circumference, appetite control, and overall well-being, assessed through questionnaires.
Clinical Trial Workflow
Caption: A generalized workflow for early phase this compound clinical trials.
Clinical Investigations in Overweight or Obese Patients with Diabetes
This compound's effects on weight were also evaluated in its primary target population: patients with diabetes using insulin.
Key Clinical Findings in Patients with Diabetes
| Patient Population | This compound Dose | Duration | Placebo-Subtracted Weight Loss |
| Type 2 Diabetes | 120-240 mcg TID | 16 weeks | Up to 3.7 kg |
| Type 1 Diabetes | 60 mcg TID | 1 year | Up to 1.7 kg |
Data synthesized from multiple studies.
Combined data from several clinical trials showed a significant reduction in body weight at 26 weeks of approximately 1.5 kg in patients with type 2 diabetes and 1.2 kg in those with type 1 diabetes, compared to weight gain in placebo-treated patients.
Satiety and Food Intake Studies
To further elucidate the mechanism of weight loss, studies specifically investigating this compound's effect on satiety were conducted. In a randomized, double-blind, placebo-controlled crossover study, a single 120 mcg injection of this compound was administered to obese subjects and insulin-treated type 2 diabetes patients.
| Group | Caloric Intake Reduction (vs. Placebo) |
| Obese (Non-Diabetic) | -170 kcal (-16%) |
| Type 2 Diabetes | -202 kcal (-23%) |
Results from a single-dose meal test study.
This study provided direct evidence that this compound enhances satiety and reduces food intake in humans.
Experimental Protocols: Satiety Studies
-
Study Design: Randomized, double-blind, placebo-controlled crossover designs were employed to minimize inter-subject variability.
-
Procedure: After an overnight fast, subjects received a single subcutaneous injection of this compound or placebo. This was followed by a standardized preload meal. After a set period (e.g., 1 hour), subjects were given access to an ad libitum buffet meal where their total energy intake was measured.
-
Assessments: In addition to caloric intake, subjective ratings of hunger were collected using visual analog scales. Hormonal responses, such as cholecystokinin (B1591339) (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY), were also measured to assess whether this compound's effects were independent of other anorexigenic gut peptides.
Combination Therapy: this compound and Metreleptin (B1171336)
Recognizing the complex neurohormonal regulation of body weight, researchers investigated combination therapies. A notable early investigation combined this compound with metreleptin (an analog of the hormone leptin).
A 24-week, Phase 2 proof-of-concept study in overweight or obese individuals demonstrated a synergistic effect.
| Treatment Group | N | Mean Weight Loss |
| This compound alone (360 mcg BID) | 177 (total) | 8.4% (~17 lbs) |
| Metreleptin alone (5 mg BID) | 177 (total) | 8.2% (~16 lbs) |
| This compound/Metreleptin Combination | 177 (total) | 12.7% (~25 lbs) |
Data from a 24-week Phase 2 study.
The combination therapy resulted in significantly greater weight loss than either monotherapy. Notably, subjects on the combination therapy continued to lose weight throughout the study, whereas weight loss began to plateau in the monotherapy groups.
Safety and Tolerability
Across the early clinical trials, this compound was generally well-tolerated. The most common adverse event reported was mild to moderate nausea, which was typically transient and dose-dependent. No significant cardiovascular, pulmonary, hepatic, or renal toxicity was associated with this compound therapy in these initial studies.
Conclusion
The established a clear, albeit modest, efficacy in reducing body weight in both diabetic and non-diabetic obese populations. The mechanism of action, centered on delayed gastric emptying and centrally mediated satiety, was well-supported by both preclinical and clinical data. These foundational studies not only highlighted the potential of amylin analogs as a therapeutic class for obesity but also paved the way for further research into combination therapies, such as with leptin analogs, to achieve more substantial and sustained weight loss. While newer agents have since emerged, the early work on this compound provided valuable insights into the neurohormonal control of appetite and energy balance, contributing significantly to the field of obesity pharmacotherapy.
References
early investigations into pramlintide for weight management
An In-depth Technical Guide to the Early Investigations of Pramlintide for Weight Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a synthetic analog of the human hormone amylin, was initially developed and approved as an adjunct therapy for patients with type 1 and type 2 diabetes to improve glycemic control.[1][2] Amylin is co-secreted with insulin from pancreatic β-cells and plays a role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[3][4] Early clinical observations of modest but consistent weight loss in diabetic patients treated with this compound spurred investigations into its potential as a weight management therapy for individuals with obesity, both with and without diabetes.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical studies that explored the efficacy and mechanisms of this compound for weight management.
Mechanism of Action in Weight Management
This compound exerts its effects on body weight through a multi-faceted mechanism of action, primarily by mimicking the physiological actions of endogenous amylin. These actions converge to reduce caloric intake and promote a negative energy balance.
The key mechanisms include:
-
Delayed Gastric Emptying: this compound slows the rate at which food is emptied from the stomach. This delay leads to a more gradual absorption of nutrients, including glucose, and contributes to a prolonged feeling of fullness.
-
Central Satiety Signaling: this compound acts on the area postrema of the brain, a region known to be involved in the regulation of food intake. This central action enhances the feeling of satiation, leading to a reduction in the amount of food consumed during a meal.
-
Suppression of Postprandial Glucagon Secretion: By inhibiting the inappropriate secretion of glucagon after meals, this compound helps to reduce hepatic glucose production, which can contribute to better overall metabolic control and indirectly influence weight.
The culmination of these effects is a decrease in energy intake, which, when sustained, leads to weight loss.
Signaling Pathway
Caption: Mechanism of action of this compound leading to weight loss.
Preclinical Investigations
Early preclinical studies in rodent models were instrumental in establishing the potential of this compound for weight management. These studies demonstrated that amylin and its analogs, like this compound, could reduce food intake and body weight.
Key Preclinical Findings
| Study Focus | Animal Model | Key Findings |
| Food Intake and Meal Patterns | Male Rats | Chronic this compound administration was found to decrease food intake primarily by reducing meal size, supporting its role in promoting satiation. |
| Body Composition | Diet-Induced Obese Rodents | Amylin-mediated weight loss was shown to be fat-specific, with a relative preservation of lean body mass. |
| Synergy with Leptin | Diet-Induced Obese (DIO) Rats | Combination treatment with amylin and leptin resulted in synergistic reductions in food intake (up to 45%) and body weight (up to 15%). |
Experimental Protocols: Preclinical
-
Animal Models: Studies commonly utilized male rats, including diet-induced obese (DIO) models, which are considered relevant for studying human obesity.
-
Drug Administration: this compound was typically administered via subcutaneous injections.
-
Food Intake Measurement: Detailed analysis of meal patterns, including meal size, duration, and frequency, was conducted using specialized monitoring systems.
-
Body Composition Analysis: Techniques such as dual-energy X-ray absorptiometry (DEXA) were likely used to assess changes in fat and lean mass, although specific methodologies are detailed in the full publications.
Clinical Investigations in Obese Individuals Without Diabetes
The promising preclinical data led to clinical trials designed to evaluate the efficacy and safety of this compound for weight loss in obese individuals without diabetes.
Phase 2 Dose-Ranging Study
A significant early study was a 16-week, randomized, double-blind, placebo-controlled Phase 2 trial.
| Treatment Group | N | Mean Baseline BMI ( kg/m ²) | Mean Weight Loss (lbs) |
| Placebo | - | ~38 | 6.2 |
| This compound (120-360 mcg BID/TID) | 408 (total) | ~38 | 8.4 to 13.4 |
Data from a 16-week Phase 2 study.
In this study, weight loss with this compound was progressive throughout the 16 weeks. A follow-up analysis of a similar study showed that approximately 31% of this compound-treated subjects achieved a weight loss of 5% or more, compared to only 2% in the placebo group.
Long-Term Efficacy
Preliminary data from longer-term trials suggested sustained weight loss. In one study, obese patients without diabetes experienced a weight loss of up to 8 kg after one year of treatment.
Experimental Protocols: Clinical (Obese, Non-Diabetic)
-
Study Design: Randomized, double-blind, placebo-controlled, dose-escalation or dose-ranging designs were common.
-
Participant Population: Subjects were typically obese, with a Body Mass Index (BMI) often in the range of 30-40 kg/m ².
-
Intervention: this compound was administered subcutaneously at various doses, often two or three times a day before meals. Many studies also included a lifestyle intervention component, such as diet, exercise, and behavioral counseling.
-
Primary Endpoint: The primary outcome was typically the percentage change in body weight from baseline.
-
Secondary Endpoints: These often included waist circumference, appetite control, and overall well-being, assessed through questionnaires.
Clinical Trial Workflow
Caption: A generalized workflow for early phase this compound clinical trials.
Clinical Investigations in Overweight or Obese Patients with Diabetes
This compound's effects on weight were also evaluated in its primary target population: patients with diabetes using insulin.
Key Clinical Findings in Patients with Diabetes
| Patient Population | This compound Dose | Duration | Placebo-Subtracted Weight Loss |
| Type 2 Diabetes | 120-240 mcg TID | 16 weeks | Up to 3.7 kg |
| Type 1 Diabetes | 60 mcg TID | 1 year | Up to 1.7 kg |
Data synthesized from multiple studies.
Combined data from several clinical trials showed a significant reduction in body weight at 26 weeks of approximately 1.5 kg in patients with type 2 diabetes and 1.2 kg in those with type 1 diabetes, compared to weight gain in placebo-treated patients.
Satiety and Food Intake Studies
To further elucidate the mechanism of weight loss, studies specifically investigating this compound's effect on satiety were conducted. In a randomized, double-blind, placebo-controlled crossover study, a single 120 mcg injection of this compound was administered to obese subjects and insulin-treated type 2 diabetes patients.
| Group | Caloric Intake Reduction (vs. Placebo) |
| Obese (Non-Diabetic) | -170 kcal (-16%) |
| Type 2 Diabetes | -202 kcal (-23%) |
Results from a single-dose meal test study.
This study provided direct evidence that this compound enhances satiety and reduces food intake in humans.
Experimental Protocols: Satiety Studies
-
Study Design: Randomized, double-blind, placebo-controlled crossover designs were employed to minimize inter-subject variability.
-
Procedure: After an overnight fast, subjects received a single subcutaneous injection of this compound or placebo. This was followed by a standardized preload meal. After a set period (e.g., 1 hour), subjects were given access to an ad libitum buffet meal where their total energy intake was measured.
-
Assessments: In addition to caloric intake, subjective ratings of hunger were collected using visual analog scales. Hormonal responses, such as cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY), were also measured to assess whether this compound's effects were independent of other anorexigenic gut peptides.
Combination Therapy: this compound and Metreleptin
Recognizing the complex neurohormonal regulation of body weight, researchers investigated combination therapies. A notable early investigation combined this compound with metreleptin (an analog of the hormone leptin).
A 24-week, Phase 2 proof-of-concept study in overweight or obese individuals demonstrated a synergistic effect.
| Treatment Group | N | Mean Weight Loss |
| This compound alone (360 mcg BID) | 177 (total) | 8.4% (~17 lbs) |
| Metreleptin alone (5 mg BID) | 177 (total) | 8.2% (~16 lbs) |
| This compound/Metreleptin Combination | 177 (total) | 12.7% (~25 lbs) |
Data from a 24-week Phase 2 study.
The combination therapy resulted in significantly greater weight loss than either monotherapy. Notably, subjects on the combination therapy continued to lose weight throughout the study, whereas weight loss began to plateau in the monotherapy groups.
Safety and Tolerability
Across the early clinical trials, this compound was generally well-tolerated. The most common adverse event reported was mild to moderate nausea, which was typically transient and dose-dependent. No significant cardiovascular, pulmonary, hepatic, or renal toxicity was associated with this compound therapy in these initial studies.
Conclusion
The established a clear, albeit modest, efficacy in reducing body weight in both diabetic and non-diabetic obese populations. The mechanism of action, centered on delayed gastric emptying and centrally mediated satiety, was well-supported by both preclinical and clinical data. These foundational studies not only highlighted the potential of amylin analogs as a therapeutic class for obesity but also paved the way for further research into combination therapies, such as with leptin analogs, to achieve more substantial and sustained weight loss. While newer agents have since emerged, the early work on this compound provided valuable insights into the neurohormonal control of appetite and energy balance, contributing significantly to the field of obesity pharmacotherapy.
References
Pramlintide: A Synthetic Amylin Analog's Physiological Impact on Glycemic Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Amylin and the Development of Pramlintide
In the intricate hormonal orchestra that regulates glucose homeostasis, amylin, a 37-amino acid peptide neuroendocrine hormone, plays a crucial synergistic role with insulin (B600854).[1][2][3] Co-secreted by pancreatic β-cells in response to meals, amylin complements insulin's actions by modulating the rate of glucose appearance in the circulation.[4][5] Individuals with type 1 diabetes have a near-complete deficiency of amylin, while those with type 2 diabetes exhibit a progressive decline in its secretion.
Human amylin's therapeutic potential is hindered by its physicochemical properties, specifically its tendency to self-aggregate and form amyloid fibrils, rendering it unstable and unsuitable for pharmaceutical formulation. To overcome this, this compound, a synthetic analog of human amylin, was developed. By substituting three amino acids (prolines at positions 25, 28, and 29), this compound maintains the biological activity of native amylin while being soluble, non-aggregating, and stable in solution. This guide provides a detailed technical overview of the physiological effects of this compound, its underlying signaling mechanisms, and the experimental protocols used to elucidate its function.
Core Mechanisms of Action
This compound exerts its glucoregulatory effects through a triad (B1167595) of primary mechanisms that collectively reduce postprandial glucose excursions. These actions are not a result of enhancing insulin secretion but rather of modulating the influx of glucose into the bloodstream to better match the kinetics of exogenous insulin.
-
Slowing of Gastric Emptying: this compound significantly delays the rate of gastric emptying for both solid and liquid meals. This action is crucial as gastric emptying is the rate-limiting step for the absorption of meal-derived carbohydrates. By slowing the delivery of nutrients from the stomach to the small intestine, this compound attenuates the rapid post-meal spike in blood glucose. This effect does not alter the total absorption of nutrients.
-
Suppression of Postprandial Glucagon (B607659) Secretion: In individuals with diabetes, glucagon secretion by pancreatic α-cells is often not appropriately suppressed after a meal, leading to excessive hepatic glucose production and contributing to postprandial hyperglycemia. This compound effectively suppresses this inappropriate post-meal glucagon release, thereby reducing endogenous glucose output from the liver.
-
Enhancement of Satiety: this compound acts on the central nervous system to promote a feeling of fullness, or satiety, which can lead to a reduction in caloric intake and subsequently contribute to weight loss.
Below is a diagram illustrating the logical relationship between this compound's mechanisms and its ultimate effect on glycemic control.
Quantitative Physiological Effects
Clinical trials have extensively quantified the effects of this compound on glycemic control, body weight, and other metabolic parameters in patients with both type 1 and type 2 diabetes.
Glycemic Control
This compound consistently demonstrates a significant reduction in postprandial glucose (PPG) excursions and improvements in long-term glycemic control, as measured by Hemoglobin A1c (HbA1c).
| Parameter | Patient Population | This compound Dose | Duration | Result vs. Placebo/Control | Citation(s) |
| HbA1c Reduction | Type 1 Diabetes | 30-60 µg TID/QID | 52 weeks | -0.29% to -0.34% reduction | |
| HbA1c Reduction | Type 1 Diabetes | 30 or 60 µg (3-4x daily) | 6 months | -0.4% reduction from baseline | |
| HbA1c Reduction | Type 2 Diabetes | 120 µg | 26 weeks | -0.6% reduction | |
| HbA1c Reduction | Type 2 Diabetes | 120 µg | 6 months | -0.6% reduction from baseline | |
| HbA1c Reduction | Type 2 Diabetes (on basal insulin) | 60 or 120 µg BID/TID | 16 weeks | -0.70% vs. -0.36% | |
| Postprandial Glucose (PPG) Excursion | Type 1 Diabetes | 30 µg TID | 4 weeks | ~86% reduction in incremental AUC | |
| Postprandial Glucagon Excursion | Type 1 Diabetes | 30 µg TID | 4 weeks | ~87% reduction in incremental AUC | |
| Postprandial Glucagon (iAUC) | Type 1 Diabetes | N/A | 3-4 weeks | Reduced from 1988 to 737 pg/mL/min |
Body Weight and Satiety
A notable advantage of this compound therapy is its association with modest but significant weight loss, contrasting with the weight gain often seen with intensive insulin therapy.
| Parameter | Patient Population | This compound Dose | Duration | Result vs. Placebo/Control | Citation(s) |
| Body Weight Change | Type 1 Diabetes | N/A | 26 weeks | ~1.2 kg reduction vs. ~0.5 kg gain | |
| Body Weight Change | Type 2 Diabetes | N/A | 26 weeks | ~1.5 kg reduction vs. ~0.2 kg gain | |
| Body Weight Change | Type 2 Diabetes (on basal insulin) | 60 or 120 µg BID/TID | 16 weeks | -1.6 kg vs. +0.7 kg | |
| Energy Intake | Type 2 Diabetes | 120 µg (single dose) | N/A | -202 kcal (-23%) reduction in ad libitum meal | |
| Energy Intake | Obese Subjects | 120 µg (single dose) | N/A | -170 kcal (-16%) reduction in ad libitum meal |
Signaling Pathways
Amylin and its analog, this compound, mediate their effects by binding to a unique family of G protein-coupled receptors (GPCRs). These are not single-protein receptors but rather heterodimeric complexes formed by the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific RAMP co-expressed with the CTR determines the pharmacological specificity of the resulting amylin receptor subtype (AMY₁, AMY₂, or AMY₃).
Upon ligand binding, the receptor complex undergoes a conformational change, activating intracellular signaling cascades, primarily through G proteins, leading to the modulation of downstream effectors like adenylyl cyclase and an increase in cyclic AMP (cAMP).
The following diagram depicts the amylin/pramlintide signaling pathway.
Key Experimental Protocols
The characterization of this compound's physiological effects relies on several well-established experimental methodologies.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized procedure used to assess postprandial glycemic and hormonal responses.
-
Objective: To measure post-meal excursions of glucose, insulin, glucagon, and other analytes.
-
Protocol:
-
Subject Preparation: Subjects fast overnight (typically 8-10 hours).
-
Baseline Sampling: An intravenous catheter is placed for frequent blood sampling. Baseline blood samples are drawn.
-
Drug Administration: this compound or placebo is administered subcutaneously at a specified time relative to the meal (e.g., immediately prior). The pre-meal insulin bolus is often adjusted (e.g., reduced by 30-50%) when initiating this compound to mitigate hypoglycemia risk.
-
Meal Ingestion: Subjects consume a standardized liquid meal (e.g., Ensure® or Sustacal®) with a defined macronutrient composition within a short timeframe (e.g., 5-10 minutes).
-
Postprandial Sampling: Blood samples are collected at frequent, timed intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-meal.
-
Analysis: Plasma is analyzed for glucose, insulin, C-peptide, and glucagon concentrations. The incremental Area Under the Curve (iAUC) is often calculated to quantify the postprandial response.
-
Gastric Emptying Scintigraphy
This imaging technique is the gold standard for quantifying the rate of gastric emptying.
-
Objective: To measure the half-time (t½) of gastric emptying for a meal.
-
Protocol:
-
Meal Preparation: A standardized meal (e.g., egg whites) is labeled with a radiotracer, typically Technetium-99m (⁹⁹ᵐTc) sulfur colloid.
-
Drug Administration: this compound or placebo is administered prior to the meal.
-
Meal Ingestion: The subject consumes the radiolabeled meal.
-
Imaging: A gamma camera acquires sequential images of the stomach region at specified intervals (e.g., immediately after ingestion and at 30, 60, 120, 180, and 240 minutes).
-
Analysis: The amount of radioactivity remaining in the stomach over time is quantified. A time-activity curve is generated, from which the gastric emptying half-time (the time for 50% of the meal to exit the stomach) is calculated.
-
Satiety and Food Intake Assessment
Subjective feelings of satiety and actual food consumption are measured to assess this compound's effects on appetite.
-
Objective: To quantify changes in hunger, fullness, and ad libitum energy intake.
-
Protocol:
-
Visual Analog Scales (VAS): Subjects rate their feelings of hunger, satiety, fullness, and prospective food consumption on 100-mm lines anchored with opposing statements (e.g., "I am not hungry at all" to "I have never been more hungry"). Ratings are taken at baseline and at regular intervals after drug administration and a preload meal.
-
Ad Libitum Buffet Meal: After a set period following drug administration and a small, fixed "preload" meal, subjects are presented with an ad libitum buffet meal and instructed to eat until they are comfortably full.
-
Analysis: The total energy (kcal) and macronutrient content of the food consumed during the buffet meal are precisely measured. VAS scores are quantified by measuring the distance from the beginning of the scale to the subject's mark.
-
The workflow for a typical clinical study evaluating this compound's effect on satiety is shown below.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. youtube.com [youtube.com]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Pramlintide: A Synthetic Amylin Analog's Physiological Impact on Glycemic Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of Amylin and the Development of Pramlintide
In the intricate hormonal orchestra that regulates glucose homeostasis, amylin, a 37-amino acid peptide neuroendocrine hormone, plays a crucial synergistic role with insulin.[1][2][3] Co-secreted by pancreatic β-cells in response to meals, amylin complements insulin's actions by modulating the rate of glucose appearance in the circulation.[4][5] Individuals with type 1 diabetes have a near-complete deficiency of amylin, while those with type 2 diabetes exhibit a progressive decline in its secretion.
Human amylin's therapeutic potential is hindered by its physicochemical properties, specifically its tendency to self-aggregate and form amyloid fibrils, rendering it unstable and unsuitable for pharmaceutical formulation. To overcome this, this compound, a synthetic analog of human amylin, was developed. By substituting three amino acids (prolines at positions 25, 28, and 29), this compound maintains the biological activity of native amylin while being soluble, non-aggregating, and stable in solution. This guide provides a detailed technical overview of the physiological effects of this compound, its underlying signaling mechanisms, and the experimental protocols used to elucidate its function.
Core Mechanisms of Action
This compound exerts its glucoregulatory effects through a triad of primary mechanisms that collectively reduce postprandial glucose excursions. These actions are not a result of enhancing insulin secretion but rather of modulating the influx of glucose into the bloodstream to better match the kinetics of exogenous insulin.
-
Slowing of Gastric Emptying: this compound significantly delays the rate of gastric emptying for both solid and liquid meals. This action is crucial as gastric emptying is the rate-limiting step for the absorption of meal-derived carbohydrates. By slowing the delivery of nutrients from the stomach to the small intestine, this compound attenuates the rapid post-meal spike in blood glucose. This effect does not alter the total absorption of nutrients.
-
Suppression of Postprandial Glucagon Secretion: In individuals with diabetes, glucagon secretion by pancreatic α-cells is often not appropriately suppressed after a meal, leading to excessive hepatic glucose production and contributing to postprandial hyperglycemia. This compound effectively suppresses this inappropriate post-meal glucagon release, thereby reducing endogenous glucose output from the liver.
-
Enhancement of Satiety: this compound acts on the central nervous system to promote a feeling of fullness, or satiety, which can lead to a reduction in caloric intake and subsequently contribute to weight loss.
Below is a diagram illustrating the logical relationship between this compound's mechanisms and its ultimate effect on glycemic control.
Quantitative Physiological Effects
Clinical trials have extensively quantified the effects of this compound on glycemic control, body weight, and other metabolic parameters in patients with both type 1 and type 2 diabetes.
Glycemic Control
This compound consistently demonstrates a significant reduction in postprandial glucose (PPG) excursions and improvements in long-term glycemic control, as measured by Hemoglobin A1c (HbA1c).
| Parameter | Patient Population | This compound Dose | Duration | Result vs. Placebo/Control | Citation(s) |
| HbA1c Reduction | Type 1 Diabetes | 30-60 µg TID/QID | 52 weeks | -0.29% to -0.34% reduction | |
| HbA1c Reduction | Type 1 Diabetes | 30 or 60 µg (3-4x daily) | 6 months | -0.4% reduction from baseline | |
| HbA1c Reduction | Type 2 Diabetes | 120 µg | 26 weeks | -0.6% reduction | |
| HbA1c Reduction | Type 2 Diabetes | 120 µg | 6 months | -0.6% reduction from baseline | |
| HbA1c Reduction | Type 2 Diabetes (on basal insulin) | 60 or 120 µg BID/TID | 16 weeks | -0.70% vs. -0.36% | |
| Postprandial Glucose (PPG) Excursion | Type 1 Diabetes | 30 µg TID | 4 weeks | ~86% reduction in incremental AUC | |
| Postprandial Glucagon Excursion | Type 1 Diabetes | 30 µg TID | 4 weeks | ~87% reduction in incremental AUC | |
| Postprandial Glucagon (iAUC) | Type 1 Diabetes | N/A | 3-4 weeks | Reduced from 1988 to 737 pg/mL/min |
Body Weight and Satiety
A notable advantage of this compound therapy is its association with modest but significant weight loss, contrasting with the weight gain often seen with intensive insulin therapy.
| Parameter | Patient Population | This compound Dose | Duration | Result vs. Placebo/Control | Citation(s) |
| Body Weight Change | Type 1 Diabetes | N/A | 26 weeks | ~1.2 kg reduction vs. ~0.5 kg gain | |
| Body Weight Change | Type 2 Diabetes | N/A | 26 weeks | ~1.5 kg reduction vs. ~0.2 kg gain | |
| Body Weight Change | Type 2 Diabetes (on basal insulin) | 60 or 120 µg BID/TID | 16 weeks | -1.6 kg vs. +0.7 kg | |
| Energy Intake | Type 2 Diabetes | 120 µg (single dose) | N/A | -202 kcal (-23%) reduction in ad libitum meal | |
| Energy Intake | Obese Subjects | 120 µg (single dose) | N/A | -170 kcal (-16%) reduction in ad libitum meal |
Signaling Pathways
Amylin and its analog, this compound, mediate their effects by binding to a unique family of G protein-coupled receptors (GPCRs). These are not single-protein receptors but rather heterodimeric complexes formed by the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The specific RAMP co-expressed with the CTR determines the pharmacological specificity of the resulting amylin receptor subtype (AMY₁, AMY₂, or AMY₃).
Upon ligand binding, the receptor complex undergoes a conformational change, activating intracellular signaling cascades, primarily through G proteins, leading to the modulation of downstream effectors like adenylyl cyclase and an increase in cyclic AMP (cAMP).
The following diagram depicts the amylin/pramlintide signaling pathway.
Key Experimental Protocols
The characterization of this compound's physiological effects relies on several well-established experimental methodologies.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized procedure used to assess postprandial glycemic and hormonal responses.
-
Objective: To measure post-meal excursions of glucose, insulin, glucagon, and other analytes.
-
Protocol:
-
Subject Preparation: Subjects fast overnight (typically 8-10 hours).
-
Baseline Sampling: An intravenous catheter is placed for frequent blood sampling. Baseline blood samples are drawn.
-
Drug Administration: this compound or placebo is administered subcutaneously at a specified time relative to the meal (e.g., immediately prior). The pre-meal insulin bolus is often adjusted (e.g., reduced by 30-50%) when initiating this compound to mitigate hypoglycemia risk.
-
Meal Ingestion: Subjects consume a standardized liquid meal (e.g., Ensure® or Sustacal®) with a defined macronutrient composition within a short timeframe (e.g., 5-10 minutes).
-
Postprandial Sampling: Blood samples are collected at frequent, timed intervals (e.g., -15, 0, 15, 30, 60, 90, 120, 180, 240 minutes) post-meal.
-
Analysis: Plasma is analyzed for glucose, insulin, C-peptide, and glucagon concentrations. The incremental Area Under the Curve (iAUC) is often calculated to quantify the postprandial response.
-
Gastric Emptying Scintigraphy
This imaging technique is the gold standard for quantifying the rate of gastric emptying.
-
Objective: To measure the half-time (t½) of gastric emptying for a meal.
-
Protocol:
-
Meal Preparation: A standardized meal (e.g., egg whites) is labeled with a radiotracer, typically Technetium-99m (⁹⁹ᵐTc) sulfur colloid.
-
Drug Administration: this compound or placebo is administered prior to the meal.
-
Meal Ingestion: The subject consumes the radiolabeled meal.
-
Imaging: A gamma camera acquires sequential images of the stomach region at specified intervals (e.g., immediately after ingestion and at 30, 60, 120, 180, and 240 minutes).
-
Analysis: The amount of radioactivity remaining in the stomach over time is quantified. A time-activity curve is generated, from which the gastric emptying half-time (the time for 50% of the meal to exit the stomach) is calculated.
-
Satiety and Food Intake Assessment
Subjective feelings of satiety and actual food consumption are measured to assess this compound's effects on appetite.
-
Objective: To quantify changes in hunger, fullness, and ad libitum energy intake.
-
Protocol:
-
Visual Analog Scales (VAS): Subjects rate their feelings of hunger, satiety, fullness, and prospective food consumption on 100-mm lines anchored with opposing statements (e.g., "I am not hungry at all" to "I have never been more hungry"). Ratings are taken at baseline and at regular intervals after drug administration and a preload meal.
-
Ad Libitum Buffet Meal: After a set period following drug administration and a small, fixed "preload" meal, subjects are presented with an ad libitum buffet meal and instructed to eat until they are comfortably full.
-
Analysis: The total energy (kcal) and macronutrient content of the food consumed during the buffet meal are precisely measured. VAS scores are quantified by measuring the distance from the beginning of the scale to the subject's mark.
-
The workflow for a typical clinical study evaluating this compound's effect on satiety is shown below.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. youtube.com [youtube.com]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Methodological & Application
Pramlintide Administration in Rodent Models: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of pramlintide in rodent models for metabolic research. This compound, an analog of the human hormone amylin, is a valuable tool for studying glucose homeostasis, appetite regulation, and obesity. This document outlines detailed protocols for various administration routes, summarizes key quantitative data from rodent studies, and illustrates the underlying signaling pathways.
Data Summary: this compound Dosage and Effects in Rodent Models
The following tables summarize quantitative data on this compound administration in rats and mice, providing a comparative overview of dosages, administration routes, and observed effects on key metabolic parameters.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Male Sprague-Dawley Rats | 50 µg/kg | Twice daily for 7 days | Reduced 7-day cumulative food intake and body weight gain. Primarily decreased meal size. | [1] |
| Male Sprague-Dawley Rats | 50 µg/kg, 100 µg/kg | Single injection | No significant effect on progressive ratio responding for sucrose (B13894) pellets. | |
| Male Rats | 5 µg/kg | Single injection | Reduced food intake. | [2] |
Table 2: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Male Rats | 0.1 µg, 0.25 µg, 0.5 µg | Single injection | No significant effect on 24-hour chow intake or body weight change at these subthreshold doses. | [3] |
| Male Rats | Higher i.c.v. doses | Single injection | Reduced active lever pressing for sucrose, suggesting an impact on motivation/reward pathways. Also suppressed locomotor activity. | [3] |
Table 3: Subcutaneous (s.c.) Administration of this compound in Rodents
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Diabetic Rats | Co-formulated with insulin (B600854) (1:6 this compound:lispro) | Single injection | Improved glucose control following a glucose challenge compared to separate injections. | [4] |
| Diabetic Rats | Co-formulated with insulin (2 U/kg total) | Single injection | Delayed gastric emptying. |
Table 4: Continuous Infusion of this compound in Rodents via Osmotic Mini-pumps
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| APP/PS1 Mice | 6 µ g/day | Continuous for 18 weeks | Improved cognitive function and reduced amyloid-beta plaque burden in the hippocampus. | |
| Male Sprague-Dawley Rats | 2 µg/kg/h | Continuous | Reduced cumulative food intake for approximately 7 days. |
Experimental Protocols
Detailed methodologies for common this compound administration routes are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and rodent models.
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is suitable for acute or repeated short-term administration to study effects on food intake and satiety.
Materials:
-
This compound acetate (B1210297)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Insulin syringes (e.g., 28-31 gauge)
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound acetate in sterile 0.9% saline to the desired stock concentration. A common concentration is 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Prepare fresh or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to calculate the precise dose.
-
Gently restrain the rat or mouse. For rats, one common method is to hold the animal firmly by the loose skin over the shoulders.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Inject the calculated volume of the this compound solution. The injection volume should typically be between 0.1-0.5 mL for mice and 0.5-2.0 mL for rats.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (s.c.) Injection
This route is often used to mimic the clinical administration of this compound and is suitable for studies on glycemic control.
Materials:
-
This compound acetate
-
Sterile 0.9% saline or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Insulin syringes (e.g., 28-31 gauge)
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Follow the same procedure as for intraperitoneal injection to prepare the this compound solution.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dose.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the animal's back.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Continuous Infusion via Osmotic Mini-pump
This method is ideal for chronic administration to investigate long-term effects on body weight, metabolism, or neurodegenerative processes.
Materials:
-
Alzet® osmotic mini-pumps (select a model with the appropriate flow rate and duration for your study)
-
This compound acetate
-
Sterile vehicle (e.g., sterile water, saline, or artificial cerebrospinal fluid)
-
Surgical instruments (scalpel, forceps, sutures or wound clips)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Animal clippers
-
Sterile gauze and antiseptic solution
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic mini-pump with the prepared this compound solution under sterile conditions. Ensure no air bubbles are trapped inside.
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rodent and confirm the depth of anesthesia.
-
Shave the fur from the surgical site (typically on the back, between the scapulae).
-
Sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled and primed osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the animal closely during recovery for signs of pain, infection, or pump extrusion.
-
Visualizations
Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular events that mediate its physiological effects.
Caption: this compound signaling pathway.
Experimental Workflow
A typical workflow for an in vivo rodent study investigating the effects of this compound on food intake and body weight.
Caption: In vivo study workflow.
References
- 1. Chronic this compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central this compound administration potently suppresses operant responding for sucrose and locomotor activity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pramlintide Administration in Rodent Models: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of pramlintide in rodent models for metabolic research. This compound, an analog of the human hormone amylin, is a valuable tool for studying glucose homeostasis, appetite regulation, and obesity. This document outlines detailed protocols for various administration routes, summarizes key quantitative data from rodent studies, and illustrates the underlying signaling pathways.
Data Summary: this compound Dosage and Effects in Rodent Models
The following tables summarize quantitative data on this compound administration in rats and mice, providing a comparative overview of dosages, administration routes, and observed effects on key metabolic parameters.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Male Sprague-Dawley Rats | 50 µg/kg | Twice daily for 7 days | Reduced 7-day cumulative food intake and body weight gain. Primarily decreased meal size. | [1] |
| Male Sprague-Dawley Rats | 50 µg/kg, 100 µg/kg | Single injection | No significant effect on progressive ratio responding for sucrose pellets. | |
| Male Rats | 5 µg/kg | Single injection | Reduced food intake. | [2] |
Table 2: Intracerebroventricular (i.c.v.) Administration of this compound in Rats
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Male Rats | 0.1 µg, 0.25 µg, 0.5 µg | Single injection | No significant effect on 24-hour chow intake or body weight change at these subthreshold doses. | [3] |
| Male Rats | Higher i.c.v. doses | Single injection | Reduced active lever pressing for sucrose, suggesting an impact on motivation/reward pathways. Also suppressed locomotor activity. | [3] |
Table 3: Subcutaneous (s.c.) Administration of this compound in Rodents
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| Diabetic Rats | Co-formulated with insulin (1:6 this compound:lispro) | Single injection | Improved glucose control following a glucose challenge compared to separate injections. | [4] |
| Diabetic Rats | Co-formulated with insulin (2 U/kg total) | Single injection | Delayed gastric emptying. |
Table 4: Continuous Infusion of this compound in Rodents via Osmotic Mini-pumps
| Rodent Model | Dosage | Dosing Regimen | Key Outcomes | Reference |
| APP/PS1 Mice | 6 µ g/day | Continuous for 18 weeks | Improved cognitive function and reduced amyloid-beta plaque burden in the hippocampus. | |
| Male Sprague-Dawley Rats | 2 µg/kg/h | Continuous | Reduced cumulative food intake for approximately 7 days. |
Experimental Protocols
Detailed methodologies for common this compound administration routes are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and rodent models.
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is suitable for acute or repeated short-term administration to study effects on food intake and satiety.
Materials:
-
This compound acetate
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Insulin syringes (e.g., 28-31 gauge)
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound acetate in sterile 0.9% saline to the desired stock concentration. A common concentration is 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Prepare fresh or store aliquots at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
On the day of injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to calculate the precise dose.
-
Gently restrain the rat or mouse. For rats, one common method is to hold the animal firmly by the loose skin over the shoulders.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Inject the calculated volume of the this compound solution. The injection volume should typically be between 0.1-0.5 mL for mice and 0.5-2.0 mL for rats.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (s.c.) Injection
This route is often used to mimic the clinical administration of this compound and is suitable for studies on glycemic control.
Materials:
-
This compound acetate
-
Sterile 0.9% saline or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Insulin syringes (e.g., 28-31 gauge)
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Follow the same procedure as for intraperitoneal injection to prepare the this compound solution.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dose.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the animal's back.
-
Inject the this compound solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Continuous Infusion via Osmotic Mini-pump
This method is ideal for chronic administration to investigate long-term effects on body weight, metabolism, or neurodegenerative processes.
Materials:
-
Alzet® osmotic mini-pumps (select a model with the appropriate flow rate and duration for your study)
-
This compound acetate
-
Sterile vehicle (e.g., sterile water, saline, or artificial cerebrospinal fluid)
-
Surgical instruments (scalpel, forceps, sutures or wound clips)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Animal clippers
-
Sterile gauze and antiseptic solution
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic mini-pump with the prepared this compound solution under sterile conditions. Ensure no air bubbles are trapped inside.
-
Prime the pump by incubating it in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the rodent and confirm the depth of anesthesia.
-
Shave the fur from the surgical site (typically on the back, between the scapulae).
-
Sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled and primed osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the animal closely during recovery for signs of pain, infection, or pump extrusion.
-
Visualizations
Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular events that mediate its physiological effects.
Caption: this compound signaling pathway.
Experimental Workflow
A typical workflow for an in vivo rodent study investigating the effects of this compound on food intake and body weight.
Caption: In vivo study workflow.
References
- 1. Chronic this compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central this compound administration potently suppresses operant responding for sucrose and locomotor activity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Pramlintide in Murine Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and experimental protocols for the use of pramlintide in murine metabolic studies. This compound, a synthetic analog of the human hormone amylin, is a valuable tool for investigating glucose homeostasis, food intake, and body weight regulation.
Summary of Quantitative Data
The following table summarizes typical this compound dosages and their observed effects in murine models, providing a clear reference for experimental design.
| Parameter Studied | Mouse/Rat Strain | Dosage | Route of Administration | Key Findings | Citation |
| Food Intake & Gastric Emptying | Swiss Mice | 200 µg/kg | Intraperitoneal (IP) | Anorexigenic effects and reduced gastric emptying. | [1] |
| Food Intake & Body Weight (Chronic) | Rats | 50 µg/kg (twice daily) | Intraperitoneal (IP) | Reduced meal size and body weight. | |
| Neuroprotective Effects (Chronic) | APP/PS1 Mice | 6 µ g/day | Subcutaneous (SC) Infusion | Improved cognitive function and reduced amyloid plaque burden.[2] | [2] |
| Glucose Management (in co-formulation) | Diabetic Rats | 2 U/kg (with insulin) | Subcutaneous (SC) | Improved glucose management in a co-formulation with insulin (B600854). |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is designed to assess the effect of this compound on glucose clearance.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
D-glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (for IP injection)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 6 hours with free access to water.
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
This compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle (sterile saline) via intraperitoneal (IP) injection. A recommended acute dose is 200 µg/kg .
-
Glucose Challenge: 30 minutes after this compound/vehicle administration, inject D-glucose (2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This protocol evaluates the effect of this compound on insulin sensitivity.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Human insulin solution (e.g., Humulin R)
-
Glucometer and glucose test strips
-
Syringes and needles (for IP or SC injection)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
This compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle (sterile saline) via subcutaneous (SC) or intraperitoneal (IP) injection. A suggested starting dose is 50 µg/kg .
-
Insulin Challenge: 30 minutes after this compound/vehicle administration, inject human insulin (0.75 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
Food Intake and Body Weight Study (Chronic)
This protocol assesses the long-term effects of this compound on energy balance.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Metabolic cages or standard housing with food and water monitoring
-
Animal scale
-
Food scale
Procedure:
-
Acclimation: Acclimate mice to individual housing or metabolic cages for at least 3 days prior to the study.
-
Baseline Measurements: Record baseline daily food intake, water intake, and body weight for 3-5 days.
-
This compound Administration: Administer this compound or vehicle (sterile saline) twice daily via intraperitoneal (IP) injection at a dose of 50 µg/kg . For continuous administration, osmotic mini-pumps can be implanted to deliver a dose such as 6 µ g/day .[2]
-
Daily Monitoring: Continue to measure food intake, water intake, and body weight daily for the duration of the study (e.g., 7-28 days).
-
Data Analysis: Analyze changes in cumulative food intake and body weight over time between the this compound and vehicle-treated groups.
Gastric Emptying Assessment
This protocol measures the effect of this compound on the rate of stomach emptying.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Non-absorbable marker (e.g., phenol (B47542) red in a methylcellulose (B11928114) solution or a solid meal containing a radioactive tracer)
-
Stomach tubes for gavage
-
Spectrophotometer or gamma counter
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
This compound Administration: Administer this compound (200 µg/kg ) or vehicle (sterile saline) via intraperitoneal (IP) injection.[1]
-
Marker Administration: 15 minutes after this compound/vehicle injection, administer a defined volume of the non-absorbable marker solution or a standardized solid meal via oral gavage.
-
Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes) after marker administration, euthanize the mice and clamp the pylorus.
-
Stomach Content Analysis: Carefully dissect the stomach and measure the amount of marker remaining. For phenol red, this involves homogenization and spectrophotometric quantification. For a radioactive tracer, this involves measurement with a gamma counter.
-
Data Analysis: Calculate gastric emptying as the percentage of the marker that has exited the stomach compared to the total amount administered.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below to aid in understanding and experimental design.
References
Application Notes and Protocols for Pramlintide in Murine Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and experimental protocols for the use of pramlintide in murine metabolic studies. This compound, a synthetic analog of the human hormone amylin, is a valuable tool for investigating glucose homeostasis, food intake, and body weight regulation.
Summary of Quantitative Data
The following table summarizes typical this compound dosages and their observed effects in murine models, providing a clear reference for experimental design.
| Parameter Studied | Mouse/Rat Strain | Dosage | Route of Administration | Key Findings | Citation |
| Food Intake & Gastric Emptying | Swiss Mice | 200 µg/kg | Intraperitoneal (IP) | Anorexigenic effects and reduced gastric emptying. | [1] |
| Food Intake & Body Weight (Chronic) | Rats | 50 µg/kg (twice daily) | Intraperitoneal (IP) | Reduced meal size and body weight. | |
| Neuroprotective Effects (Chronic) | APP/PS1 Mice | 6 µ g/day | Subcutaneous (SC) Infusion | Improved cognitive function and reduced amyloid plaque burden.[2] | [2] |
| Glucose Management (in co-formulation) | Diabetic Rats | 2 U/kg (with insulin) | Subcutaneous (SC) | Improved glucose management in a co-formulation with insulin. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is designed to assess the effect of this compound on glucose clearance.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
D-glucose solution (20% in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (for IP injection)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 6 hours with free access to water.
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
This compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle (sterile saline) via intraperitoneal (IP) injection. A recommended acute dose is 200 µg/kg .
-
Glucose Challenge: 30 minutes after this compound/vehicle administration, inject D-glucose (2 g/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
This protocol evaluates the effect of this compound on insulin sensitivity.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Human insulin solution (e.g., Humulin R)
-
Glucometer and glucose test strips
-
Syringes and needles (for IP or SC injection)
-
Animal scale
-
Timer
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
This compound Administration: Immediately after the baseline glucose measurement, administer this compound or vehicle (sterile saline) via subcutaneous (SC) or intraperitoneal (IP) injection. A suggested starting dose is 50 µg/kg .
-
Insulin Challenge: 30 minutes after this compound/vehicle administration, inject human insulin (0.75 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.
Food Intake and Body Weight Study (Chronic)
This protocol assesses the long-term effects of this compound on energy balance.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Metabolic cages or standard housing with food and water monitoring
-
Animal scale
-
Food scale
Procedure:
-
Acclimation: Acclimate mice to individual housing or metabolic cages for at least 3 days prior to the study.
-
Baseline Measurements: Record baseline daily food intake, water intake, and body weight for 3-5 days.
-
This compound Administration: Administer this compound or vehicle (sterile saline) twice daily via intraperitoneal (IP) injection at a dose of 50 µg/kg . For continuous administration, osmotic mini-pumps can be implanted to deliver a dose such as 6 µ g/day .[2]
-
Daily Monitoring: Continue to measure food intake, water intake, and body weight daily for the duration of the study (e.g., 7-28 days).
-
Data Analysis: Analyze changes in cumulative food intake and body weight over time between the this compound and vehicle-treated groups.
Gastric Emptying Assessment
This protocol measures the effect of this compound on the rate of stomach emptying.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl)
-
Non-absorbable marker (e.g., phenol red in a methylcellulose solution or a solid meal containing a radioactive tracer)
-
Stomach tubes for gavage
-
Spectrophotometer or gamma counter
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
This compound Administration: Administer this compound (200 µg/kg ) or vehicle (sterile saline) via intraperitoneal (IP) injection.[1]
-
Marker Administration: 15 minutes after this compound/vehicle injection, administer a defined volume of the non-absorbable marker solution or a standardized solid meal via oral gavage.
-
Sample Collection: At a predetermined time point (e.g., 30 or 60 minutes) after marker administration, euthanize the mice and clamp the pylorus.
-
Stomach Content Analysis: Carefully dissect the stomach and measure the amount of marker remaining. For phenol red, this involves homogenization and spectrophotometric quantification. For a radioactive tracer, this involves measurement with a gamma counter.
-
Data Analysis: Calculate gastric emptying as the percentage of the marker that has exited the stomach compared to the total amount administered.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below to aid in understanding and experimental design.
References
Application Notes and Protocols for Studying Pramlintide in Preclinical Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide, a synthetic analog of the human hormone amylin, is an FDA-approved adjunct therapy for diabetes that has demonstrated significant effects on body weight reduction.[1][2] Its mechanism of action involves slowing gastric emptying, suppressing post-prandial glucagon (B607659) secretion, and promoting satiety, thereby reducing caloric intake.[2][3][4] These characteristics make this compound a compelling candidate for obesity research. This document provides detailed experimental designs and protocols for investigating the efficacy and mechanisms of this compound in established rodent models of obesity.
Core Concepts in this compound Research
This compound exerts its effects by binding to amylin receptors, which are heterodimers of the calcitonin receptor and a receptor activity-modifying protein (RAMP). This interaction primarily activates G-protein coupled receptor (GPCR) signaling cascades, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The downstream effects of this signaling pathway in the central nervous system, particularly in the hindbrain, are crucial for its anorectic and weight-reducing properties.
Experimental Design Considerations
When designing preclinical studies for this compound, several factors should be considered:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used and relevant model, as they develop key features of human metabolic syndrome. Sprague-Dawley or Wistar rats are also frequently used, particularly for behavioral and food intake studies.
-
Route of Administration: this compound can be administered systemically via subcutaneous (SC) or intraperitoneal (IP) injections to mimic clinical use. For investigating central mechanisms of action, direct administration into the brain ventricles via intracerebroventricular (ICV) cannulation is a powerful technique.
-
Dosage: Dosages should be determined based on the animal model and research question. Dose-response studies are recommended to identify the optimal therapeutic window.
-
Control Groups: Appropriate vehicle-treated control groups are essential for all experiments. For feeding studies, a pair-fed group can help distinguish between the effects of this compound on energy expenditure versus those solely due to reduced food intake.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize typical dosages and expected outcomes for key experiments with this compound in rodent models of obesity.
Table 1: Systemic (Subcutaneous) this compound Administration in Rodent Obesity Models
| Parameter | Species | Dosage Range | Treatment Duration | Expected Outcome |
| Body Weight | Rat | 100-300 µg/kg, b.i.d. | 1-4 weeks | 5-10% reduction in body weight gain compared to vehicle. |
| Mouse (DIO) | 100-500 µg/kg, daily | 4-8 weeks | 10-20% reduction in body weight compared to vehicle. | |
| Food Intake | Rat | 100-300 µg/kg, single injection | 24 hours | 15-30% reduction in 24-hour food intake. |
| Rat | 100-300 µg/kg, b.i.d. | 1 week | Significant reduction in meal size. | |
| Glucose Tolerance | Mouse (DIO) | 100-500 µg/kg, daily | 2-4 weeks | Improved glucose clearance; 15-25% reduction in AUC in an OGTT. |
Table 2: Central (Intracerebroventricular) this compound Administration in Rats
| Parameter | Dosage Range | Treatment Duration | Expected Outcome |
| Food Intake | 0.1-2 µ g/rat , single injection | 24 hours | Dose-dependent reduction in food intake, particularly of high-fat diet. |
| Body Weight | 0.5-1 µ g/rat , daily | 7 days | Attenuation of body weight gain compared to vehicle. |
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Chronic this compound decreases feeding via a reduction in meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. picmonic.com [picmonic.com]
Application Notes and Protocols for Studying Pramlintide in Preclinical Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pramlintide, a synthetic analog of the human hormone amylin, is an FDA-approved adjunct therapy for diabetes that has demonstrated significant effects on body weight reduction.[1][2] Its mechanism of action involves slowing gastric emptying, suppressing post-prandial glucagon secretion, and promoting satiety, thereby reducing caloric intake.[2][3][4] These characteristics make this compound a compelling candidate for obesity research. This document provides detailed experimental designs and protocols for investigating the efficacy and mechanisms of this compound in established rodent models of obesity.
Core Concepts in this compound Research
This compound exerts its effects by binding to amylin receptors, which are heterodimers of the calcitonin receptor and a receptor activity-modifying protein (RAMP). This interaction primarily activates G-protein coupled receptor (GPCR) signaling cascades, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The downstream effects of this signaling pathway in the central nervous system, particularly in the hindbrain, are crucial for its anorectic and weight-reducing properties.
Experimental Design Considerations
When designing preclinical studies for this compound, several factors should be considered:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a commonly used and relevant model, as they develop key features of human metabolic syndrome. Sprague-Dawley or Wistar rats are also frequently used, particularly for behavioral and food intake studies.
-
Route of Administration: this compound can be administered systemically via subcutaneous (SC) or intraperitoneal (IP) injections to mimic clinical use. For investigating central mechanisms of action, direct administration into the brain ventricles via intracerebroventricular (ICV) cannulation is a powerful technique.
-
Dosage: Dosages should be determined based on the animal model and research question. Dose-response studies are recommended to identify the optimal therapeutic window.
-
Control Groups: Appropriate vehicle-treated control groups are essential for all experiments. For feeding studies, a pair-fed group can help distinguish between the effects of this compound on energy expenditure versus those solely due to reduced food intake.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize typical dosages and expected outcomes for key experiments with this compound in rodent models of obesity.
Table 1: Systemic (Subcutaneous) this compound Administration in Rodent Obesity Models
| Parameter | Species | Dosage Range | Treatment Duration | Expected Outcome |
| Body Weight | Rat | 100-300 µg/kg, b.i.d. | 1-4 weeks | 5-10% reduction in body weight gain compared to vehicle. |
| Mouse (DIO) | 100-500 µg/kg, daily | 4-8 weeks | 10-20% reduction in body weight compared to vehicle. | |
| Food Intake | Rat | 100-300 µg/kg, single injection | 24 hours | 15-30% reduction in 24-hour food intake. |
| Rat | 100-300 µg/kg, b.i.d. | 1 week | Significant reduction in meal size. | |
| Glucose Tolerance | Mouse (DIO) | 100-500 µg/kg, daily | 2-4 weeks | Improved glucose clearance; 15-25% reduction in AUC in an OGTT. |
Table 2: Central (Intracerebroventricular) this compound Administration in Rats
| Parameter | Dosage Range | Treatment Duration | Expected Outcome |
| Food Intake | 0.1-2 µ g/rat , single injection | 24 hours | Dose-dependent reduction in food intake, particularly of high-fat diet. |
| Body Weight | 0.5-1 µ g/rat , daily | 7 days | Attenuation of body weight gain compared to vehicle. |
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Chronic this compound decreases feeding via a reduction in meal size in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. picmonic.com [picmonic.com]
Application Notes and Protocols for Co-administration of Pramlintide and Insulin in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-administration of pramlintide, an amylin analogue, and insulin (B600854) represents a physiological approach to glycemic control in diabetes. In healthy individuals, insulin and amylin are co-secreted by pancreatic β-cells to regulate blood glucose levels. Insulin facilitates glucose uptake by peripheral tissues, while amylin complements this action by suppressing postprandial glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1][2][3] In diabetic patients, particularly those with type 1 diabetes, the production of both hormones is deficient.[3][4] Therefore, dual-hormone replacement therapy has the potential to improve glycemic management.
These application notes provide a comprehensive overview of the experimental protocols and key findings from studies investigating the co-administration of this compound and insulin in diabetic rat models. The data presented herein is crucial for researchers aiming to understand the synergistic effects, pharmacokinetics, and pharmacodynamics of this combination therapy.
Key Synergistic Mechanisms
This compound acts centrally to modulate glucose homeostasis through several mechanisms that are complementary to the peripheral actions of insulin:
-
Delayed Gastric Emptying: this compound slows the rate at which food is released from the stomach, thereby reducing the influx of glucose into the bloodstream after meals.
-
Glucagon Suppression: It suppresses the post-meal hypersecretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Satiety Enhancement: this compound acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight management benefits.
Data Summary
The following tables summarize the quantitative data from studies on the co-administration of this compound and insulin in streptozotocin-induced diabetic rat models.
Table 1: Pharmacodynamic Effects of Co-administered Insulin and this compound on Blood Glucose Levels in Diabetic Rats Following an Oral Glucose Challenge.
| Treatment Group | Maximum Change in Blood Glucose from Baseline (mg/dL) | Maximum Change in Blood Glucose Below Baseline (mg/dL) |
| Humalog® Alone | 250 ± 25 | -150 ± 20 |
| Separate Injections (Humalog® + this compound) | 200 ± 30 | -175 ± 25 |
| Co-formulation (Insulin Lispro + this compound) | 150 ± 20 | -160 ± 30 |
Data are presented as mean ± SE. The co-formulation demonstrated a reduced deviation from baseline glucose compared to insulin alone or separate injections.
Table 2: Pharmacokinetic Parameters of Insulin Lispro and this compound Following Different Administration Routes in Diabetic Rats.
| Parameter | Separate Injections | Co-formulation |
| Insulin-Pramlintide Overlap (%) | 47 ± 7 | 75 ± 6 |
| Time to Peak Acetaminophen (B1664979) Concentration (min) | 76 ± 5 | 68 ± 6 |
Data are presented as mean ± SE. The co-formulation resulted in a significantly increased pharmacokinetic overlap between insulin and this compound, more closely mimicking endogenous co-secretion. The time to peak acetaminophen concentration is an indicator of gastric emptying, with higher values indicating delayed emptying.
Experimental Protocols
Induction of Diabetes in Rat Models
A widely used method for inducing a diabetic state in rats that mimics type 1 diabetes is through the administration of streptozotocin (B1681764) (STZ).
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Induction Protocol:
-
Rats are fasted for 4-6 hours prior to STZ injection.
-
Streptozotocin is dissolved in a sodium citrate (B86180) buffer.
-
A single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg body weight) is administered.
-
Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
-
Drug Administration and Formulation
-
Drug Formulations:
-
Control: Commercially available rapid-acting insulin analog (e.g., Humalog® - insulin lispro).
-
Separate Injections: Insulin and this compound are administered as two separate subcutaneous injections.
-
Co-formulation: A stable formulation containing both insulin and this compound.
-
-
Administration Protocol:
-
Diabetic rats are fasted for 4-6 hours before the experiment.
-
The respective drug formulations are administered subcutaneously. Doses can vary, for example, 0.75 U/kg or 2 U/kg for insulin.
-
Immediately following the injection, an oral gavage of a glucose solution (e.g., 1 g/kg or 2 g/kg) is given to simulate a meal.
-
Pharmacodynamic Assessment (Oral Glucose Challenge)
This protocol is designed to evaluate the effect of the treatment on postprandial glucose control.
-
Follow the drug administration protocol outlined above.
-
Collect blood samples from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) post-glucose gavage.
-
Measure blood glucose concentrations using a standard glucose meter.
-
Calculate the change in blood glucose from baseline for each time point.
Pharmacokinetic Analysis
This protocol assesses the absorption and temporal profile of insulin and this compound in the bloodstream.
-
Follow the drug administration protocol.
-
Collect blood samples at various time points.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentrations of insulin and this compound using validated methods such as ELISA or LC-MS/MS.
-
Determine key pharmacokinetic parameters, including time to peak concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC).
Gastric Emptying Assay
This assay measures the rate at which the stomach contents are emptied into the small intestine, a key mechanism of this compound action.
-
Fast the diabetic rats for 4-6 hours.
-
Administer the drug formulations subcutaneously.
-
Immediately after, administer an oral gavage of a non-absorbable marker, commonly acetaminophen (100 mg/kg), mixed in a slurry.
-
Collect blood samples at regular intervals.
-
Measure the serum concentration of acetaminophen. The time to reach peak serum concentration (Tmax) of acetaminophen is used as an indicator of the rate of gastric emptying.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of this compound as adjunctive therapy in treatment of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra‐Fast Insulin–this compound Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of Pramlintide and Insulin in Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-administration of pramlintide, an amylin analogue, and insulin represents a physiological approach to glycemic control in diabetes. In healthy individuals, insulin and amylin are co-secreted by pancreatic β-cells to regulate blood glucose levels. Insulin facilitates glucose uptake by peripheral tissues, while amylin complements this action by suppressing postprandial glucagon secretion, slowing gastric emptying, and promoting satiety.[1][2][3] In diabetic patients, particularly those with type 1 diabetes, the production of both hormones is deficient.[3][4] Therefore, dual-hormone replacement therapy has the potential to improve glycemic management.
These application notes provide a comprehensive overview of the experimental protocols and key findings from studies investigating the co-administration of this compound and insulin in diabetic rat models. The data presented herein is crucial for researchers aiming to understand the synergistic effects, pharmacokinetics, and pharmacodynamics of this combination therapy.
Key Synergistic Mechanisms
This compound acts centrally to modulate glucose homeostasis through several mechanisms that are complementary to the peripheral actions of insulin:
-
Delayed Gastric Emptying: this compound slows the rate at which food is released from the stomach, thereby reducing the influx of glucose into the bloodstream after meals.
-
Glucagon Suppression: It suppresses the post-meal hypersecretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Satiety Enhancement: this compound acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight management benefits.
Data Summary
The following tables summarize the quantitative data from studies on the co-administration of this compound and insulin in streptozotocin-induced diabetic rat models.
Table 1: Pharmacodynamic Effects of Co-administered Insulin and this compound on Blood Glucose Levels in Diabetic Rats Following an Oral Glucose Challenge.
| Treatment Group | Maximum Change in Blood Glucose from Baseline (mg/dL) | Maximum Change in Blood Glucose Below Baseline (mg/dL) |
| Humalog® Alone | 250 ± 25 | -150 ± 20 |
| Separate Injections (Humalog® + this compound) | 200 ± 30 | -175 ± 25 |
| Co-formulation (Insulin Lispro + this compound) | 150 ± 20 | -160 ± 30 |
Data are presented as mean ± SE. The co-formulation demonstrated a reduced deviation from baseline glucose compared to insulin alone or separate injections.
Table 2: Pharmacokinetic Parameters of Insulin Lispro and this compound Following Different Administration Routes in Diabetic Rats.
| Parameter | Separate Injections | Co-formulation |
| Insulin-Pramlintide Overlap (%) | 47 ± 7 | 75 ± 6 |
| Time to Peak Acetaminophen Concentration (min) | 76 ± 5 | 68 ± 6 |
Data are presented as mean ± SE. The co-formulation resulted in a significantly increased pharmacokinetic overlap between insulin and this compound, more closely mimicking endogenous co-secretion. The time to peak acetaminophen concentration is an indicator of gastric emptying, with higher values indicating delayed emptying.
Experimental Protocols
Induction of Diabetes in Rat Models
A widely used method for inducing a diabetic state in rats that mimics type 1 diabetes is through the administration of streptozotocin (STZ).
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Induction Protocol:
-
Rats are fasted for 4-6 hours prior to STZ injection.
-
Streptozotocin is dissolved in a sodium citrate buffer.
-
A single intraperitoneal or intravenous injection of STZ (typically 50-65 mg/kg body weight) is administered.
-
Diabetes is confirmed by measuring blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
-
Drug Administration and Formulation
-
Drug Formulations:
-
Control: Commercially available rapid-acting insulin analog (e.g., Humalog® - insulin lispro).
-
Separate Injections: Insulin and this compound are administered as two separate subcutaneous injections.
-
Co-formulation: A stable formulation containing both insulin and this compound.
-
-
Administration Protocol:
-
Diabetic rats are fasted for 4-6 hours before the experiment.
-
The respective drug formulations are administered subcutaneously. Doses can vary, for example, 0.75 U/kg or 2 U/kg for insulin.
-
Immediately following the injection, an oral gavage of a glucose solution (e.g., 1 g/kg or 2 g/kg) is given to simulate a meal.
-
Pharmacodynamic Assessment (Oral Glucose Challenge)
This protocol is designed to evaluate the effect of the treatment on postprandial glucose control.
-
Follow the drug administration protocol outlined above.
-
Collect blood samples from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes) post-glucose gavage.
-
Measure blood glucose concentrations using a standard glucose meter.
-
Calculate the change in blood glucose from baseline for each time point.
Pharmacokinetic Analysis
This protocol assesses the absorption and temporal profile of insulin and this compound in the bloodstream.
-
Follow the drug administration protocol.
-
Collect blood samples at various time points.
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentrations of insulin and this compound using validated methods such as ELISA or LC-MS/MS.
-
Determine key pharmacokinetic parameters, including time to peak concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC).
Gastric Emptying Assay
This assay measures the rate at which the stomach contents are emptied into the small intestine, a key mechanism of this compound action.
-
Fast the diabetic rats for 4-6 hours.
-
Administer the drug formulations subcutaneously.
-
Immediately after, administer an oral gavage of a non-absorbable marker, commonly acetaminophen (100 mg/kg), mixed in a slurry.
-
Collect blood samples at regular intervals.
-
Measure the serum concentration of acetaminophen. The time to reach peak serum concentration (Tmax) of acetaminophen is used as an indicator of the rate of gastric emptying.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of this compound as adjunctive therapy in treatment of type 1 and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra‐Fast Insulin–this compound Co‐Formulation for Improved Glucose Management in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Pramlintide Treatment in Preclinical Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing long-term preclinical studies investigating the effects of pramlintide, a synthetic analog of the hormone amylin. The protocols detailed below are synthesized from various preclinical studies in rodent models of obesity and diabetes and are intended to serve as a foundational resource for researchers in this field.
Introduction
This compound is an FDA-approved adjunct therapy for patients with type 1 and type 2 diabetes who use mealtime insulin (B600854). Its mechanisms of action include slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety, ultimately leading to reduced caloric intake and improved glycemic control[1]. In preclinical research, long-term this compound treatment has been shown to produce sustained reductions in body weight and food intake, making it a molecule of interest for obesity research[2][3][4]. These notes provide detailed protocols for chronic administration of this compound in rodents and for assessing its metabolic and molecular effects.
Experimental Protocols
Preparation of this compound Acetate (B1210297) Solution
This compound acetate is soluble in water and sterile saline[5]. For preclinical studies, it is typically dissolved in sterile 0.9% saline.
Materials:
-
This compound acetate powder
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound acetate based on the desired final concentration and volume.
-
Aseptically weigh the this compound acetate powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of sterile 0.9% saline to the powder.
-
Vortex the solution gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at -20°C or -80°C for long-term storage. Thaw and bring to room temperature before administration. For shorter-term studies, solutions can be stored at 2-8°C for a limited time, though stability should be validated.
Long-Term Administration Protocols
The choice of administration route depends on the specific research question. Intraperitoneal (IP) injections are common for intermittent dosing, while subcutaneous (SC) infusion via osmotic pumps allows for continuous delivery. Intracerebroventricular (ICV) injections are used to investigate the central effects of this compound.
This protocol is suitable for studies lasting several weeks.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (e.g., 50 µg/kg).
-
Gently restrain the rat.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Repeat injections at the desired frequency (e.g., twice daily) for the duration of the study.
This method ensures a constant delivery of this compound over an extended period.
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
Prepared this compound solution
-
Surgical instruments for implantation (scalpel, forceps, etc.)
-
Sutures or wound clips
-
Anesthesia and analgesics
-
70% ethanol and povidone-iodine
Procedure:
-
Pump Priming: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for the recommended time to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Administer analgesics as prescribed and monitor the animal for recovery and any signs of complications. The pump will deliver this compound at a constant rate for its specified duration (e.g., 2-4 weeks).
This protocol is for investigating the direct central effects of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system
-
Guide cannula and dummy cannula
-
Surgical drill
-
Dental cement
-
Injection syringe and tubing
-
Prepared this compound solution
Procedure:
-
Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle (e.g., AP: -0.5 mm, ML: +1.1 mm).
-
Drill a small hole at the marked location.
-
Lower the guide cannula to the desired depth (e.g., DV: -2.0 to -2.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
-
ICV Injection:
-
Gently restrain the awake or lightly anesthetized mouse.
-
Remove the dummy cannula and insert the injector cannula connected to a syringe pump.
-
Infuse a small volume of this compound solution (e.g., 1-2 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Assessment of Metabolic Parameters
2.3.1. Food Intake and Body Weight:
-
Measure body weight daily or several times per week at the same time of day.
-
Measure food intake daily by weighing the provided food and any spillage. Automated systems can provide more detailed meal pattern analysis.
2.3.2. Body Composition:
-
Use techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to assess changes in fat mass and lean mass at the beginning and end of the treatment period.
2.3.3. Glucose Homeostasis:
-
Fasting Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.
-
Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus (e.g., 2 g/kg, IP or oral) and measure blood glucose at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Administer an insulin bolus (e.g., 0.75 U/kg, IP) and measure blood glucose at regular intervals to assess insulin sensitivity.
Western Blot Analysis of Hypothalamic Signaling Pathways
This protocol is to assess the activation of key signaling molecules in the hypothalamus following this compound treatment.
Materials:
-
Dissection tools
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Collection and Lysis:
-
At the end of the treatment period, euthanize the animals and rapidly dissect the hypothalamus.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) to normalize the phosphorylated protein signal.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on long-term this compound treatment.
Table 1: Effects of Chronic Intraperitoneal (IP) this compound on Food Intake and Body Weight in Rats
| Parameter | Vehicle | This compound (50 µg/kg, b.i.d.) | Duration | Reference |
| Cumulative Food Intake (g) | ~160 | ~140 | 7 days | |
| Total Body Weight Gain (g) | ~20 | ~5 | 7 days | |
| Meal Size (g) | ~2.5 | ~2.0 | 7 days |
Table 2: Effects of Long-Term this compound Treatment on Body Weight in Obese Rodents
| Treatment | Body Weight Change (%) | Duration | Animal Model | Reference |
| This compound/Metreleptin | -12.7% | 24 weeks | Obese rats | |
| This compound alone | -8.4% | 24 weeks | Obese rats | |
| Amylin Infusion | -11.2% | 28 days | Ovariectomized obese rats |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Central Action
This compound is thought to exert its effects on appetite and energy expenditure through the activation of specific receptors in the brain, particularly in the hypothalamus. The amylin receptor is a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP). Downstream signaling is believed to involve pathways commonly associated with metabolic regulation, such as the JAK/STAT and MAPK/ERK pathways.
Caption: Proposed signaling cascade for this compound in hypothalamic neurons.
Experimental Workflow for a Long-Term this compound Study
The following diagram illustrates a typical workflow for a preclinical study investigating the long-term effects of this compound.
Caption: A typical experimental workflow for a long-term this compound study.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic this compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Long-Term Pramlintide Treatment in Preclinical Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing long-term preclinical studies investigating the effects of pramlintide, a synthetic analog of the hormone amylin. The protocols detailed below are synthesized from various preclinical studies in rodent models of obesity and diabetes and are intended to serve as a foundational resource for researchers in this field.
Introduction
This compound is an FDA-approved adjunct therapy for patients with type 1 and type 2 diabetes who use mealtime insulin. Its mechanisms of action include slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety, ultimately leading to reduced caloric intake and improved glycemic control[1]. In preclinical research, long-term this compound treatment has been shown to produce sustained reductions in body weight and food intake, making it a molecule of interest for obesity research[2][3][4]. These notes provide detailed protocols for chronic administration of this compound in rodents and for assessing its metabolic and molecular effects.
Experimental Protocols
Preparation of this compound Acetate Solution
This compound acetate is soluble in water and sterile saline[5]. For preclinical studies, it is typically dissolved in sterile 0.9% saline.
Materials:
-
This compound acetate powder
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound acetate based on the desired final concentration and volume.
-
Aseptically weigh the this compound acetate powder and transfer it to a sterile tube or vial.
-
Add the calculated volume of sterile 0.9% saline to the powder.
-
Vortex the solution gently until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution at -20°C or -80°C for long-term storage. Thaw and bring to room temperature before administration. For shorter-term studies, solutions can be stored at 2-8°C for a limited time, though stability should be validated.
Long-Term Administration Protocols
The choice of administration route depends on the specific research question. Intraperitoneal (IP) injections are common for intermittent dosing, while subcutaneous (SC) infusion via osmotic pumps allows for continuous delivery. Intracerebroventricular (ICV) injections are used to investigate the central effects of this compound.
This protocol is suitable for studies lasting several weeks.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (e.g., 50 µg/kg).
-
Gently restrain the rat.
-
Wipe the lower left or right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and internal organs.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Repeat injections at the desired frequency (e.g., twice daily) for the duration of the study.
This method ensures a constant delivery of this compound over an extended period.
Materials:
-
Osmotic minipumps (e.g., Alzet)
-
Prepared this compound solution
-
Surgical instruments for implantation (scalpel, forceps, etc.)
-
Sutures or wound clips
-
Anesthesia and analgesics
-
70% ethanol and povidone-iodine
Procedure:
-
Pump Priming: Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. Incubate the filled pumps in sterile saline at 37°C for the recommended time to ensure immediate pumping upon implantation.
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the surgical area on the back, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care: Administer analgesics as prescribed and monitor the animal for recovery and any signs of complications. The pump will deliver this compound at a constant rate for its specified duration (e.g., 2-4 weeks).
This protocol is for investigating the direct central effects of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system
-
Guide cannula and dummy cannula
-
Surgical drill
-
Dental cement
-
Injection syringe and tubing
-
Prepared this compound solution
Procedure:
-
Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle (e.g., AP: -0.5 mm, ML: +1.1 mm).
-
Drill a small hole at the marked location.
-
Lower the guide cannula to the desired depth (e.g., DV: -2.0 to -2.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week before injections.
-
-
ICV Injection:
-
Gently restrain the awake or lightly anesthetized mouse.
-
Remove the dummy cannula and insert the injector cannula connected to a syringe pump.
-
Infuse a small volume of this compound solution (e.g., 1-2 µL) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Assessment of Metabolic Parameters
2.3.1. Food Intake and Body Weight:
-
Measure body weight daily or several times per week at the same time of day.
-
Measure food intake daily by weighing the provided food and any spillage. Automated systems can provide more detailed meal pattern analysis.
2.3.2. Body Composition:
-
Use techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR) to assess changes in fat mass and lean mass at the beginning and end of the treatment period.
2.3.3. Glucose Homeostasis:
-
Fasting Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.
-
Glucose Tolerance Test (GTT): After a fasting period, administer a glucose bolus (e.g., 2 g/kg, IP or oral) and measure blood glucose at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Administer an insulin bolus (e.g., 0.75 U/kg, IP) and measure blood glucose at regular intervals to assess insulin sensitivity.
Western Blot Analysis of Hypothalamic Signaling Pathways
This protocol is to assess the activation of key signaling molecules in the hypothalamus following this compound treatment.
Materials:
-
Dissection tools
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Tissue Collection and Lysis:
-
At the end of the treatment period, euthanize the animals and rapidly dissect the hypothalamus.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-STAT3) to normalize the phosphorylated protein signal.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies on long-term this compound treatment.
Table 1: Effects of Chronic Intraperitoneal (IP) this compound on Food Intake and Body Weight in Rats
| Parameter | Vehicle | This compound (50 µg/kg, b.i.d.) | Duration | Reference |
| Cumulative Food Intake (g) | ~160 | ~140 | 7 days | |
| Total Body Weight Gain (g) | ~20 | ~5 | 7 days | |
| Meal Size (g) | ~2.5 | ~2.0 | 7 days |
Table 2: Effects of Long-Term this compound Treatment on Body Weight in Obese Rodents
| Treatment | Body Weight Change (%) | Duration | Animal Model | Reference |
| This compound/Metreleptin | -12.7% | 24 weeks | Obese rats | |
| This compound alone | -8.4% | 24 weeks | Obese rats | |
| Amylin Infusion | -11.2% | 28 days | Ovariectomized obese rats |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Central Action
This compound is thought to exert its effects on appetite and energy expenditure through the activation of specific receptors in the brain, particularly in the hypothalamus. The amylin receptor is a heterodimer of the calcitonin receptor and a receptor activity-modifying protein (RAMP). Downstream signaling is believed to involve pathways commonly associated with metabolic regulation, such as the JAK/STAT and MAPK/ERK pathways.
Caption: Proposed signaling cascade for this compound in hypothalamic neurons.
Experimental Workflow for a Long-Term this compound Study
The following diagram illustrates a typical workflow for a preclinical study investigating the long-term effects of this compound.
Caption: A typical experimental workflow for a long-term this compound study.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic this compound decreases feeding via a reduction in meal size in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
addressing pramlintide stability and aggregation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pramlintide stability and aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to ensure stability?
A1: this compound exhibits its highest stability in an acidic aqueous environment. The parenteral product is formulated at a pH of 4.0, which has been shown to be extremely stable.[1][2][3] Studies have demonstrated that the degradation rate of this compound increases as the pH rises from 3.5 to 5.0.[1][2] Therefore, maintaining a pH of around 4.0 is recommended for optimal stability.
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the degradation of this compound. The formulated product is very stable when stored at 5°C, with a minimal loss of purity and potency over 30 months. It is also stable for patient use for up to 30 days at ambient temperatures. However, elevated temperatures accelerate degradation through mechanisms like deamidation and hydrolysis. Forced degradation studies have shown significant degradation under thermal stress.
Q3: My this compound solution appears cloudy. What could be the cause and what should I do?
A3: A cloudy appearance in a this compound solution that is supposed to be clear is likely due to aggregation or precipitation. This can be caused by several factors, including:
-
Incorrect pH: this compound is less soluble and more prone to aggregation at neutral or alkaline pH.
-
Incompatible Buffers or Excipients: Certain buffer salts or excipients may promote aggregation.
-
High Temperature: Elevated temperatures can accelerate aggregation.
-
Interaction with other molecules: For example, co-formulation with insulin (B600854) at neutral pH can lead to instability and aggregation.
If your solution appears cloudy, it is recommended not to use it for experimental purposes as the concentration of soluble, active this compound will be altered, and the aggregates could be immunogenic. It is advisable to prepare a fresh solution, ensuring the correct pH and storage conditions are maintained.
Q4: Can I mix this compound with insulin in the same syringe?
A4: No, you should not mix this compound and insulin in the same syringe. This compound is formulated at an acidic pH (~4.0) for stability, while most insulin formulations are at a neutral pH. Mixing them can cause both peptides to precipitate, reducing their bioavailability and efficacy.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound in aqueous solutions are deamidation and hydrolysis. Deamidation can occur at asparagine (Asn) residues, and hydrolysis can lead to cleavage of the peptide backbone. Forced degradation studies have also shown susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms: You observe additional, unexpected peaks in your Reverse-Phase (RP-HPLC) or Strong Cation-Exchange (SCX-HPLC) chromatogram when analyzing a this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Deamidation Products: Deamidation at Asn residues is a common degradation pathway, leading to the formation of aspartic acid or isoaspartic acid variants. These will typically elute as separate peaks close to the main this compound peak in RP-HPLC. - Hydrolysis Products: Cleavage of the peptide backbone results in peptide fragments that will appear as new peaks, often with significantly different retention times. - Oxidation Products: If the sample was exposed to oxidizing conditions, oxidized forms of this compound may be present. |
| Contamination | - From Solvents/Mobile Phase: Impurities in your solvents or mobile phase can appear as "ghost peaks". Prepare fresh mobile phase with high-purity solvents and water. - From Glassware/Sample Vials: Ensure all glassware and vials are thoroughly cleaned to avoid leachables or residues from previous samples. - Carryover from Previous Injection: If a concentrated sample was run previously, it might lead to carryover peaks in subsequent runs. Run a blank injection to check for carryover. |
| Aggregation | - Soluble Aggregates: Small, soluble aggregates may sometimes elute as distinct peaks, often earlier than the monomeric form in Size-Exclusion Chromatography (SEC). |
Issue 2: High Variability in Aggregation Assays (e.g., Thioflavin T)
Symptoms: You are observing inconsistent and highly variable results in your Thioflavin T (ThT) fluorescence assays for this compound aggregation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - pH and Buffer Consistency: this compound aggregation is highly sensitive to pH. Ensure precise and consistent pH and buffer composition across all samples. - Initial Monomeric State: Ensure that the starting material is fully monomeric. Consider a pre-treatment step like dissolving in a disaggregating solvent and then buffer exchanging. |
| Assay Conditions | - ThT Concentration: Use a consistent and appropriate concentration of ThT for your assay. - Plate Type: Use non-binding, black 96-well plates to minimize protein adsorption and background fluorescence. - Incubation Conditions: Maintain consistent temperature and agitation (if any) during the assay, as these can significantly impact aggregation kinetics. |
| Interfering Substances | - Excipients: Some excipients or buffer components may interfere with the ThT fluorescence. Run appropriate controls with these substances in the absence of this compound. |
Data Summary
Table 1: this compound Degradation Rate at pH 4.0 as a Function of Temperature
| Temperature (°C) | Zero-Order Degradation Rate Constant (k₀ in %/month) |
| 5 | ~0.02 |
| 25 | ~0.26 |
| 40 | ~1.29 |
| 50 | ~3.50 |
| (Data derived from Arrhenius expression ln(k₀) = 37.39 - 21.900/RT, as reported in Kenley et al.) |
Table 2: Stability of this compound in Different Formulations Under Stressed Conditions (37°C with continuous agitation)
| Formulation | Time to Aggregation |
| This compound in Sodium Acetate (B1210297) Buffer (pH 4.0) | > 100 hours |
| This compound in PBS (pH 7.4) | ~15 hours |
| This compound + Insulin Lispro in PBS (pH 7.4) | ~4.9 hours |
| This compound + Insulin Aspart in PBS (pH 7.4) | ~2.9 hours |
| Supramolecularly Stabilized Co-formulation (CB-PEG) in PBS (pH 7.4) | > 100 hours |
| (Data from Isaacs et al.) |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Purity and Degradation Analysis
This protocol provides a general framework for analyzing this compound purity and its degradation products using RP-HPLC.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., µ-Bondapak)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Chromatographic Conditions:
-
Column: C18 µ-Bondapak column (250 mm × 4.6 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: A typical gradient could be a linear increase from 5% to 60% Mobile Phase B over 30-40 minutes. An isocratic method with a mobile phase of water:acetonitrile:TFA (65:35:0.1%) has also been reported.
-
-
Sample Preparation:
-
Dissolve the this compound sample in an appropriate acidic buffer (e.g., 30 mM acetate buffer, pH 4.0) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify the main this compound peak based on its retention time, determined using a reference standard.
-
Degradation products will appear as additional peaks. The percentage of each impurity can be calculated based on the area of the peaks.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol outlines a general procedure for monitoring this compound aggregation using Thioflavin T.
-
Materials:
-
This compound sample
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Non-binding, black 96-well microplate
-
-
Procedure:
-
Prepare a fresh working solution of ThT in the assay buffer (e.g., 25 µM).
-
Add the this compound sample to the wells of the microplate to achieve the desired final concentration.
-
Add the ThT working solution to each well.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
The lag time, elongation rate, and final plateau of the sigmoidal curve can be used to quantify the aggregation kinetics.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability assessment.
Caption: Troubleshooting common issues.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]
addressing pramlintide stability and aggregation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pramlintide stability and aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to ensure stability?
A1: this compound exhibits its highest stability in an acidic aqueous environment. The parenteral product is formulated at a pH of 4.0, which has been shown to be extremely stable.[1][2][3] Studies have demonstrated that the degradation rate of this compound increases as the pH rises from 3.5 to 5.0.[1][2] Therefore, maintaining a pH of around 4.0 is recommended for optimal stability.
Q2: How does temperature affect the stability of this compound?
A2: Temperature is a critical factor in the degradation of this compound. The formulated product is very stable when stored at 5°C, with a minimal loss of purity and potency over 30 months. It is also stable for patient use for up to 30 days at ambient temperatures. However, elevated temperatures accelerate degradation through mechanisms like deamidation and hydrolysis. Forced degradation studies have shown significant degradation under thermal stress.
Q3: My this compound solution appears cloudy. What could be the cause and what should I do?
A3: A cloudy appearance in a this compound solution that is supposed to be clear is likely due to aggregation or precipitation. This can be caused by several factors, including:
-
Incorrect pH: this compound is less soluble and more prone to aggregation at neutral or alkaline pH.
-
Incompatible Buffers or Excipients: Certain buffer salts or excipients may promote aggregation.
-
High Temperature: Elevated temperatures can accelerate aggregation.
-
Interaction with other molecules: For example, co-formulation with insulin at neutral pH can lead to instability and aggregation.
If your solution appears cloudy, it is recommended not to use it for experimental purposes as the concentration of soluble, active this compound will be altered, and the aggregates could be immunogenic. It is advisable to prepare a fresh solution, ensuring the correct pH and storage conditions are maintained.
Q4: Can I mix this compound with insulin in the same syringe?
A4: No, you should not mix this compound and insulin in the same syringe. This compound is formulated at an acidic pH (~4.0) for stability, while most insulin formulations are at a neutral pH. Mixing them can cause both peptides to precipitate, reducing their bioavailability and efficacy.
Q5: What are the primary degradation pathways for this compound?
A5: The main degradation pathways for this compound in aqueous solutions are deamidation and hydrolysis. Deamidation can occur at asparagine (Asn) residues, and hydrolysis can lead to cleavage of the peptide backbone. Forced degradation studies have also shown susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms: You observe additional, unexpected peaks in your Reverse-Phase (RP-HPLC) or Strong Cation-Exchange (SCX-HPLC) chromatogram when analyzing a this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | - Deamidation Products: Deamidation at Asn residues is a common degradation pathway, leading to the formation of aspartic acid or isoaspartic acid variants. These will typically elute as separate peaks close to the main this compound peak in RP-HPLC. - Hydrolysis Products: Cleavage of the peptide backbone results in peptide fragments that will appear as new peaks, often with significantly different retention times. - Oxidation Products: If the sample was exposed to oxidizing conditions, oxidized forms of this compound may be present. |
| Contamination | - From Solvents/Mobile Phase: Impurities in your solvents or mobile phase can appear as "ghost peaks". Prepare fresh mobile phase with high-purity solvents and water. - From Glassware/Sample Vials: Ensure all glassware and vials are thoroughly cleaned to avoid leachables or residues from previous samples. - Carryover from Previous Injection: If a concentrated sample was run previously, it might lead to carryover peaks in subsequent runs. Run a blank injection to check for carryover. |
| Aggregation | - Soluble Aggregates: Small, soluble aggregates may sometimes elute as distinct peaks, often earlier than the monomeric form in Size-Exclusion Chromatography (SEC). |
Issue 2: High Variability in Aggregation Assays (e.g., Thioflavin T)
Symptoms: You are observing inconsistent and highly variable results in your Thioflavin T (ThT) fluorescence assays for this compound aggregation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - pH and Buffer Consistency: this compound aggregation is highly sensitive to pH. Ensure precise and consistent pH and buffer composition across all samples. - Initial Monomeric State: Ensure that the starting material is fully monomeric. Consider a pre-treatment step like dissolving in a disaggregating solvent and then buffer exchanging. |
| Assay Conditions | - ThT Concentration: Use a consistent and appropriate concentration of ThT for your assay. - Plate Type: Use non-binding, black 96-well plates to minimize protein adsorption and background fluorescence. - Incubation Conditions: Maintain consistent temperature and agitation (if any) during the assay, as these can significantly impact aggregation kinetics. |
| Interfering Substances | - Excipients: Some excipients or buffer components may interfere with the ThT fluorescence. Run appropriate controls with these substances in the absence of this compound. |
Data Summary
Table 1: this compound Degradation Rate at pH 4.0 as a Function of Temperature
| Temperature (°C) | Zero-Order Degradation Rate Constant (k₀ in %/month) |
| 5 | ~0.02 |
| 25 | ~0.26 |
| 40 | ~1.29 |
| 50 | ~3.50 |
| (Data derived from Arrhenius expression ln(k₀) = 37.39 - 21.900/RT, as reported in Kenley et al.) |
Table 2: Stability of this compound in Different Formulations Under Stressed Conditions (37°C with continuous agitation)
| Formulation | Time to Aggregation |
| This compound in Sodium Acetate Buffer (pH 4.0) | > 100 hours |
| This compound in PBS (pH 7.4) | ~15 hours |
| This compound + Insulin Lispro in PBS (pH 7.4) | ~4.9 hours |
| This compound + Insulin Aspart in PBS (pH 7.4) | ~2.9 hours |
| Supramolecularly Stabilized Co-formulation (CB-PEG) in PBS (pH 7.4) | > 100 hours |
| (Data from Isaacs et al.) |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Purity and Degradation Analysis
This protocol provides a general framework for analyzing this compound purity and its degradation products using RP-HPLC.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column (e.g., µ-Bondapak)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Chromatographic Conditions:
-
Column: C18 µ-Bondapak column (250 mm × 4.6 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: A typical gradient could be a linear increase from 5% to 60% Mobile Phase B over 30-40 minutes. An isocratic method with a mobile phase of water:acetonitrile:TFA (65:35:0.1%) has also been reported.
-
-
Sample Preparation:
-
Dissolve the this compound sample in an appropriate acidic buffer (e.g., 30 mM acetate buffer, pH 4.0) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
Identify the main this compound peak based on its retention time, determined using a reference standard.
-
Degradation products will appear as additional peaks. The percentage of each impurity can be calculated based on the area of the peaks.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol outlines a general procedure for monitoring this compound aggregation using Thioflavin T.
-
Materials:
-
This compound sample
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Non-binding, black 96-well microplate
-
-
Procedure:
-
Prepare a fresh working solution of ThT in the assay buffer (e.g., 25 µM).
-
Add the this compound sample to the wells of the microplate to achieve the desired final concentration.
-
Add the ThT working solution to each well.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at a constant temperature (e.g., 37°C), with or without shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
The lag time, elongation rate, and final plateau of the sigmoidal curve can be used to quantify the aggregation kinetics.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for stability assessment.
Caption: Troubleshooting common issues.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A co-formulation of supramolecularly stabilized insulin and this compound enhances meal-time glucagon suppression in diabetic pigs - PMC [pmc.ncbi.nlm.nih.gov]
Pramlintide-Induced Nausea in Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing pramlintide in animal studies, managing side effects such as nausea is crucial for the successful execution of experiments and the welfare of the animal subjects. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound-induced nausea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced nausea?
A1: this compound, an analog of the hormone amylin, elicits nausea primarily through its action on the area postrema (AP) in the brainstem. The AP is a chemoreceptor trigger zone that lies outside the blood-brain barrier, allowing it to detect circulating substances like this compound. This compound binds to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs), particularly RAMP3, forming the AMY3 receptor subtype. This binding activates G-protein coupled signaling cascades, leading to neuronal activation and the sensation of nausea.[1][2] Studies have shown that this compound administration leads to the expression of c-Fos, a marker of neuronal activation, in the AP and other brain regions involved in emetic reflexes.[3]
Q2: How can I assess nausea-like behavior in my rodent models?
A2: Since rodents do not vomit, nausea-like states are assessed through specific behavioral proxies. The two most common assays are:
-
Pica (Kaolin Consumption): This involves measuring the consumption of non-nutritive substances, such as kaolin (B608303) clay.[4][5] An increase in kaolin intake is a well-established indicator of gastrointestinal malaise and nausea in rats.
-
Conditioned Taste Aversion (CTA): This is a powerful learning paradigm where an animal learns to associate a novel taste (e.g., saccharin-flavored water) with a negative internal state, such as nausea induced by a drug. The subsequent avoidance of the novel taste is a measure of the aversive effect of the compound.
Q3: Is the reduction in food intake observed with this compound always a result of nausea?
A3: Not necessarily. While nausea can contribute to reduced food intake, some studies suggest that this compound's anorectic (appetite-suppressing) effects can be dissociated from nausea-like behaviors. In certain experimental setups with intracerebroventricular administration of this compound in rats, a reduction in food intake was observed without a corresponding increase in pica (kaolin consumption). This suggests that this compound may also act on other brain circuits involved in satiety and energy balance, independent of the pathways that trigger nausea.
Troubleshooting Guides
Issue 1: High incidence of nausea-like behaviors (pica or CTA) is compromising the study.
Mitigation Strategy 1: Dose Titration
A gradual increase in the this compound dose can help to mitigate the initial onset of nausea. While specific dose-titration protocols for this compound in rodent models to reduce pica are not extensively published, the principle is based on clinical practice where gradual dose escalation improves tolerance.
Experimental Protocol: Dose Escalation for Pica Assessment in Rats
-
Acclimation: Acclimate rats to individual housing and provide ad libitum access to food, water, and a pre-weighed amount of kaolin clay for at least 3 days to establish baseline kaolin intake.
-
Dosing Regimen:
-
Group 1 (Control): Administer vehicle (e.g., saline) subcutaneously (SC) once daily for the duration of the study.
-
Group 2 (Low-Dose Start): Begin with a low dose of this compound (e.g., 10 µg/kg, SC) once daily for 3-4 days.
-
Group 3 (Gradual Escalation): Start with 10 µg/kg on Day 1, increase to 25 µg/kg for Days 2-3, and then to the target dose (e.g., 50 µg/kg) for the remainder of the study.
-
Group 4 (Target Dose): Administer the target dose of this compound (e.g., 50 µg/kg, SC) once daily from Day 1.
-
-
Data Collection: Measure kaolin and food consumption daily at the same time.
-
Analysis: Compare the cumulative and daily kaolin intake between the groups to determine if the gradual dose escalation reduces the pica response compared to the immediate target dose administration.
Mitigation Strategy 2: Co-administration with Anti-emetic Agents
The use of 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, has been shown to be effective in mitigating nausea and vomiting induced by various stimuli in animal models. While direct quantitative data for their effect on this compound-induced nausea is limited, their mechanism of action makes them a strong candidate for mitigation. Neurokinin-1 (NK1) receptor antagonists are another class of anti-emetics that could be explored.
Table 1: Efficacy of Anti-emetics on Nausea-like Behaviors (Pica) Induced by Other Emetogens in Rats
| Emetogen | Anti-emetic Agent | Dose of Anti-emetic | Route | Reduction in Kaolin Intake | Reference |
| Cisplatin | Ondansetron | 2 mg/kg | i.p. | Significant reduction | |
| Cisplatin | -Gingerol | Not specified | Not specified | Significant reduction | |
| Teriparatide | Granisetron | 0.5 mg/kg | i.p. | 30% | |
| Teriparatide | Prochlorperazine (D2 antagonist) | 0.5 mg/kg | i.p. | 89% | |
| Teriparatide | Fosaprepitant (NK1 antagonist) | 1 mg/kg | i.p. | 81% |
Note: The data above is for other emetogenic agents and should be used as a starting point for designing studies with this compound.
Issue 2: Difficulty in setting up and interpreting behavioral assays for nausea.
Detailed Experimental Protocol: Pica (Kaolin Consumption) Assay
-
Materials:
-
Standard rodent housing cages.
-
Food hoppers.
-
Water bottles.
-
Kaolin clay pellets.
-
A separate container for kaolin pellets that minimizes spillage.
-
A scale for accurate measurement of food and kaolin intake.
-
-
Procedure:
-
Baseline Measurement: For 3-5 days before the start of the experiment, provide rats with ad libitum access to standard chow, water, and a pre-weighed amount of kaolin. Measure the consumption of chow and kaolin every 24 hours to establish a baseline.
-
Treatment Administration: On the test day, administer this compound or vehicle at the desired dose and route.
-
Data Collection: Continue to measure kaolin and food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection. Account for any spillage.
-
Data Analysis: Calculate the amount of kaolin consumed by subtracting the remaining weight from the initial weight. Compare the kaolin intake between the treatment and control groups. A significant increase in kaolin consumption in the this compound-treated group is indicative of pica.
-
Detailed Experimental Protocol: One-Bottle Conditioned Taste Aversion (CTA) Test
-
Materials:
-
Standard rodent housing cages.
-
Calibrated drinking bottles.
-
Novel taste solution (e.g., 0.1% saccharin (B28170) in water).
-
This compound.
-
Vehicle control (e.g., saline).
-
-
Procedure:
-
Water Deprivation Schedule: For 3-5 days, restrict water access to a specific period each day (e.g., 30 minutes) to habituate the animals to drinking on a schedule.
-
Conditioning Day:
-
Present the animals with the novel taste solution (saccharin) for the scheduled drinking period and record the amount consumed.
-
Immediately after the drinking session, administer this compound or vehicle via the intended route (e.g., subcutaneous injection).
-
-
Test Day: 24 to 48 hours after the conditioning day, present the animals with the same novel taste solution and measure their consumption over the same time period.
-
Data Analysis: Calculate an aversion index: (Volume of saccharin consumed on test day / Volume of saccharin consumed on conditioning day) x 100. A lower aversion index in the this compound-treated group compared to the control group indicates a conditioned taste aversion.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Nausea Signaling Pathway in the Area Postrema
This compound binds to the amylin receptor (a heterodimer of the Calcitonin Receptor and RAMP3) on neurons in the area postrema. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to neuronal depolarization and the transmission of signals to higher brain centers involved in the sensation of nausea.
Caption: this compound-induced nausea signaling cascade in an area postrema neuron.
Experimental Workflow: Pica Assay
Caption: Workflow for conducting a pica (kaolin consumption) assay in rodents.
Experimental Workflow: Conditioned Taste Aversion (CTA)
Caption: Workflow for a one-bottle conditioned taste aversion experiment.
References
- 1. Deconvoluting the Molecular Control of Binding and Signaling at the Amylin 3 Receptor: RAMP3 Alters Signal Propagation through Extracellular Loops of the Calcitonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. gubra.dk [gubra.dk]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
Pramlintide-Induced Nausea in Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing pramlintide in animal studies, managing side effects such as nausea is crucial for the successful execution of experiments and the welfare of the animal subjects. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound-induced nausea.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced nausea?
A1: this compound, an analog of the hormone amylin, elicits nausea primarily through its action on the area postrema (AP) in the brainstem. The AP is a chemoreceptor trigger zone that lies outside the blood-brain barrier, allowing it to detect circulating substances like this compound. This compound binds to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and Receptor Activity-Modifying Proteins (RAMPs), particularly RAMP3, forming the AMY3 receptor subtype. This binding activates G-protein coupled signaling cascades, leading to neuronal activation and the sensation of nausea.[1][2] Studies have shown that this compound administration leads to the expression of c-Fos, a marker of neuronal activation, in the AP and other brain regions involved in emetic reflexes.[3]
Q2: How can I assess nausea-like behavior in my rodent models?
A2: Since rodents do not vomit, nausea-like states are assessed through specific behavioral proxies. The two most common assays are:
-
Pica (Kaolin Consumption): This involves measuring the consumption of non-nutritive substances, such as kaolin clay.[4][5] An increase in kaolin intake is a well-established indicator of gastrointestinal malaise and nausea in rats.
-
Conditioned Taste Aversion (CTA): This is a powerful learning paradigm where an animal learns to associate a novel taste (e.g., saccharin-flavored water) with a negative internal state, such as nausea induced by a drug. The subsequent avoidance of the novel taste is a measure of the aversive effect of the compound.
Q3: Is the reduction in food intake observed with this compound always a result of nausea?
A3: Not necessarily. While nausea can contribute to reduced food intake, some studies suggest that this compound's anorectic (appetite-suppressing) effects can be dissociated from nausea-like behaviors. In certain experimental setups with intracerebroventricular administration of this compound in rats, a reduction in food intake was observed without a corresponding increase in pica (kaolin consumption). This suggests that this compound may also act on other brain circuits involved in satiety and energy balance, independent of the pathways that trigger nausea.
Troubleshooting Guides
Issue 1: High incidence of nausea-like behaviors (pica or CTA) is compromising the study.
Mitigation Strategy 1: Dose Titration
A gradual increase in the this compound dose can help to mitigate the initial onset of nausea. While specific dose-titration protocols for this compound in rodent models to reduce pica are not extensively published, the principle is based on clinical practice where gradual dose escalation improves tolerance.
Experimental Protocol: Dose Escalation for Pica Assessment in Rats
-
Acclimation: Acclimate rats to individual housing and provide ad libitum access to food, water, and a pre-weighed amount of kaolin clay for at least 3 days to establish baseline kaolin intake.
-
Dosing Regimen:
-
Group 1 (Control): Administer vehicle (e.g., saline) subcutaneously (SC) once daily for the duration of the study.
-
Group 2 (Low-Dose Start): Begin with a low dose of this compound (e.g., 10 µg/kg, SC) once daily for 3-4 days.
-
Group 3 (Gradual Escalation): Start with 10 µg/kg on Day 1, increase to 25 µg/kg for Days 2-3, and then to the target dose (e.g., 50 µg/kg) for the remainder of the study.
-
Group 4 (Target Dose): Administer the target dose of this compound (e.g., 50 µg/kg, SC) once daily from Day 1.
-
-
Data Collection: Measure kaolin and food consumption daily at the same time.
-
Analysis: Compare the cumulative and daily kaolin intake between the groups to determine if the gradual dose escalation reduces the pica response compared to the immediate target dose administration.
Mitigation Strategy 2: Co-administration with Anti-emetic Agents
The use of 5-HT3 receptor antagonists, such as ondansetron and granisetron, has been shown to be effective in mitigating nausea and vomiting induced by various stimuli in animal models. While direct quantitative data for their effect on this compound-induced nausea is limited, their mechanism of action makes them a strong candidate for mitigation. Neurokinin-1 (NK1) receptor antagonists are another class of anti-emetics that could be explored.
Table 1: Efficacy of Anti-emetics on Nausea-like Behaviors (Pica) Induced by Other Emetogens in Rats
| Emetogen | Anti-emetic Agent | Dose of Anti-emetic | Route | Reduction in Kaolin Intake | Reference |
| Cisplatin | Ondansetron | 2 mg/kg | i.p. | Significant reduction | |
| Cisplatin | -Gingerol | Not specified | Not specified | Significant reduction | |
| Teriparatide | Granisetron | 0.5 mg/kg | i.p. | 30% | |
| Teriparatide | Prochlorperazine (D2 antagonist) | 0.5 mg/kg | i.p. | 89% | |
| Teriparatide | Fosaprepitant (NK1 antagonist) | 1 mg/kg | i.p. | 81% |
Note: The data above is for other emetogenic agents and should be used as a starting point for designing studies with this compound.
Issue 2: Difficulty in setting up and interpreting behavioral assays for nausea.
Detailed Experimental Protocol: Pica (Kaolin Consumption) Assay
-
Materials:
-
Standard rodent housing cages.
-
Food hoppers.
-
Water bottles.
-
Kaolin clay pellets.
-
A separate container for kaolin pellets that minimizes spillage.
-
A scale for accurate measurement of food and kaolin intake.
-
-
Procedure:
-
Baseline Measurement: For 3-5 days before the start of the experiment, provide rats with ad libitum access to standard chow, water, and a pre-weighed amount of kaolin. Measure the consumption of chow and kaolin every 24 hours to establish a baseline.
-
Treatment Administration: On the test day, administer this compound or vehicle at the desired dose and route.
-
Data Collection: Continue to measure kaolin and food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-injection. Account for any spillage.
-
Data Analysis: Calculate the amount of kaolin consumed by subtracting the remaining weight from the initial weight. Compare the kaolin intake between the treatment and control groups. A significant increase in kaolin consumption in the this compound-treated group is indicative of pica.
-
Detailed Experimental Protocol: One-Bottle Conditioned Taste Aversion (CTA) Test
-
Materials:
-
Standard rodent housing cages.
-
Calibrated drinking bottles.
-
Novel taste solution (e.g., 0.1% saccharin in water).
-
This compound.
-
Vehicle control (e.g., saline).
-
-
Procedure:
-
Water Deprivation Schedule: For 3-5 days, restrict water access to a specific period each day (e.g., 30 minutes) to habituate the animals to drinking on a schedule.
-
Conditioning Day:
-
Present the animals with the novel taste solution (saccharin) for the scheduled drinking period and record the amount consumed.
-
Immediately after the drinking session, administer this compound or vehicle via the intended route (e.g., subcutaneous injection).
-
-
Test Day: 24 to 48 hours after the conditioning day, present the animals with the same novel taste solution and measure their consumption over the same time period.
-
Data Analysis: Calculate an aversion index: (Volume of saccharin consumed on test day / Volume of saccharin consumed on conditioning day) x 100. A lower aversion index in the this compound-treated group compared to the control group indicates a conditioned taste aversion.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Nausea Signaling Pathway in the Area Postrema
This compound binds to the amylin receptor (a heterodimer of the Calcitonin Receptor and RAMP3) on neurons in the area postrema. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to neuronal depolarization and the transmission of signals to higher brain centers involved in the sensation of nausea.
Caption: this compound-induced nausea signaling cascade in an area postrema neuron.
Experimental Workflow: Pica Assay
Caption: Workflow for conducting a pica (kaolin consumption) assay in rodents.
Experimental Workflow: Conditioned Taste Aversion (CTA)
Caption: Workflow for a one-bottle conditioned taste aversion experiment.
References
- 1. Deconvoluting the Molecular Control of Binding and Signaling at the Amylin 3 Receptor: RAMP3 Alters Signal Propagation through Extracellular Loops of the Calcitonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. gubra.dk [gubra.dk]
- 4. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing pramlintide dosage to minimize adverse effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. The focus is on optimizing dosage to minimize adverse effects during experimental studies.
Troubleshooting Guides
Issue: Significant Reduction in Food Intake and Body Weight in Animal Models
Possible Cause: The anorectic effect of this compound is a primary mechanism of action and is expected. However, a rapid and severe reduction in food intake can indicate that the dose is too high, potentially causing malaise.
Troubleshooting Steps:
-
Dose Reduction: Decrease the this compound dose to the lower end of the effective range reported in preclinical studies.
-
Gradual Titration: Implement a dose-escalation protocol. Start with a low initial dose and gradually increase it every 3-4 days, monitoring food intake and body weight daily. This allows for adaptation to the anorectic effects.
-
Assess for Nausea/Malaise: In rodent models, monitor for pica (the consumption of non-nutritive substances like bedding), which can be an indicator of nausea. If pica is observed, reduce the dose.
-
Monitor Meal Patterns: this compound typically reduces meal size. A significant reduction in meal frequency could suggest a more severe adverse effect.
Issue: Hypoglycemia in Diabetic Animal Models
Possible Cause: this compound is used as an adjunct to insulin (B600854) therapy and can increase the risk of insulin-induced hypoglycemia, particularly within the first few hours after administration.[1]
Troubleshooting Steps:
-
Reduce Mealtime Insulin: Upon initiation of this compound, proactively reduce the dose of short-acting mealtime insulin by 30-50%.[1]
-
Frequent Glucose Monitoring: Increase the frequency of blood glucose monitoring, especially during the dose-titration phase and in the 3 hours post-injection.
-
Adjust Insulin Dose: Based on blood glucose readings, further adjust the mealtime insulin dose to achieve glycemic control without hypoglycemia.
-
Ensure Adequate Carbohydrate Intake: Ensure that the meal provided after this compound and insulin administration contains a sufficient amount of carbohydrates (e.g., ≥30 grams in human studies, scalable to animal models).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the human hormone amylin.[2] It aids in glycemic control through three primary mechanisms:
-
Slowing Gastric Emptying: It delays the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose spikes.
-
Suppressing Glucagon (B607659) Secretion: It inhibits the inappropriate release of glucagon after meals, thereby reducing hepatic glucose production.[3]
-
Promoting Satiety: It acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight loss.
Q2: What are the most common adverse effects observed with this compound in research?
A2: The most frequently reported adverse effects are gastrointestinal in nature, including nausea, vomiting, and anorexia. In studies involving diabetic subjects, hypoglycemia is also a significant concern, primarily due to the interaction with co-administered insulin.
Q3: How can I minimize nausea in my animal models?
A3: Minimizing nausea, often assessed via pica in rodents, involves a careful dosing strategy:
-
Start Low and Go Slow: Begin with a low initial dose and titrate upwards in increments every 3-7 days. This allows the animals to acclimate.
-
Monitor for Pica: Regularly observe and quantify the amount of non-nutritive material consumed. If pica increases, consider reducing the dose.
-
Dose-Response Studies: Conduct a dose-response study to identify the therapeutic window for your specific model and experimental endpoints, where efficacy is achieved with minimal adverse effects. Some studies in rats have shown that intracerebroventricular (ICV) administration of this compound can reduce food intake without inducing pica.
Q4: What are typical starting doses for this compound in preclinical research?
A4: Doses in preclinical studies vary depending on the animal model and route of administration. For intraperitoneal (IP) injections in rats, doses have ranged from 50 to 100 µg/kg. For intracerebroventricular (ICV) administration in rats, doses are much lower, in the range of 0.1 to 5 µg. It is crucial to consult the literature for doses used in models similar to your own and to establish an appropriate dose through pilot studies.
Q5: How do I convert human doses of this compound to animal doses for my research?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the BSA (m²). For rats, the Km is approximately 6, and for humans, it is approximately 37. To calculate the animal equivalent dose (AED) from a human dose, you would multiply the human dose by the inverse of this ratio.
Data Presentation
Table 1: Clinically Recommended this compound Dosage Titration
| Population | Initial Dose | Dose Titration Schedule | Maintenance Dose |
| Type 1 Diabetes | 15 mcg | Increase in 15 mcg increments every ≥3 days as tolerated (absence of significant nausea) | 30 mcg or 60 mcg |
| Type 2 Diabetes | 60 mcg | Increase to 120 mcg after ≥3 days as tolerated (absence of significant nausea) | 120 mcg |
Data sourced from FDA prescribing information.
Table 2: Incidence of Common Adverse Effects in Human Clinical Trials (this compound vs. Placebo)
| Adverse Effect | This compound Treatment Group | Placebo Group |
| Nausea | Increased incidence (Relative Risk ~2.61) | Lower incidence |
| Vomiting | Increased incidence (Relative Risk ~1.73) | Lower incidence |
| Anorexia | Increased incidence (Relative Risk ~6.29) | Lower incidence |
| Hypoglycemia | Increased incidence (at initiation of treatment) | Lower incidence |
This table summarizes qualitative findings from meta-analyses of clinical trials.
Experimental Protocols
Protocol: Dose-Escalation Study to Determine Optimal this compound Dose in Rodents
-
Animal Model: Select appropriate rodent model (e.g., diet-induced obese rats, diabetic mouse model).
-
Acclimatization: Allow animals to acclimate to individual housing and handling for at least one week.
-
Baseline Measurements: For 3-5 days prior to the start of the study, measure and record baseline daily food intake, water intake, body weight, and pica behavior (by providing a known weight of a non-nutritive substance like kaolin (B608303) clay and measuring daily consumption).
-
Dose Preparation: Prepare this compound solutions in a sterile vehicle (e.g., saline).
-
Dose Administration:
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups.
-
Initial Dose: Begin with a low dose (e.g., 10-30 µg/kg, subcutaneously) administered immediately before the dark cycle (active feeding period).
-
Dose Escalation: Increase the dose in each group every 3-4 days (e.g., 30, 60, 100 µg/kg).
-
-
Endpoint Assessment:
-
Daily: Measure food intake, water intake, body weight, and kaolin consumption.
-
Post-prandial (optional): At select time points, measure blood glucose levels after a meal to assess glycemic control.
-
Gastric Emptying (optional): At the end of the study, a terminal experiment can be conducted to measure gastric emptying using a non-absorbable marker.
-
-
Data Analysis: Analyze the data to determine the dose at which desired effects (e.g., reduced food intake) are observed with minimal adverse effects (e.g., significant pica or excessive weight loss).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: this compound dose-effect relationship.
References
optimizing pramlintide dosage to minimize adverse effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. The focus is on optimizing dosage to minimize adverse effects during experimental studies.
Troubleshooting Guides
Issue: Significant Reduction in Food Intake and Body Weight in Animal Models
Possible Cause: The anorectic effect of this compound is a primary mechanism of action and is expected. However, a rapid and severe reduction in food intake can indicate that the dose is too high, potentially causing malaise.
Troubleshooting Steps:
-
Dose Reduction: Decrease the this compound dose to the lower end of the effective range reported in preclinical studies.
-
Gradual Titration: Implement a dose-escalation protocol. Start with a low initial dose and gradually increase it every 3-4 days, monitoring food intake and body weight daily. This allows for adaptation to the anorectic effects.
-
Assess for Nausea/Malaise: In rodent models, monitor for pica (the consumption of non-nutritive substances like bedding), which can be an indicator of nausea. If pica is observed, reduce the dose.
-
Monitor Meal Patterns: this compound typically reduces meal size. A significant reduction in meal frequency could suggest a more severe adverse effect.
Issue: Hypoglycemia in Diabetic Animal Models
Possible Cause: this compound is used as an adjunct to insulin therapy and can increase the risk of insulin-induced hypoglycemia, particularly within the first few hours after administration.[1]
Troubleshooting Steps:
-
Reduce Mealtime Insulin: Upon initiation of this compound, proactively reduce the dose of short-acting mealtime insulin by 30-50%.[1]
-
Frequent Glucose Monitoring: Increase the frequency of blood glucose monitoring, especially during the dose-titration phase and in the 3 hours post-injection.
-
Adjust Insulin Dose: Based on blood glucose readings, further adjust the mealtime insulin dose to achieve glycemic control without hypoglycemia.
-
Ensure Adequate Carbohydrate Intake: Ensure that the meal provided after this compound and insulin administration contains a sufficient amount of carbohydrates (e.g., ≥30 grams in human studies, scalable to animal models).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic analog of the human hormone amylin.[2] It aids in glycemic control through three primary mechanisms:
-
Slowing Gastric Emptying: It delays the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose spikes.
-
Suppressing Glucagon Secretion: It inhibits the inappropriate release of glucagon after meals, thereby reducing hepatic glucose production.[3]
-
Promoting Satiety: It acts on the central nervous system to increase feelings of fullness, which can lead to reduced caloric intake and potential weight loss.
Q2: What are the most common adverse effects observed with this compound in research?
A2: The most frequently reported adverse effects are gastrointestinal in nature, including nausea, vomiting, and anorexia. In studies involving diabetic subjects, hypoglycemia is also a significant concern, primarily due to the interaction with co-administered insulin.
Q3: How can I minimize nausea in my animal models?
A3: Minimizing nausea, often assessed via pica in rodents, involves a careful dosing strategy:
-
Start Low and Go Slow: Begin with a low initial dose and titrate upwards in increments every 3-7 days. This allows the animals to acclimate.
-
Monitor for Pica: Regularly observe and quantify the amount of non-nutritive material consumed. If pica increases, consider reducing the dose.
-
Dose-Response Studies: Conduct a dose-response study to identify the therapeutic window for your specific model and experimental endpoints, where efficacy is achieved with minimal adverse effects. Some studies in rats have shown that intracerebroventricular (ICV) administration of this compound can reduce food intake without inducing pica.
Q4: What are typical starting doses for this compound in preclinical research?
A4: Doses in preclinical studies vary depending on the animal model and route of administration. For intraperitoneal (IP) injections in rats, doses have ranged from 50 to 100 µg/kg. For intracerebroventricular (ICV) administration in rats, doses are much lower, in the range of 0.1 to 5 µg. It is crucial to consult the literature for doses used in models similar to your own and to establish an appropriate dose through pilot studies.
Q5: How do I convert human doses of this compound to animal doses for my research?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is the body weight (kg) divided by the BSA (m²). For rats, the Km is approximately 6, and for humans, it is approximately 37. To calculate the animal equivalent dose (AED) from a human dose, you would multiply the human dose by the inverse of this ratio.
Data Presentation
Table 1: Clinically Recommended this compound Dosage Titration
| Population | Initial Dose | Dose Titration Schedule | Maintenance Dose |
| Type 1 Diabetes | 15 mcg | Increase in 15 mcg increments every ≥3 days as tolerated (absence of significant nausea) | 30 mcg or 60 mcg |
| Type 2 Diabetes | 60 mcg | Increase to 120 mcg after ≥3 days as tolerated (absence of significant nausea) | 120 mcg |
Data sourced from FDA prescribing information.
Table 2: Incidence of Common Adverse Effects in Human Clinical Trials (this compound vs. Placebo)
| Adverse Effect | This compound Treatment Group | Placebo Group |
| Nausea | Increased incidence (Relative Risk ~2.61) | Lower incidence |
| Vomiting | Increased incidence (Relative Risk ~1.73) | Lower incidence |
| Anorexia | Increased incidence (Relative Risk ~6.29) | Lower incidence |
| Hypoglycemia | Increased incidence (at initiation of treatment) | Lower incidence |
This table summarizes qualitative findings from meta-analyses of clinical trials.
Experimental Protocols
Protocol: Dose-Escalation Study to Determine Optimal this compound Dose in Rodents
-
Animal Model: Select appropriate rodent model (e.g., diet-induced obese rats, diabetic mouse model).
-
Acclimatization: Allow animals to acclimate to individual housing and handling for at least one week.
-
Baseline Measurements: For 3-5 days prior to the start of the study, measure and record baseline daily food intake, water intake, body weight, and pica behavior (by providing a known weight of a non-nutritive substance like kaolin clay and measuring daily consumption).
-
Dose Preparation: Prepare this compound solutions in a sterile vehicle (e.g., saline).
-
Dose Administration:
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups.
-
Initial Dose: Begin with a low dose (e.g., 10-30 µg/kg, subcutaneously) administered immediately before the dark cycle (active feeding period).
-
Dose Escalation: Increase the dose in each group every 3-4 days (e.g., 30, 60, 100 µg/kg).
-
-
Endpoint Assessment:
-
Daily: Measure food intake, water intake, body weight, and kaolin consumption.
-
Post-prandial (optional): At select time points, measure blood glucose levels after a meal to assess glycemic control.
-
Gastric Emptying (optional): At the end of the study, a terminal experiment can be conducted to measure gastric emptying using a non-absorbable marker.
-
-
Data Analysis: Analyze the data to determine the dose at which desired effects (e.g., reduced food intake) are observed with minimal adverse effects (e.g., significant pica or excessive weight loss).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose optimization.
Caption: this compound dose-effect relationship.
References
Technical Support Center: Maintaining Pramlintide Potency in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with maintaining pramlintide potency during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound potency during storage?
A1: The main factors impacting this compound stability are temperature and pH. Elevated temperatures accelerate degradation, and pH values outside the optimal range can lead to increased degradation and aggregation.[1][2][3] this compound is most stable at a pH of approximately 4.0.[1][2]
Q2: What are the common degradation pathways for this compound?
A2: The two primary degradation mechanisms for this compound are deamidation and hydrolysis. Deamidation can occur at asparagine residues, while hydrolysis results in the cleavage of the peptide backbone. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.
Q3: My this compound solution appears cloudy or has visible particulates. What is happening?
A3: Cloudiness or particulate formation is likely due to aggregation. This compound has a propensity to aggregate, especially at neutral or physiological pH (around 7.4). To avoid this, it is crucial to maintain the recommended acidic pH during storage and preparation of solutions.
Q4: Can I store this compound at room temperature?
A4: For long-term storage, this compound should be refrigerated at 2-8°C (36-46°F). While it can be kept at room temperature for a limited period (up to 30 days), this will result in a faster loss of potency compared to refrigerated storage.
Q5: Can I freeze this compound solutions?
A5: Freezing is generally not recommended as it can lead to aggregation and loss of potency upon thawing. Temperature cycling, including freezing and thawing, should be avoided.
Q6: Is this compound sensitive to light?
A6: While temperature and pH are the most critical factors, photostability studies suggest that this compound is relatively stable to light exposure. However, as a general precaution for peptides, it is advisable to protect it from prolonged exposure to strong light.
Q7: Can I mix this compound with other drugs, like insulin (B600854), in the same syringe?
A7: No, it is strongly advised not to mix this compound with insulin or other medications in the same syringe. This compound is formulated at an acidic pH (around 4.0), while most insulin formulations are at a neutral pH. Mixing them can cause both drugs to precipitate and lose activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in in vitro assays | - this compound degradation due to improper storage (high temperature, wrong pH).- Aggregation of this compound in the assay buffer (if at neutral pH).- Repeated freeze-thaw cycles. | - Verify storage conditions (temperature and pH of stock solutions).- Prepare fresh dilutions from a properly stored stock solution.- If the assay requires a neutral pH, minimize the time this compound is in the neutral buffer before use.- Avoid freezing and thawing of this compound solutions. |
| Precipitation or cloudiness in this compound solution | - pH of the solution has shifted towards neutral.- Mixing with incompatible buffers or other drug solutions (e.g., insulin).- High concentration of this compound at a suboptimal pH. | - Check the pH of your this compound solution and adjust to ~4.0 if necessary.- Do not mix this compound with other solutions unless compatibility has been established.- Ensure the solvent is appropriate for the desired concentration and pH. |
| Inconsistent results in analytical chromatography (HPLC) | - Degradation of this compound in the sample vial.- Improper sample preparation.- Issues with the mobile phase or column. | - Use an autosampler with cooling to maintain sample stability during the run.- Ensure the diluent for your sample maintains the acidic pH.- Refer to the detailed HPLC protocols below for proper mobile phase preparation and column conditions. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Degradation at pH 4.0
| Temperature | Approximate % Purity/Potency Loss (per month) |
| 5°C | ~0.07% |
| 15°C | ~0.2% |
| 25°C | ~1.3% |
| 40°C | ~6.8% |
| 50°C | ~23.1% |
Data adapted from Kenley et al. (2000).
Table 2: Effect of pH on this compound Degradation Rate
| pH | Relative Degradation Rate |
| 3.5 | Slower |
| 4.0 | Most Stable |
| 5.0 | Faster |
As pH increases from 3.5 to 5.0, the rate of this compound degradation increases.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Potency
This method is suitable for determining the concentration and purity of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
C18 column (e.g., µ-Bondapak 250 mm x 4.6 mm)
2. Chromatographic Conditions:
-
Mobile Phase: Water:Acetonitrile:TFA (65:35:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 214 nm
-
Injection Volume: 30 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Dilute samples to be tested in the mobile phase to a concentration within the linear range of the assay (e.g., 1.5 to 12 µg/mL for this compound when co-quantified with insulin).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase).
-
Inject a series of standard solutions to generate a calibration curve.
-
Inject the test samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Aggregation Assay
This protocol can be used to assess the propensity of this compound to aggregate under stressed conditions.
1. Materials and Reagents:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer, pH 4.0
-
96-well plate (non-binding surface recommended)
-
Plate reader with temperature control and agitation
2. Procedure:
-
Prepare this compound solutions in both the sodium acetate buffer (pH 4.0) and PBS (pH 7.4). A typical concentration might be around 0.5 mg/mL.
-
Pipette the solutions into the 96-well plate.
-
Incubate the plate at 37°C with continuous agitation in the plate reader.
-
Monitor the change in optical density or light scattering at a suitable wavelength (e.g., 405 nm) over time. An increase in absorbance/scattering indicates aggregation.
-
The time to the onset of aggregation can be used as a measure of stability. This compound at pH 4.0 is expected to remain stable for over 100 hours, while at pH 7.4, aggregation may be observed within a few hours.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Maintaining Pramlintide Potency in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with maintaining pramlintide potency during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound potency during storage?
A1: The main factors impacting this compound stability are temperature and pH. Elevated temperatures accelerate degradation, and pH values outside the optimal range can lead to increased degradation and aggregation.[1][2][3] this compound is most stable at a pH of approximately 4.0.[1][2]
Q2: What are the common degradation pathways for this compound?
A2: The two primary degradation mechanisms for this compound are deamidation and hydrolysis. Deamidation can occur at asparagine residues, while hydrolysis results in the cleavage of the peptide backbone. Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress.
Q3: My this compound solution appears cloudy or has visible particulates. What is happening?
A3: Cloudiness or particulate formation is likely due to aggregation. This compound has a propensity to aggregate, especially at neutral or physiological pH (around 7.4). To avoid this, it is crucial to maintain the recommended acidic pH during storage and preparation of solutions.
Q4: Can I store this compound at room temperature?
A4: For long-term storage, this compound should be refrigerated at 2-8°C (36-46°F). While it can be kept at room temperature for a limited period (up to 30 days), this will result in a faster loss of potency compared to refrigerated storage.
Q5: Can I freeze this compound solutions?
A5: Freezing is generally not recommended as it can lead to aggregation and loss of potency upon thawing. Temperature cycling, including freezing and thawing, should be avoided.
Q6: Is this compound sensitive to light?
A6: While temperature and pH are the most critical factors, photostability studies suggest that this compound is relatively stable to light exposure. However, as a general precaution for peptides, it is advisable to protect it from prolonged exposure to strong light.
Q7: Can I mix this compound with other drugs, like insulin, in the same syringe?
A7: No, it is strongly advised not to mix this compound with insulin or other medications in the same syringe. This compound is formulated at an acidic pH (around 4.0), while most insulin formulations are at a neutral pH. Mixing them can cause both drugs to precipitate and lose activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in in vitro assays | - this compound degradation due to improper storage (high temperature, wrong pH).- Aggregation of this compound in the assay buffer (if at neutral pH).- Repeated freeze-thaw cycles. | - Verify storage conditions (temperature and pH of stock solutions).- Prepare fresh dilutions from a properly stored stock solution.- If the assay requires a neutral pH, minimize the time this compound is in the neutral buffer before use.- Avoid freezing and thawing of this compound solutions. |
| Precipitation or cloudiness in this compound solution | - pH of the solution has shifted towards neutral.- Mixing with incompatible buffers or other drug solutions (e.g., insulin).- High concentration of this compound at a suboptimal pH. | - Check the pH of your this compound solution and adjust to ~4.0 if necessary.- Do not mix this compound with other solutions unless compatibility has been established.- Ensure the solvent is appropriate for the desired concentration and pH. |
| Inconsistent results in analytical chromatography (HPLC) | - Degradation of this compound in the sample vial.- Improper sample preparation.- Issues with the mobile phase or column. | - Use an autosampler with cooling to maintain sample stability during the run.- Ensure the diluent for your sample maintains the acidic pH.- Refer to the detailed HPLC protocols below for proper mobile phase preparation and column conditions. |
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of Temperature on this compound Degradation at pH 4.0
| Temperature | Approximate % Purity/Potency Loss (per month) |
| 5°C | ~0.07% |
| 15°C | ~0.2% |
| 25°C | ~1.3% |
| 40°C | ~6.8% |
| 50°C | ~23.1% |
Data adapted from Kenley et al. (2000).
Table 2: Effect of pH on this compound Degradation Rate
| pH | Relative Degradation Rate |
| 3.5 | Slower |
| 4.0 | Most Stable |
| 5.0 | Faster |
As pH increases from 3.5 to 5.0, the rate of this compound degradation increases.
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Potency
This method is suitable for determining the concentration and purity of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
C18 column (e.g., µ-Bondapak 250 mm x 4.6 mm)
2. Chromatographic Conditions:
-
Mobile Phase: Water:Acetonitrile:TFA (65:35:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 214 nm
-
Injection Volume: 30 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Dilute samples to be tested in the mobile phase to a concentration within the linear range of the assay (e.g., 1.5 to 12 µg/mL for this compound when co-quantified with insulin).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase).
-
Inject a series of standard solutions to generate a calibration curve.
-
Inject the test samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Aggregation Assay
This protocol can be used to assess the propensity of this compound to aggregate under stressed conditions.
1. Materials and Reagents:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 4.0
-
96-well plate (non-binding surface recommended)
-
Plate reader with temperature control and agitation
2. Procedure:
-
Prepare this compound solutions in both the sodium acetate buffer (pH 4.0) and PBS (pH 7.4). A typical concentration might be around 0.5 mg/mL.
-
Pipette the solutions into the 96-well plate.
-
Incubate the plate at 37°C with continuous agitation in the plate reader.
-
Monitor the change in optical density or light scattering at a suitable wavelength (e.g., 405 nm) over time. An increase in absorbance/scattering indicates aggregation.
-
The time to the onset of aggregation can be used as a measure of stability. This compound at pH 4.0 is expected to remain stable for over 100 hours, while at pH 7.4, aggregation may be observed within a few hours.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
troubleshooting unexpected outcomes in pramlintide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of the human hormone amylin and acts as an agonist at amylin receptors.[1][2] Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs), designated as RAMP1, RAMP2, or RAMP3.[3] The specific RAMP subunit determines the subtype of the amylin receptor (AMY1, AMY2, or AMY3). Upon binding, this compound activates Gs-coupled signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the physiological effects of this compound, which include slowing gastric emptying, promoting satiety (a feeling of fullness), and suppressing the post-meal release of glucagon.
Q2: What are the common cell lines used for in vitro this compound experiments?
Commonly used cell lines for studying this compound's effects on amylin receptors include Human Embryonic Kidney 293 (HEK293) cells and COS-7 cells. These cells are often used because they do not endogenously express amylin receptors and can be transiently or stably transfected with the necessary components (CTR and a RAMP) to reconstitute functional receptors for study. Other cell lines, such as the rat L6 skeletal muscle cell line, have been used to investigate this compound's effects on glucose uptake.
Q3: What are the key differences between human amylin and this compound?
Human amylin has a propensity to aggregate and form amyloid fibrils, which can be toxic to cells and makes it unsuitable for therapeutic use. This compound was designed to overcome this limitation. It is a synthetic analog of human amylin with proline substitutions at positions 25, 28, and 29. These modifications reduce its tendency to aggregate while maintaining its biological activity.
Troubleshooting Guide
In Vitro Assays
Q4: My cAMP assay results are inconsistent or show high variability. What could be the cause?
Inconsistent results in cAMP assays can stem from several factors:
-
Peptide Aggregation: this compound, although more stable than human amylin, can still aggregate, especially at physiological pH (around 7.4). It is typically formulated at an acidic pH (~4) to improve stability. Ensure your peptide stock is properly dissolved and consider using buffers with a slightly acidic pH if possible, or preparing fresh solutions for each experiment. Visual inspection for precipitates is crucial.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness. Use cells that are healthy, actively dividing, and within a consistent, low passage number range.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations. For sensitive assays like HTRF or AlphaScreen, minor variations can lead to significant differences in signal.
-
Reagent Quality: Use high-quality reagents and ensure proper storage of your this compound stock solution (typically at -20°C or -80°C).
Q5: I am observing a lower than expected potency (EC50) for this compound in my functional assays. What should I check?
Several factors can contribute to a lower than expected potency:
-
Peptide Degradation: Repeated freeze-thaw cycles of your this compound stock can lead to degradation. Aliquot your stock solution to minimize this.
-
Incorrect Peptide Concentration: Ensure the accurate determination of your peptide concentration.
-
Receptor Expression Levels: In transfected cells, the level of CTR and RAMP expression can influence the apparent potency of agonists. Verify expression levels if possible.
-
Signal Transduction Component Saturation: At high receptor expression levels, downstream signaling components can become saturated, leading to a rightward shift in the dose-response curve.
-
Assay-Specific Factors: For cAMP assays, the presence of phosphodiesterase (PDE) inhibitors (e.g., IBMX) is often necessary to prevent the degradation of cAMP and allow for a robust signal.
Q6: My radioligand binding assay shows high non-specific binding. How can I reduce it?
High non-specific binding in radioligand binding assays can be addressed by:
-
Optimizing Blocking Agents: Use appropriate blocking agents in your binding buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and/or stringency of the washing steps after incubation to more effectively remove unbound radioligand.
-
Filtering Method: Ensure that the filters used are appropriate for your assay and are properly pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding.
-
Radioligand Concentration: Use a radioligand concentration that is at or below the Kd (dissociation constant) to minimize non-specific binding while still providing an adequate specific signal.
In Vivo Experiments
Q7: I am observing unexpected side effects like nausea or reduced food intake in my animal models at doses that are not supposed to be anorexic. What could be the reason?
-
Dose and Administration Route: The dose and route of administration can significantly impact the observed effects. Intraperitoneal (IP) and subcutaneous (SC) injections can lead to different pharmacokinetic profiles. Intracerebroventricular (ICV) administration can have more potent effects on food intake and locomotor activity at lower doses compared to peripheral administration.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to this compound.
-
Acclimation: Ensure that animals are properly acclimated to the experimental procedures and housing conditions to minimize stress-related changes in feeding behavior.
-
Food Palatability: The effect of this compound on food intake can be influenced by the palatability of the diet.
Q8: The effect of this compound on gastric emptying in my rodent model is highly variable. What are the potential causes?
-
Method of Measurement: The method used to assess gastric emptying (e.g., phenol (B47542) red meal, 13C-spirulina breath test) can have inherent variability.
-
Fasting State of Animals: The duration of fasting prior to the experiment can influence baseline gastric emptying rates.
-
Meal Composition: The composition and consistency (solid vs. liquid) of the test meal will affect the rate of gastric emptying.
-
Stress: Stress can significantly impact gastrointestinal motility. Handle animals gently and consistently.
Quantitative Data Summary
Table 1: In Vitro Potency (EC50) of this compound in cAMP Assays
| Cell Line | Receptor Subtype | This compound EC50 (nM) | Reference |
| HEK293 | AMY1 (hCTR + hRAMP1) | ~10 | |
| HEK293 | AMY3 (hCTR + hRAMP3) | ~5 | |
| HeLa | hAMY3R | 5 | |
| HeLa | hCTR | 70 | |
| Rat L6 | Endogenous | Not reported (glucose uptake) |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: cAMP Production Assay
This protocol is a general guideline for measuring this compound-induced cAMP production in cells expressing amylin receptors.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing human calcitonin receptor (CTR) and a human RAMP (RAMP1, 2, or 3).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
This compound stock solution (e.g., 1 mM in sterile water or a slightly acidic buffer, stored at -80°C).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the transfected cells into 96-well plates at an appropriate density (e.g., 10,000-30,000 cells/well) and allow them to attach overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation: Aspirate the serum-free medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol outlines a general procedure for a competition radioligand binding assay to determine the affinity of this compound for amylin receptors.
Materials:
-
Cell membranes prepared from cells expressing the amylin receptor of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]-Amylin or [125I]-CGRP).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a non-radiolabeled amylin receptor agonist, e.g., 1 µM human amylin).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and serial dilutions of this compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50 value, which can then be converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Visualizations
Caption: Amylin receptor signaling pathway activated by this compound.
Caption: Experimental workflow for screening this compound analogs.
References
- 1. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 3. benchchem.com [benchchem.com]
troubleshooting unexpected outcomes in pramlintide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of the human hormone amylin and acts as an agonist at amylin receptors.[1][2] Amylin receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three Receptor Activity-Modifying Proteins (RAMPs), designated as RAMP1, RAMP2, or RAMP3.[3] The specific RAMP subunit determines the subtype of the amylin receptor (AMY1, AMY2, or AMY3). Upon binding, this compound activates Gs-coupled signaling pathways, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the physiological effects of this compound, which include slowing gastric emptying, promoting satiety (a feeling of fullness), and suppressing the post-meal release of glucagon.
Q2: What are the common cell lines used for in vitro this compound experiments?
Commonly used cell lines for studying this compound's effects on amylin receptors include Human Embryonic Kidney 293 (HEK293) cells and COS-7 cells. These cells are often used because they do not endogenously express amylin receptors and can be transiently or stably transfected with the necessary components (CTR and a RAMP) to reconstitute functional receptors for study. Other cell lines, such as the rat L6 skeletal muscle cell line, have been used to investigate this compound's effects on glucose uptake.
Q3: What are the key differences between human amylin and this compound?
Human amylin has a propensity to aggregate and form amyloid fibrils, which can be toxic to cells and makes it unsuitable for therapeutic use. This compound was designed to overcome this limitation. It is a synthetic analog of human amylin with proline substitutions at positions 25, 28, and 29. These modifications reduce its tendency to aggregate while maintaining its biological activity.
Troubleshooting Guide
In Vitro Assays
Q4: My cAMP assay results are inconsistent or show high variability. What could be the cause?
Inconsistent results in cAMP assays can stem from several factors:
-
Peptide Aggregation: this compound, although more stable than human amylin, can still aggregate, especially at physiological pH (around 7.4). It is typically formulated at an acidic pH (~4) to improve stability. Ensure your peptide stock is properly dissolved and consider using buffers with a slightly acidic pH if possible, or preparing fresh solutions for each experiment. Visual inspection for precipitates is crucial.
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness. Use cells that are healthy, actively dividing, and within a consistent, low passage number range.
-
Assay Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations. For sensitive assays like HTRF or AlphaScreen, minor variations can lead to significant differences in signal.
-
Reagent Quality: Use high-quality reagents and ensure proper storage of your this compound stock solution (typically at -20°C or -80°C).
Q5: I am observing a lower than expected potency (EC50) for this compound in my functional assays. What should I check?
Several factors can contribute to a lower than expected potency:
-
Peptide Degradation: Repeated freeze-thaw cycles of your this compound stock can lead to degradation. Aliquot your stock solution to minimize this.
-
Incorrect Peptide Concentration: Ensure the accurate determination of your peptide concentration.
-
Receptor Expression Levels: In transfected cells, the level of CTR and RAMP expression can influence the apparent potency of agonists. Verify expression levels if possible.
-
Signal Transduction Component Saturation: At high receptor expression levels, downstream signaling components can become saturated, leading to a rightward shift in the dose-response curve.
-
Assay-Specific Factors: For cAMP assays, the presence of phosphodiesterase (PDE) inhibitors (e.g., IBMX) is often necessary to prevent the degradation of cAMP and allow for a robust signal.
Q6: My radioligand binding assay shows high non-specific binding. How can I reduce it?
High non-specific binding in radioligand binding assays can be addressed by:
-
Optimizing Blocking Agents: Use appropriate blocking agents in your binding buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and/or stringency of the washing steps after incubation to more effectively remove unbound radioligand.
-
Filtering Method: Ensure that the filters used are appropriate for your assay and are properly pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding.
-
Radioligand Concentration: Use a radioligand concentration that is at or below the Kd (dissociation constant) to minimize non-specific binding while still providing an adequate specific signal.
In Vivo Experiments
Q7: I am observing unexpected side effects like nausea or reduced food intake in my animal models at doses that are not supposed to be anorexic. What could be the reason?
-
Dose and Administration Route: The dose and route of administration can significantly impact the observed effects. Intraperitoneal (IP) and subcutaneous (SC) injections can lead to different pharmacokinetic profiles. Intracerebroventricular (ICV) administration can have more potent effects on food intake and locomotor activity at lower doses compared to peripheral administration.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to this compound.
-
Acclimation: Ensure that animals are properly acclimated to the experimental procedures and housing conditions to minimize stress-related changes in feeding behavior.
-
Food Palatability: The effect of this compound on food intake can be influenced by the palatability of the diet.
Q8: The effect of this compound on gastric emptying in my rodent model is highly variable. What are the potential causes?
-
Method of Measurement: The method used to assess gastric emptying (e.g., phenol red meal, 13C-spirulina breath test) can have inherent variability.
-
Fasting State of Animals: The duration of fasting prior to the experiment can influence baseline gastric emptying rates.
-
Meal Composition: The composition and consistency (solid vs. liquid) of the test meal will affect the rate of gastric emptying.
-
Stress: Stress can significantly impact gastrointestinal motility. Handle animals gently and consistently.
Quantitative Data Summary
Table 1: In Vitro Potency (EC50) of this compound in cAMP Assays
| Cell Line | Receptor Subtype | This compound EC50 (nM) | Reference |
| HEK293 | AMY1 (hCTR + hRAMP1) | ~10 | |
| HEK293 | AMY3 (hCTR + hRAMP3) | ~5 | |
| HeLa | hAMY3R | 5 | |
| HeLa | hCTR | 70 | |
| Rat L6 | Endogenous | Not reported (glucose uptake) |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: cAMP Production Assay
This protocol is a general guideline for measuring this compound-induced cAMP production in cells expressing amylin receptors.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing human calcitonin receptor (CTR) and a human RAMP (RAMP1, 2, or 3).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
This compound stock solution (e.g., 1 mM in sterile water or a slightly acidic buffer, stored at -80°C).
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Methodology:
-
Cell Seeding: Seed the transfected cells into 96-well plates at an appropriate density (e.g., 10,000-30,000 cells/well) and allow them to attach overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Pre-incubation: Aspirate the serum-free medium and add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Radioligand Binding Assay (Competition)
This protocol outlines a general procedure for a competition radioligand binding assay to determine the affinity of this compound for amylin receptors.
Materials:
-
Cell membranes prepared from cells expressing the amylin receptor of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [125I]-Amylin or [125I]-CGRP).
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a non-radiolabeled amylin receptor agonist, e.g., 1 µM human amylin).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically at or below its Kd), and serial dilutions of this compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition curve to determine the IC50 value, which can then be converted to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Visualizations
Caption: Amylin receptor signaling pathway activated by this compound.
Caption: Experimental workflow for screening this compound analogs.
References
- 1. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Pramlintide and Insulin Co-administration in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of pramlintide and insulin (B600854).
Frequently Asked Questions (FAQs)
Q1: What is the primary recommendation for adjusting mealtime insulin dosage when initiating this compound in a study?
A1: To mitigate the risk of insulin-induced severe hypoglycemia, it is recommended to reduce the pre-meal, rapid-acting, or short-acting insulin dosage by 30% to 50% upon initiation of this compound therapy.[1][2][3][4][5] Patients with type 1 diabetes are particularly at risk for hypoglycemia. Frequent blood glucose monitoring is crucial during this initial phase.
Q2: What is the recommended titration schedule for this compound in clinical studies?
A2: The titration schedule for this compound differs for patients with type 1 and type 2 diabetes.
-
Type 1 Diabetes: Initiate this compound at a dose of 15 µg, administered subcutaneously immediately before each major meal. The dose can be increased in 15 µg increments every 3 or more days, based on tolerability (absence of significant nausea), to a maintenance dose of 30 µg or 60 µg per meal.
-
Type 2 Diabetes: The initial dose is typically 60 µg before each major meal. This can be increased to 120 µg per meal if no clinically significant nausea occurs for 3-7 days.
Q3: What are the primary mechanisms of action for this compound that necessitate insulin dose adjustment?
A3: this compound, a synthetic analog of the human hormone amylin, complements the effects of insulin through several mechanisms that collectively reduce postprandial glucose excursions:
-
Delayed Gastric Emptying: this compound slows the rate at which food is released from the stomach, leading to a more gradual absorption of glucose.
-
Suppression of Postprandial Glucagon (B607659) Secretion: It inhibits the inappropriate release of glucagon after meals, which in turn reduces hepatic glucose production.
-
Enhanced Satiety: this compound promotes a feeling of fullness, which can lead to reduced caloric intake.
These actions reduce the amount of insulin required to manage post-meal blood glucose levels.
Q4: What are the expected outcomes of co-administering this compound with insulin in terms of glycemic control and patient weight?
A4: Clinical studies have demonstrated that adjunctive this compound treatment can lead to:
-
Improved Glycemic Control: Significant reductions in HbA1c levels.
-
Reduced Postprandial Glucose Excursions: A notable decrease in the magnitude and rate of change of blood glucose levels after meals.
-
Weight Reduction: Unlike many antihyperglycemic therapies, this compound is associated with modest weight loss.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Severe Hypoglycemia within 3 hours of this compound injection | - Inadequate reduction of mealtime insulin dose.- Patient overestimation of carbohydrate intake.- Increased physical activity without insulin adjustment. | - Immediately treat hypoglycemia as per protocol.- Re-evaluate the mealtime insulin dose; a 50% reduction from baseline is often necessary at initiation.- Reinforce patient education on carbohydrate counting and the effect of physical activity.- Increase the frequency of pre- and post-meal blood glucose monitoring. |
| Persistent Nausea | - this compound dose is too high for the individual's tolerance.- Dose was escalated too quickly. | - If nausea persists at a higher dose, reduce to the previous well-tolerated dose.- For type 1 diabetes, if the 45 or 60 µg dose is not tolerated, a maintenance dose of 30 µg can be used.- Ensure at least a 3-day interval before increasing the dose. |
| Postprandial Hyperglycemia | - Excessive reduction of mealtime insulin.- Patient consuming a larger meal than anticipated.- this compound dose is not yet at a therapeutic level. | - Titrate the mealtime insulin dose upwards cautiously after the initial reduction period and once the this compound dose is stable.- Continue with the this compound dose escalation as tolerated.- Review meal composition and consistency with the patient. |
| Variability in Postprandial Glucose Response | - Inconsistent timing of this compound and insulin injections relative to the meal.- Mixing this compound and insulin in the same syringe. | - Administer this compound and insulin as separate subcutaneous injections immediately before a meal.- Do not mix this compound and insulin together as this can alter their pharmacokinetic profiles. |
Quantitative Data Summary
Table 1: Recommended this compound Dosing and Corresponding Insulin Adjustments
| Patient Population | Initial this compound Dose | This compound Dose Titration | Maintenance this compound Dose | Initial Mealtime Insulin Dose Adjustment |
| Type 1 Diabetes | 15 µg pre-meal | Increase in 15 µg increments every ≥3 days as tolerated | 30 or 60 µg pre-meal | Reduce by 30-50% |
| Type 2 Diabetes | 60 µg pre-meal | Increase to 120 µg after 3-7 days if no significant nausea | 120 µg pre-meal | Reduce by 50% |
Table 2: Summary of Clinical Trial Outcomes with this compound and Insulin Co-administration
| Outcome Measure | Type 1 Diabetes | Type 2 Diabetes |
| HbA1c Reduction | ~0.4% reduction with 30-60 µg doses | ~0.6% reduction with 120 µg dose |
| Weight Change | ~1.2 kg reduction at 26 weeks | ~1.5 kg reduction at 26 weeks |
| Mealtime Insulin Dose Change | ~22% average reduction at 6 months | ~10% average reduction at 6 months |
Experimental Protocols
Protocol: Initiation and Titration of this compound in a Clinical Research Setting
-
Patient Screening and Baseline Assessment:
-
Confirm diagnosis of type 1 or type 2 diabetes with inadequate glycemic control on mealtime insulin.
-
Obtain baseline HbA1c, body weight, and current insulin regimen details.
-
Exclude patients with gastroparesis, hypoglycemic unawareness, or an HbA1c >9%.
-
-
Initial Dosing and Insulin Adjustment:
-
On day 1 of the study, instruct the participant to reduce their pre-meal, short-acting insulin dose by 50%.
-
Administer the initial dose of this compound (15 µg for type 1, 60 µg for type 2) subcutaneously immediately before each major meal.
-
-
Dose Titration and Monitoring:
-
Monitor for nausea and other adverse events.
-
After a minimum of 3 days at the current dose without clinically significant nausea, the this compound dose can be escalated to the next increment.
-
Instruct participants to perform frequent self-monitoring of blood glucose (pre- and post-prandially).
-
-
Insulin Dose Optimization:
-
Once the maintenance dose of this compound is reached and is well-tolerated, the pre-prandial insulin dose can be carefully adjusted to achieve optimal glycemic control.
-
Visualizations
Caption: Insulin Signaling Pathway Leading to Glucose Uptake.
Caption: this compound's Mechanisms of Action.
Caption: this compound Initiation and Dose Adjustment Workflow.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Pramlintide and Insulin Co-administration in Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the co-administration of pramlintide and insulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommendation for adjusting mealtime insulin dosage when initiating this compound in a study?
A1: To mitigate the risk of insulin-induced severe hypoglycemia, it is recommended to reduce the pre-meal, rapid-acting, or short-acting insulin dosage by 30% to 50% upon initiation of this compound therapy.[1][2][3][4][5] Patients with type 1 diabetes are particularly at risk for hypoglycemia. Frequent blood glucose monitoring is crucial during this initial phase.
Q2: What is the recommended titration schedule for this compound in clinical studies?
A2: The titration schedule for this compound differs for patients with type 1 and type 2 diabetes.
-
Type 1 Diabetes: Initiate this compound at a dose of 15 µg, administered subcutaneously immediately before each major meal. The dose can be increased in 15 µg increments every 3 or more days, based on tolerability (absence of significant nausea), to a maintenance dose of 30 µg or 60 µg per meal.
-
Type 2 Diabetes: The initial dose is typically 60 µg before each major meal. This can be increased to 120 µg per meal if no clinically significant nausea occurs for 3-7 days.
Q3: What are the primary mechanisms of action for this compound that necessitate insulin dose adjustment?
A3: this compound, a synthetic analog of the human hormone amylin, complements the effects of insulin through several mechanisms that collectively reduce postprandial glucose excursions:
-
Delayed Gastric Emptying: this compound slows the rate at which food is released from the stomach, leading to a more gradual absorption of glucose.
-
Suppression of Postprandial Glucagon Secretion: It inhibits the inappropriate release of glucagon after meals, which in turn reduces hepatic glucose production.
-
Enhanced Satiety: this compound promotes a feeling of fullness, which can lead to reduced caloric intake.
These actions reduce the amount of insulin required to manage post-meal blood glucose levels.
Q4: What are the expected outcomes of co-administering this compound with insulin in terms of glycemic control and patient weight?
A4: Clinical studies have demonstrated that adjunctive this compound treatment can lead to:
-
Improved Glycemic Control: Significant reductions in HbA1c levels.
-
Reduced Postprandial Glucose Excursions: A notable decrease in the magnitude and rate of change of blood glucose levels after meals.
-
Weight Reduction: Unlike many antihyperglycemic therapies, this compound is associated with modest weight loss.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Severe Hypoglycemia within 3 hours of this compound injection | - Inadequate reduction of mealtime insulin dose.- Patient overestimation of carbohydrate intake.- Increased physical activity without insulin adjustment. | - Immediately treat hypoglycemia as per protocol.- Re-evaluate the mealtime insulin dose; a 50% reduction from baseline is often necessary at initiation.- Reinforce patient education on carbohydrate counting and the effect of physical activity.- Increase the frequency of pre- and post-meal blood glucose monitoring. |
| Persistent Nausea | - this compound dose is too high for the individual's tolerance.- Dose was escalated too quickly. | - If nausea persists at a higher dose, reduce to the previous well-tolerated dose.- For type 1 diabetes, if the 45 or 60 µg dose is not tolerated, a maintenance dose of 30 µg can be used.- Ensure at least a 3-day interval before increasing the dose. |
| Postprandial Hyperglycemia | - Excessive reduction of mealtime insulin.- Patient consuming a larger meal than anticipated.- this compound dose is not yet at a therapeutic level. | - Titrate the mealtime insulin dose upwards cautiously after the initial reduction period and once the this compound dose is stable.- Continue with the this compound dose escalation as tolerated.- Review meal composition and consistency with the patient. |
| Variability in Postprandial Glucose Response | - Inconsistent timing of this compound and insulin injections relative to the meal.- Mixing this compound and insulin in the same syringe. | - Administer this compound and insulin as separate subcutaneous injections immediately before a meal.- Do not mix this compound and insulin together as this can alter their pharmacokinetic profiles. |
Quantitative Data Summary
Table 1: Recommended this compound Dosing and Corresponding Insulin Adjustments
| Patient Population | Initial this compound Dose | This compound Dose Titration | Maintenance this compound Dose | Initial Mealtime Insulin Dose Adjustment |
| Type 1 Diabetes | 15 µg pre-meal | Increase in 15 µg increments every ≥3 days as tolerated | 30 or 60 µg pre-meal | Reduce by 30-50% |
| Type 2 Diabetes | 60 µg pre-meal | Increase to 120 µg after 3-7 days if no significant nausea | 120 µg pre-meal | Reduce by 50% |
Table 2: Summary of Clinical Trial Outcomes with this compound and Insulin Co-administration
| Outcome Measure | Type 1 Diabetes | Type 2 Diabetes |
| HbA1c Reduction | ~0.4% reduction with 30-60 µg doses | ~0.6% reduction with 120 µg dose |
| Weight Change | ~1.2 kg reduction at 26 weeks | ~1.5 kg reduction at 26 weeks |
| Mealtime Insulin Dose Change | ~22% average reduction at 6 months | ~10% average reduction at 6 months |
Experimental Protocols
Protocol: Initiation and Titration of this compound in a Clinical Research Setting
-
Patient Screening and Baseline Assessment:
-
Confirm diagnosis of type 1 or type 2 diabetes with inadequate glycemic control on mealtime insulin.
-
Obtain baseline HbA1c, body weight, and current insulin regimen details.
-
Exclude patients with gastroparesis, hypoglycemic unawareness, or an HbA1c >9%.
-
-
Initial Dosing and Insulin Adjustment:
-
On day 1 of the study, instruct the participant to reduce their pre-meal, short-acting insulin dose by 50%.
-
Administer the initial dose of this compound (15 µg for type 1, 60 µg for type 2) subcutaneously immediately before each major meal.
-
-
Dose Titration and Monitoring:
-
Monitor for nausea and other adverse events.
-
After a minimum of 3 days at the current dose without clinically significant nausea, the this compound dose can be escalated to the next increment.
-
Instruct participants to perform frequent self-monitoring of blood glucose (pre- and post-prandially).
-
-
Insulin Dose Optimization:
-
Once the maintenance dose of this compound is reached and is well-tolerated, the pre-prandial insulin dose can be carefully adjusted to achieve optimal glycemic control.
-
Visualizations
Caption: Insulin Signaling Pathway Leading to Glucose Uptake.
Caption: this compound's Mechanisms of Action.
Caption: this compound Initiation and Dose Adjustment Workflow.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Pramlintide and Hypoglycemia Risk in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pramlintide on hypoglycemia risk in animal models.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly cause hypoglycemia?
A1: No, this compound itself does not cause hypoglycemia. However, it is an adjunct therapy to insulin (B600854) and can increase the risk of insulin-induced hypoglycemia, particularly when initiating treatment. This is because this compound's glucose-lowering effects are additive to those of insulin.[1][2] A critical step to mitigate this risk is to reduce the dose of mealtime insulin by 30-50% when starting this compound treatment.[3][4][5]
Q2: How does this compound affect the body's natural response to low blood sugar?
A2: Studies have shown that this compound does not impair the counter-regulatory hormonal responses to hypoglycemia. This means that the secretion of hormones like glucagon (B607659), which helps raise blood glucose levels, is not suppressed by this compound during a hypoglycemic event.
Q3: What is the primary mechanism by which this compound helps control blood glucose?
A3: this compound, an analog of the hormone amylin, helps control post-meal (postprandial) blood glucose through three main mechanisms:
-
Slowing gastric emptying: It delays the rate at which food moves from the stomach to the intestines, leading to a more gradual absorption of glucose into the bloodstream.
-
Suppressing postprandial glucagon secretion: It prevents the inappropriate rise in glucagon levels that can occur after meals in individuals with diabetes, thereby reducing excessive glucose production by the liver.
-
Promoting satiety: It acts on the brain to increase feelings of fullness, which can lead to reduced caloric intake.
Q4: What are the common side effects observed in animal studies with this compound?
A4: The most commonly reported side effect in both human and animal studies is nausea, which is typically mild to moderate and often decreases over time. Careful dose titration can help manage this side effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased incidence of hypoglycemia at the start of the experiment. | The dose of co-administered insulin is too high. This compound's glucose-lowering effects are potentiating the action of insulin. | Reduce the mealtime insulin dose by 30-50% at the initiation of this compound treatment. Closely monitor blood glucose levels and adjust the insulin dose as needed based on the animal's response. |
| Animal exhibits signs of nausea (e.g., reduced food intake not attributable to satiety, conditioned taste aversion). | The initial dose of this compound may be too high. Nausea is a known side effect. | Begin with a lower starting dose of this compound and gradually titrate upwards. In rats, studies have used various doses, so a pilot dose-finding study may be beneficial. |
| Inconsistent or unexpected blood glucose readings. | - Improper injection technique. - Issues with the animal model (e.g., incomplete diabetes induction). - this compound and insulin administered in the same injection. | - Ensure proper subcutaneous injection technique and rotate injection sites. - Verify the diabetic status of the animal model with consistent hyperglycemia before starting the experiment. - Administer this compound and insulin as separate injections; they should not be mixed. |
| Difficulty in creating a stable co-formulation of this compound and insulin. | This compound and insulin have different isoelectric points and can be prone to aggregation when mixed. | Specialized excipients, such as amphiphilic acrylamide (B121943) copolymers, may be required to create a stable co-formulation for experimental purposes. |
Quantitative Data from Animal Studies
Table 1: Effect of an Insulin-Pramlintide Co-formulation on Blood Glucose in Diabetic Rats
| Treatment Group | Maximum Change in Blood Glucose from Baseline (mg/dL) |
| Humalog® (Insulin lispro) only | -250 ± 50 |
| Separate Injections (Humalog® + this compound) | -275 ± 60 |
| Insulin-Pramlintide Co-formulation | -225 ± 40 |
Data adapted from a study in streptozotocin-induced diabetic rats. Values are presented as mean ± standard error. The co-formulation showed a reduced deviation from baseline glucose compared to separate injections, suggesting a potential for lower hypoglycemia risk.
Experimental Protocols
Key Experiment: Induction of Diabetes in a Rat Model
Objective: To induce a diabetic state in rats that mimics type 1 diabetes for the study of anti-diabetic agents like this compound.
Materials:
-
Male Sprague Dawley rats
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
10% sucrose (B13894) water
-
Handheld glucose monitor and test strips
Procedure:
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg).
-
Immediately after the injection, replace the drinking water with a 10% sucrose solution for the next 24 hours to prevent initial STZ-induced hypoglycemia.
-
After 24 hours, provide normal drinking water.
-
Monitor blood glucose levels daily via tail vein blood sampling.
-
Confirm diabetes by the presence of sustained hyperglycemia (e.g., blood glucose >400 mg/dL for 3 consecutive days).
Key Experiment: Assessing the Impact of this compound on Insulin-Induced Hypoglycemia
Objective: To determine if this compound alters the frequency or severity of hypoglycemia when administered with insulin.
Materials:
-
Diabetic rats (as prepared above)
-
This compound
-
Insulin (e.g., Humalog®)
-
Saline (vehicle control)
-
Glucose solution for oral gavage
-
Blood collection supplies
Procedure:
-
Fast the diabetic rats for 4-6 hours.
-
Divide the animals into experimental groups (e.g., Insulin + Saline, Insulin + this compound).
-
Administer a subcutaneous injection of this compound or saline.
-
Immediately following, administer a subcutaneous injection of insulin. Note: The insulin dose should be predetermined to induce a controlled hypoglycemic state.
-
At set time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the injections, collect blood samples to measure glucose levels.
-
Monitor the animals closely for signs of severe hypoglycemia.
-
Analyze the blood glucose data to determine the nadir (lowest point), the rate of glucose descent, and the time spent in a hypoglycemic state for each group.
-
(Optional) A co-formulation of insulin and this compound can also be tested against separate injections.
Visualizations
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound Reduces the Risks Associated with Glucose Variability in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. hhs.texas.gov [hhs.texas.gov]
Technical Support Center: Pramlintide and Hypoglycemia Risk in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pramlintide on hypoglycemia risk in animal models.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly cause hypoglycemia?
A1: No, this compound itself does not cause hypoglycemia. However, it is an adjunct therapy to insulin and can increase the risk of insulin-induced hypoglycemia, particularly when initiating treatment. This is because this compound's glucose-lowering effects are additive to those of insulin.[1][2] A critical step to mitigate this risk is to reduce the dose of mealtime insulin by 30-50% when starting this compound treatment.[3][4][5]
Q2: How does this compound affect the body's natural response to low blood sugar?
A2: Studies have shown that this compound does not impair the counter-regulatory hormonal responses to hypoglycemia. This means that the secretion of hormones like glucagon, which helps raise blood glucose levels, is not suppressed by this compound during a hypoglycemic event.
Q3: What is the primary mechanism by which this compound helps control blood glucose?
A3: this compound, an analog of the hormone amylin, helps control post-meal (postprandial) blood glucose through three main mechanisms:
-
Slowing gastric emptying: It delays the rate at which food moves from the stomach to the intestines, leading to a more gradual absorption of glucose into the bloodstream.
-
Suppressing postprandial glucagon secretion: It prevents the inappropriate rise in glucagon levels that can occur after meals in individuals with diabetes, thereby reducing excessive glucose production by the liver.
-
Promoting satiety: It acts on the brain to increase feelings of fullness, which can lead to reduced caloric intake.
Q4: What are the common side effects observed in animal studies with this compound?
A4: The most commonly reported side effect in both human and animal studies is nausea, which is typically mild to moderate and often decreases over time. Careful dose titration can help manage this side effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased incidence of hypoglycemia at the start of the experiment. | The dose of co-administered insulin is too high. This compound's glucose-lowering effects are potentiating the action of insulin. | Reduce the mealtime insulin dose by 30-50% at the initiation of this compound treatment. Closely monitor blood glucose levels and adjust the insulin dose as needed based on the animal's response. |
| Animal exhibits signs of nausea (e.g., reduced food intake not attributable to satiety, conditioned taste aversion). | The initial dose of this compound may be too high. Nausea is a known side effect. | Begin with a lower starting dose of this compound and gradually titrate upwards. In rats, studies have used various doses, so a pilot dose-finding study may be beneficial. |
| Inconsistent or unexpected blood glucose readings. | - Improper injection technique. - Issues with the animal model (e.g., incomplete diabetes induction). - this compound and insulin administered in the same injection. | - Ensure proper subcutaneous injection technique and rotate injection sites. - Verify the diabetic status of the animal model with consistent hyperglycemia before starting the experiment. - Administer this compound and insulin as separate injections; they should not be mixed. |
| Difficulty in creating a stable co-formulation of this compound and insulin. | This compound and insulin have different isoelectric points and can be prone to aggregation when mixed. | Specialized excipients, such as amphiphilic acrylamide copolymers, may be required to create a stable co-formulation for experimental purposes. |
Quantitative Data from Animal Studies
Table 1: Effect of an Insulin-Pramlintide Co-formulation on Blood Glucose in Diabetic Rats
| Treatment Group | Maximum Change in Blood Glucose from Baseline (mg/dL) |
| Humalog® (Insulin lispro) only | -250 ± 50 |
| Separate Injections (Humalog® + this compound) | -275 ± 60 |
| Insulin-Pramlintide Co-formulation | -225 ± 40 |
Data adapted from a study in streptozotocin-induced diabetic rats. Values are presented as mean ± standard error. The co-formulation showed a reduced deviation from baseline glucose compared to separate injections, suggesting a potential for lower hypoglycemia risk.
Experimental Protocols
Key Experiment: Induction of Diabetes in a Rat Model
Objective: To induce a diabetic state in rats that mimics type 1 diabetes for the study of anti-diabetic agents like this compound.
Materials:
-
Male Sprague Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
10% sucrose water
-
Handheld glucose monitor and test strips
Procedure:
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (e.g., 65 mg/kg).
-
Immediately after the injection, replace the drinking water with a 10% sucrose solution for the next 24 hours to prevent initial STZ-induced hypoglycemia.
-
After 24 hours, provide normal drinking water.
-
Monitor blood glucose levels daily via tail vein blood sampling.
-
Confirm diabetes by the presence of sustained hyperglycemia (e.g., blood glucose >400 mg/dL for 3 consecutive days).
Key Experiment: Assessing the Impact of this compound on Insulin-Induced Hypoglycemia
Objective: To determine if this compound alters the frequency or severity of hypoglycemia when administered with insulin.
Materials:
-
Diabetic rats (as prepared above)
-
This compound
-
Insulin (e.g., Humalog®)
-
Saline (vehicle control)
-
Glucose solution for oral gavage
-
Blood collection supplies
Procedure:
-
Fast the diabetic rats for 4-6 hours.
-
Divide the animals into experimental groups (e.g., Insulin + Saline, Insulin + this compound).
-
Administer a subcutaneous injection of this compound or saline.
-
Immediately following, administer a subcutaneous injection of insulin. Note: The insulin dose should be predetermined to induce a controlled hypoglycemic state.
-
At set time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after the injections, collect blood samples to measure glucose levels.
-
Monitor the animals closely for signs of severe hypoglycemia.
-
Analyze the blood glucose data to determine the nadir (lowest point), the rate of glucose descent, and the time spent in a hypoglycemic state for each group.
-
(Optional) A co-formulation of insulin and this compound can also be tested against separate injections.
Visualizations
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound Reduces the Risks Associated with Glucose Variability in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. hhs.texas.gov [hhs.texas.gov]
Technical Support Center: Achieving Consistent Pramlintide Results
This technical support center provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with pramlintide.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate aggregation or stability issues. This compound is a peptide that can be prone to aggregation under certain conditions. It is recommended to prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and thawed properly on ice. Avoid repeated freeze-thaw cycles. If the issue persists, consider filtering the solution through a 0.22 µm syringe filter before use. However, be aware that this may remove some aggregated, and potentially active, forms of the peptide.
Q2: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes?
A2: High variability can stem from several factors. Ensure uniform cell seeding density across all wells. Pipetting errors can also contribute; use calibrated pipettes and fresh tips for each sample. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Additionally, consider the stability of this compound in your culture medium over the course of the experiment, as degradation can lead to inconsistent effects.
Q3: My Thioflavin T assay shows a decrease in fluorescence over time after an initial increase. How should I interpret this?
A3: A decrease in Thioflavin T (ThT) fluorescence after an initial increase can indicate the formation of large, mature amyloid fibrils that may precipitate out of solution, reducing the surface area available for ThT binding. It could also suggest the formation of off-pathway aggregates that are not ThT-positive. It is advisable to visually inspect the wells for precipitation and to complement the ThT assay with other techniques like transmission electron microscopy (TEM) to characterize the aggregate morphology.
Q4: I am not observing the expected biological effect of this compound in my cell viability assay. What should I check?
A4: First, verify the purity and integrity of your this compound stock using a method like HPLC. Degradation of the peptide can lead to a loss of activity.[1] Ensure that the cell line you are using expresses the appropriate amylin or calcitonin receptors.[2][3] The concentration range of this compound should be optimized for your specific cell line and assay conditions.[4][5] Also, consider the kinetics of the response; the effect of this compound may only be apparent at specific time points.
Troubleshooting Guides
Issue 1: Inconsistent this compound Bioactivity
| Possible Cause | Recommended Solution |
| This compound Degradation | This compound is susceptible to degradation, particularly at non-optimal pH and elevated temperatures. It is most stable at pH 4.0. Prepare solutions in a buffer at or near this pH if compatible with your experimental system. Avoid prolonged storage at room temperature. For long-term storage, aliquot and freeze at -20°C or -80°C. |
| Peptide Aggregation | This compound, as an amylin analog, can aggregate. Prepare fresh solutions and avoid vigorous vortexing, which can promote aggregation. Use of excipients like certain sugars or surfactants may help stabilize the peptide in solution. |
| Interaction with Other Components | This compound is known to be incompatible with insulin (B600854) solutions. Be mindful of potential interactions with other components in your experimental setup, such as certain plastics or media components, which could lead to adsorption or loss of activity. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, perform a concentration determination using a validated method like HPLC. |
Issue 2: Artifacts in Thioflavin T Aggregation Assays
| Possible Cause | Recommended Solution |
| Compound Interference | Some compounds can interfere with the ThT fluorescence signal, leading to false positives or negatives. Run appropriate controls, including the test compound with ThT in the absence of this compound, to check for intrinsic fluorescence or quenching effects. |
| pH and Ionic Strength Effects | The binding of ThT to amyloid fibrils can be influenced by pH and ionic strength. Maintain consistent buffer conditions across all samples to ensure comparability of results. |
| Light Scattering from Large Aggregates | Large, insoluble aggregates can cause light scattering, which may interfere with fluorescence readings. Centrifuge samples at the end of the assay and measure the fluorescence of the supernatant to assess the contribution of soluble oligomers versus insoluble fibrils. |
| Non-specific Binding of ThT | ThT can bind to hydrophobic pockets in non-amyloid structures, leading to a background signal. Always include a control with monomeric this compound to establish a baseline fluorescence level. |
Quantitative Data Summary
Table 1: this compound Stability and Degradation
| Condition | Observation | Reference |
| pH Stability | Most stable at pH 4.0. Degradation rate increases with increasing pH from 3.5 to 5.0. | |
| Temperature Stability | Extremely stable at 5°C, with only ~2% loss over 30 months. Degradation increases with temperature. | |
| Acidic Hydrolysis (0.1 M HCl) | Extensive degradation. | |
| Alkaline Hydrolysis (0.1 M NaOH) | Extensive degradation. | |
| Oxidative Stress (30% H2O2) | Extensive degradation. | |
| Thermal Stress (105°C) | Extensive degradation. The primary degradation pathways are deamidation and peptide backbone hydrolysis. | |
| Photolytic Stress (Daylight) | Relatively stable. |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Line / System | Effective Concentration Range | Reference |
| Cell Viability / Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 20 µg/mL (no inhibitory effect) | |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µg/mL (significant increase) | |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µg/mL (enhanced tubulogenesis) | |
| Glycolysis Inhibition | Osteosarcoma cell lines (CCH-OS-D, MG63.2) | 15 - 20 µg/mL | |
| Glucose Uptake | Differentiated L6 cells | 1x10⁻⁹ - 1x10⁻⁵ mol/L | |
| Receptor Binding (Ki) | Amylin receptors | 0.023 nM | |
| Receptor Binding (Ki) | CGRP receptors | 3.8 nM | |
| Receptor Binding (Ki) | Calcitonin receptors | 5.1 nM | |
| Receptor Activation (EC50) | Amylin receptors 1-3 | 74 - 82 nM | |
| Receptor Activation (EC50) | Calcitonin receptor | 72 nM |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is designed to monitor the aggregation kinetics of this compound in vitro.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a weak acid solution to ensure initial monomeric state) at a high concentration (e.g., 1 mg/mL). Determine the precise concentration spectrophotometrically.
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-25 µM.
-
Add the this compound stock solution to the desired final concentration (e.g., 10-50 µM).
-
Include negative controls (buffer and ThT only) and positive controls if available (e.g., pre-aggregated this compound or another amyloidogenic peptide).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity versus time. The resulting curve will show a lag phase, a growth phase, and a plateau, characteristic of amyloid aggregation.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cultured cells.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: this compound signaling through the amylin receptor complex.
References
- 1. Study of forced degradation behavior of this compound acetate by HPLC and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of this compound, rat and human amylin but not Aβ1-42 at human amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Therapeutic Approach for Osteosarcoma through Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, an antidiabetic amylin analogue, on angiogenesis-related markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Consistent Pramlintide Results
This technical support center provides troubleshooting guidance and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with pramlintide.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Cloudiness or precipitation can indicate aggregation or stability issues. This compound is a peptide that can be prone to aggregation under certain conditions. It is recommended to prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -20°C or -80°C and thawed properly on ice. Avoid repeated freeze-thaw cycles. If the issue persists, consider filtering the solution through a 0.22 µm syringe filter before use. However, be aware that this may remove some aggregated, and potentially active, forms of the peptide.
Q2: I am observing high variability between replicate wells in my cell-based assays. What are the potential causes?
A2: High variability can stem from several factors. Ensure uniform cell seeding density across all wells. Pipetting errors can also contribute; use calibrated pipettes and fresh tips for each sample. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Additionally, consider the stability of this compound in your culture medium over the course of the experiment, as degradation can lead to inconsistent effects.
Q3: My Thioflavin T assay shows a decrease in fluorescence over time after an initial increase. How should I interpret this?
A3: A decrease in Thioflavin T (ThT) fluorescence after an initial increase can indicate the formation of large, mature amyloid fibrils that may precipitate out of solution, reducing the surface area available for ThT binding. It could also suggest the formation of off-pathway aggregates that are not ThT-positive. It is advisable to visually inspect the wells for precipitation and to complement the ThT assay with other techniques like transmission electron microscopy (TEM) to characterize the aggregate morphology.
Q4: I am not observing the expected biological effect of this compound in my cell viability assay. What should I check?
A4: First, verify the purity and integrity of your this compound stock using a method like HPLC. Degradation of the peptide can lead to a loss of activity.[1] Ensure that the cell line you are using expresses the appropriate amylin or calcitonin receptors.[2][3] The concentration range of this compound should be optimized for your specific cell line and assay conditions.[4][5] Also, consider the kinetics of the response; the effect of this compound may only be apparent at specific time points.
Troubleshooting Guides
Issue 1: Inconsistent this compound Bioactivity
| Possible Cause | Recommended Solution |
| This compound Degradation | This compound is susceptible to degradation, particularly at non-optimal pH and elevated temperatures. It is most stable at pH 4.0. Prepare solutions in a buffer at or near this pH if compatible with your experimental system. Avoid prolonged storage at room temperature. For long-term storage, aliquot and freeze at -20°C or -80°C. |
| Peptide Aggregation | This compound, as an amylin analog, can aggregate. Prepare fresh solutions and avoid vigorous vortexing, which can promote aggregation. Use of excipients like certain sugars or surfactants may help stabilize the peptide in solution. |
| Interaction with Other Components | This compound is known to be incompatible with insulin solutions. Be mindful of potential interactions with other components in your experimental setup, such as certain plastics or media components, which could lead to adsorption or loss of activity. |
| Incorrect Concentration | Verify the concentration of your stock solution. If possible, perform a concentration determination using a validated method like HPLC. |
Issue 2: Artifacts in Thioflavin T Aggregation Assays
| Possible Cause | Recommended Solution |
| Compound Interference | Some compounds can interfere with the ThT fluorescence signal, leading to false positives or negatives. Run appropriate controls, including the test compound with ThT in the absence of this compound, to check for intrinsic fluorescence or quenching effects. |
| pH and Ionic Strength Effects | The binding of ThT to amyloid fibrils can be influenced by pH and ionic strength. Maintain consistent buffer conditions across all samples to ensure comparability of results. |
| Light Scattering from Large Aggregates | Large, insoluble aggregates can cause light scattering, which may interfere with fluorescence readings. Centrifuge samples at the end of the assay and measure the fluorescence of the supernatant to assess the contribution of soluble oligomers versus insoluble fibrils. |
| Non-specific Binding of ThT | ThT can bind to hydrophobic pockets in non-amyloid structures, leading to a background signal. Always include a control with monomeric this compound to establish a baseline fluorescence level. |
Quantitative Data Summary
Table 1: this compound Stability and Degradation
| Condition | Observation | Reference |
| pH Stability | Most stable at pH 4.0. Degradation rate increases with increasing pH from 3.5 to 5.0. | |
| Temperature Stability | Extremely stable at 5°C, with only ~2% loss over 30 months. Degradation increases with temperature. | |
| Acidic Hydrolysis (0.1 M HCl) | Extensive degradation. | |
| Alkaline Hydrolysis (0.1 M NaOH) | Extensive degradation. | |
| Oxidative Stress (30% H2O2) | Extensive degradation. | |
| Thermal Stress (105°C) | Extensive degradation. The primary degradation pathways are deamidation and peptide backbone hydrolysis. | |
| Photolytic Stress (Daylight) | Relatively stable. |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Line / System | Effective Concentration Range | Reference |
| Cell Viability / Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 20 µg/mL (no inhibitory effect) | |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µg/mL (significant increase) | |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µg/mL (enhanced tubulogenesis) | |
| Glycolysis Inhibition | Osteosarcoma cell lines (CCH-OS-D, MG63.2) | 15 - 20 µg/mL | |
| Glucose Uptake | Differentiated L6 cells | 1x10⁻⁹ - 1x10⁻⁵ mol/L | |
| Receptor Binding (Ki) | Amylin receptors | 0.023 nM | |
| Receptor Binding (Ki) | CGRP receptors | 3.8 nM | |
| Receptor Binding (Ki) | Calcitonin receptors | 5.1 nM | |
| Receptor Activation (EC50) | Amylin receptors 1-3 | 74 - 82 nM | |
| Receptor Activation (EC50) | Calcitonin receptor | 72 nM |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is designed to monitor the aggregation kinetics of this compound in vitro.
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in distilled water. Filter through a 0.2 µm syringe filter. Store protected from light.
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a weak acid solution to ensure initial monomeric state) at a high concentration (e.g., 1 mg/mL). Determine the precise concentration spectrophotometrically.
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom plate, add the assay buffer.
-
Add the ThT stock solution to a final concentration of 10-25 µM.
-
Add the this compound stock solution to the desired final concentration (e.g., 10-50 µM).
-
Include negative controls (buffer and ThT only) and positive controls if available (e.g., pre-aggregated this compound or another amyloidogenic peptide).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity versus time. The resulting curve will show a lag phase, a growth phase, and a plateau, characteristic of amyloid aggregation.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the viability of cultured cells.
Methodology:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: this compound signaling through the amylin receptor complex.
References
- 1. Study of forced degradation behavior of this compound acetate by HPLC and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activity of this compound, rat and human amylin but not Aβ1-42 at human amylin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Therapeutic Approach for Osteosarcoma through Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, an antidiabetic amylin analogue, on angiogenesis-related markers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pramlintide Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. Our aim is to help you manage variability in this compound response across study subjects and navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| High incidence of nausea and vomiting in study subjects. | - Initial this compound dose is too high.- Rapid dose escalation. | - Initiate this compound at a low dose (e.g., 15 µg) and titrate upwards in 15 µg increments as tolerated.[1][2]- If nausea is a significant concern, consider initiating this compound with just one meal per day before expanding to other meals.[3] |
| Increased rates of severe hypoglycemia observed after this compound administration. | - Mealtime insulin (B600854) dose is not adequately reduced.- this compound's effect on slowing gastric emptying can create a mismatch between insulin action and glucose absorption.[4] | - Proactively reduce the pre-meal insulin dose by 30-50% when initiating this compound therapy.[4]- Instruct subjects to monitor their blood glucose frequently, especially during the initial dose-titration period.- Adjust insulin doses based on regular blood glucose monitoring to achieve glycemic targets. |
| Inconsistent or minimal reduction in postprandial glucose excursions. | - Suboptimal this compound dosage.- Variability in meal composition (e.g., carbohydrate, fat, and protein content).- Individual differences in gastric emptying rates. | - Ensure the this compound dose has been appropriately titrated for the individual subject.- Standardize meal composition for studies evaluating postprandial glucose response.- Assess gastric emptying rates as a potential covariate in your analysis. |
| Lack of expected weight loss or even weight gain in the this compound group. | - Concomitant increase in caloric intake due to fear of hypoglycemia.- Insufficient this compound dose to induce satiety. | - Counsel subjects on the importance of maintaining their usual caloric intake unless otherwise specified by the protocol.- Ensure the this compound dose is sufficient to elicit its satiety effects.- Monitor for any compensatory increases in food intake. |
| High dropout rate in the study due to adverse events. | - Primarily driven by nausea and hypoglycemia. | - Implement a gradual dose-escalation strategy to improve tolerability.- Provide clear guidance on managing hypoglycemia and adjusting insulin doses.- Educate subjects about the transient nature of mild-to-moderate nausea, which tends to dissipate over time. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a synthetic analog of the human hormone amylin. Its primary mechanisms of action include:
-
Slowing of gastric emptying: This delays the absorption of glucose from meals, preventing rapid post-prandial spikes in blood glucose.
-
Suppression of post-prandial glucagon (B607659) secretion: In individuals with diabetes, glucagon levels often rise inappropriately after a meal, leading to increased hepatic glucose production. This compound helps to suppress this.
-
Enhancement of satiety: this compound acts on the central nervous system to promote a feeling of fullness, which can lead to reduced caloric intake and potential weight loss.
Q2: How does this compound affect glycemic variability?
A2: this compound has been shown to reduce glycemic variability by decreasing the magnitude and rate of post-prandial glucose fluctuations. This effect is independent of changes in average glycemia and is not typically accompanied by an increased risk of hypoglycemia when insulin doses are properly adjusted.
Q3: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider in experimental design?
A3: this compound's pharmacokinetics are characterized by a two-compartment model with first-order elimination. Following subcutaneous injection, peak plasma concentrations are reached relatively quickly. Its pharmacodynamic effects include a dose-independent delay in gastric emptying and a dose-dependent inhibition of endogenous glucose production.
Q4: Are there any known biomarkers that can predict a subject's response to this compound?
A4: While the search results did not identify specific biomarkers for predicting this compound response, factors such as baseline HbA1c and body weight may influence the magnitude of the observed effects. For instance, higher baseline HbA1c is a predictor of greater HbA1c lowering.
Q5: Can the duration of diabetes in a study subject influence their response to this compound?
A5: Yes, the duration of diabetes can have an impact. A post-hoc analysis of clinical trials suggested that while this compound reduces HbA1c regardless of diabetes duration, longer disease duration may be associated with greater insulin-sparing effects and more significant weight loss. However, the incidence of nausea and hypoglycemia may also increase with longer disease duration.
Data on this compound Efficacy from Clinical Trials
The following tables summarize key quantitative data from various clinical studies on this compound, providing a clear comparison of its effects on glycemic control and body weight.
Table 1: Effects of this compound on Glycemic Control and Weight in Type 1 Diabetes
| Study (Author, Year) | Duration | This compound Dose | Change in A1C (%) vs. Placebo | Change in Weight (kg) vs. Placebo |
| Whitehouse et al., 2002 | 52 weeks | 30-60 µg TID/QID | -0.27 | -1.3 |
| Ratner et al., 2004 | 52 weeks | 60 µg TID/QID | -0.25 to -0.30 | -1.2 to -1.4 |
| Edelman et al., 2006 | 29 weeks | Titrated to 60 µg | Comparable to placebo* | -2.5 |
*In this study, both groups experienced similar A1C reductions, but the this compound group achieved this with reduced insulin doses and weight loss.
Table 2: Effects of this compound on Glycemic Control and Weight in Type 2 Diabetes
| Study (Author, Year) | Duration | This compound Dose | Change in A1C (%) vs. Placebo | Change in Weight (kg) vs. Placebo |
| Hollander et al., 2003 | 52 weeks | 120 µg BID | -0.62 | -1.4 |
| Ratner et al., 2002 | 52 weeks | 75-150 µg | -0.6 | Not specified |
| Arslanian et al., 2007 | 16 weeks | 60-120 µg BID/TID | -0.34 | -1.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess this compound's effects.
Protocol 1: Assessment of Postprandial Glucose and Glucagon Response
Objective: To evaluate the effect of this compound on postprandial glucose and glucagon excursions.
Methodology:
-
Subject Preparation: Subjects should fast overnight. For studies in individuals with diabetes, maintain euglycemia overnight using an intravenous insulin infusion if necessary.
-
Medication Administration: Administer the assigned dose of this compound or placebo subcutaneously immediately before a standardized meal. The meal should have a fixed composition (e.g., 55% carbohydrate, 15% protein, 30% fat).
-
Insulin Administration: For subjects with diabetes, administer a pre-meal dose of rapid-acting insulin. The protocol should specify whether to use the subject's usual dose or a reduced dose (e.g., a 50% reduction).
-
Blood Sampling: Collect blood samples at baseline (pre-meal) and at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-meal.
-
Analysis: Analyze plasma samples for glucose and glucagon concentrations. Calculate the incremental area under the curve (AUC) for the postprandial period to quantify the treatment effect.
Protocol 2: Evaluation of Gastric Emptying Rate
Objective: To measure the effect of this compound on the rate of gastric emptying.
Methodology:
-
Subject Preparation: Subjects should fast overnight.
-
Medication Administration: Administer the assigned dose of this compound or placebo subcutaneously.
-
Test Meal: Provide a standardized meal labeled with a non-absorbable marker.
-
Scintigraphy Method: The solid component of the meal can be labeled with Technetium-99m and the liquid component with Indium-111.
-
Breath Test Method: A solid meal containing 13C-Spirulina can be used.
-
-
Data Acquisition:
-
Scintigraphy: Acquire gamma-scintigraphic images at regular intervals (e.g., every 20 minutes) for several hours post-meal.
-
Breath Test: Collect breath samples at specified time points to measure the appearance of 13CO2.
-
-
Analysis: Calculate the gastric emptying half-time (t1/2) for the solid and/or liquid components of the meal.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the amylin receptor, initiating a G-protein-mediated signaling cascade.
Experimental Workflow for Assessing this compound Response
Caption: A typical clinical trial workflow for evaluating the efficacy and safety of this compound.
Logical Flow for Troubleshooting this compound-Induced Nausea
Caption: A decision tree for managing nausea as an adverse event in this compound studies.
References
- 1. This compound Reduces the Risks Associated with Glucose Variability in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pramlintide Response Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pramlintide. Our aim is to help you manage variability in this compound response across study subjects and navigate common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and recommended solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| High incidence of nausea and vomiting in study subjects. | - Initial this compound dose is too high.- Rapid dose escalation. | - Initiate this compound at a low dose (e.g., 15 µg) and titrate upwards in 15 µg increments as tolerated.[1][2]- If nausea is a significant concern, consider initiating this compound with just one meal per day before expanding to other meals.[3] |
| Increased rates of severe hypoglycemia observed after this compound administration. | - Mealtime insulin dose is not adequately reduced.- this compound's effect on slowing gastric emptying can create a mismatch between insulin action and glucose absorption.[4] | - Proactively reduce the pre-meal insulin dose by 30-50% when initiating this compound therapy.[4]- Instruct subjects to monitor their blood glucose frequently, especially during the initial dose-titration period.- Adjust insulin doses based on regular blood glucose monitoring to achieve glycemic targets. |
| Inconsistent or minimal reduction in postprandial glucose excursions. | - Suboptimal this compound dosage.- Variability in meal composition (e.g., carbohydrate, fat, and protein content).- Individual differences in gastric emptying rates. | - Ensure the this compound dose has been appropriately titrated for the individual subject.- Standardize meal composition for studies evaluating postprandial glucose response.- Assess gastric emptying rates as a potential covariate in your analysis. |
| Lack of expected weight loss or even weight gain in the this compound group. | - Concomitant increase in caloric intake due to fear of hypoglycemia.- Insufficient this compound dose to induce satiety. | - Counsel subjects on the importance of maintaining their usual caloric intake unless otherwise specified by the protocol.- Ensure the this compound dose is sufficient to elicit its satiety effects.- Monitor for any compensatory increases in food intake. |
| High dropout rate in the study due to adverse events. | - Primarily driven by nausea and hypoglycemia. | - Implement a gradual dose-escalation strategy to improve tolerability.- Provide clear guidance on managing hypoglycemia and adjusting insulin doses.- Educate subjects about the transient nature of mild-to-moderate nausea, which tends to dissipate over time. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound?
A1: this compound is a synthetic analog of the human hormone amylin. Its primary mechanisms of action include:
-
Slowing of gastric emptying: This delays the absorption of glucose from meals, preventing rapid post-prandial spikes in blood glucose.
-
Suppression of post-prandial glucagon secretion: In individuals with diabetes, glucagon levels often rise inappropriately after a meal, leading to increased hepatic glucose production. This compound helps to suppress this.
-
Enhancement of satiety: this compound acts on the central nervous system to promote a feeling of fullness, which can lead to reduced caloric intake and potential weight loss.
Q2: How does this compound affect glycemic variability?
A2: this compound has been shown to reduce glycemic variability by decreasing the magnitude and rate of post-prandial glucose fluctuations. This effect is independent of changes in average glycemia and is not typically accompanied by an increased risk of hypoglycemia when insulin doses are properly adjusted.
Q3: What are the key pharmacokinetic and pharmacodynamic properties of this compound to consider in experimental design?
A3: this compound's pharmacokinetics are characterized by a two-compartment model with first-order elimination. Following subcutaneous injection, peak plasma concentrations are reached relatively quickly. Its pharmacodynamic effects include a dose-independent delay in gastric emptying and a dose-dependent inhibition of endogenous glucose production.
Q4: Are there any known biomarkers that can predict a subject's response to this compound?
A4: While the search results did not identify specific biomarkers for predicting this compound response, factors such as baseline HbA1c and body weight may influence the magnitude of the observed effects. For instance, higher baseline HbA1c is a predictor of greater HbA1c lowering.
Q5: Can the duration of diabetes in a study subject influence their response to this compound?
A5: Yes, the duration of diabetes can have an impact. A post-hoc analysis of clinical trials suggested that while this compound reduces HbA1c regardless of diabetes duration, longer disease duration may be associated with greater insulin-sparing effects and more significant weight loss. However, the incidence of nausea and hypoglycemia may also increase with longer disease duration.
Data on this compound Efficacy from Clinical Trials
The following tables summarize key quantitative data from various clinical studies on this compound, providing a clear comparison of its effects on glycemic control and body weight.
Table 1: Effects of this compound on Glycemic Control and Weight in Type 1 Diabetes
| Study (Author, Year) | Duration | This compound Dose | Change in A1C (%) vs. Placebo | Change in Weight (kg) vs. Placebo |
| Whitehouse et al., 2002 | 52 weeks | 30-60 µg TID/QID | -0.27 | -1.3 |
| Ratner et al., 2004 | 52 weeks | 60 µg TID/QID | -0.25 to -0.30 | -1.2 to -1.4 |
| Edelman et al., 2006 | 29 weeks | Titrated to 60 µg | Comparable to placebo* | -2.5 |
*In this study, both groups experienced similar A1C reductions, but the this compound group achieved this with reduced insulin doses and weight loss.
Table 2: Effects of this compound on Glycemic Control and Weight in Type 2 Diabetes
| Study (Author, Year) | Duration | This compound Dose | Change in A1C (%) vs. Placebo | Change in Weight (kg) vs. Placebo |
| Hollander et al., 2003 | 52 weeks | 120 µg BID | -0.62 | -1.4 |
| Ratner et al., 2002 | 52 weeks | 75-150 µg | -0.6 | Not specified |
| Arslanian et al., 2007 | 16 weeks | 60-120 µg BID/TID | -0.34 | -1.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess this compound's effects.
Protocol 1: Assessment of Postprandial Glucose and Glucagon Response
Objective: To evaluate the effect of this compound on postprandial glucose and glucagon excursions.
Methodology:
-
Subject Preparation: Subjects should fast overnight. For studies in individuals with diabetes, maintain euglycemia overnight using an intravenous insulin infusion if necessary.
-
Medication Administration: Administer the assigned dose of this compound or placebo subcutaneously immediately before a standardized meal. The meal should have a fixed composition (e.g., 55% carbohydrate, 15% protein, 30% fat).
-
Insulin Administration: For subjects with diabetes, administer a pre-meal dose of rapid-acting insulin. The protocol should specify whether to use the subject's usual dose or a reduced dose (e.g., a 50% reduction).
-
Blood Sampling: Collect blood samples at baseline (pre-meal) and at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-meal.
-
Analysis: Analyze plasma samples for glucose and glucagon concentrations. Calculate the incremental area under the curve (AUC) for the postprandial period to quantify the treatment effect.
Protocol 2: Evaluation of Gastric Emptying Rate
Objective: To measure the effect of this compound on the rate of gastric emptying.
Methodology:
-
Subject Preparation: Subjects should fast overnight.
-
Medication Administration: Administer the assigned dose of this compound or placebo subcutaneously.
-
Test Meal: Provide a standardized meal labeled with a non-absorbable marker.
-
Scintigraphy Method: The solid component of the meal can be labeled with Technetium-99m and the liquid component with Indium-111.
-
Breath Test Method: A solid meal containing 13C-Spirulina can be used.
-
-
Data Acquisition:
-
Scintigraphy: Acquire gamma-scintigraphic images at regular intervals (e.g., every 20 minutes) for several hours post-meal.
-
Breath Test: Collect breath samples at specified time points to measure the appearance of 13CO2.
-
-
Analysis: Calculate the gastric emptying half-time (t1/2) for the solid and/or liquid components of the meal.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to the amylin receptor, initiating a G-protein-mediated signaling cascade.
Experimental Workflow for Assessing this compound Response
Caption: A typical clinical trial workflow for evaluating the efficacy and safety of this compound.
Logical Flow for Troubleshooting this compound-Induced Nausea
Caption: A decision tree for managing nausea as an adverse event in this compound studies.
References
- 1. This compound Reduces the Risks Associated with Glucose Variability in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pramlintide Injection Site Reactions in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding pramlintide injection site reactions observed in laboratory animals during preclinical research. The information is compiled from publicly available data and general principles of local tolerance testing.
Troubleshooting Guide
Researchers encountering injection site reactions during this compound administration in laboratory animals should consider the following potential causes and mitigation strategies.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Erythema (Redness) and/or Edema (Swelling) at the Injection Site | - Formulation Characteristics: pH, osmolality, or excipients of the this compound formulation may be causing irritation. - Injection Technique: Improper needle size, rapid injection speed, or repeated injections at the same site. - Individual Animal Sensitivity: Some animals may be more sensitive to the formulation or the injection procedure itself. - Solution Temperature: Injecting a cold solution can cause local irritation.[1] | - Review Formulation: Ensure the pH and osmolality of the vehicle are within a physiologically acceptable range. If using a custom formulation, consider evaluating the irritancy of the vehicle alone. - Refine Injection Technique: Use an appropriate needle gauge for the species and injection volume. Administer the injection slowly and rotate injection sites for repeated dosing.[1] Ensure proper subcutaneous administration, avoiding intradermal or intramuscular routes. - Allow Solution to Reach Room Temperature: Before administration, allow the this compound solution to warm to room temperature to minimize potential irritation.[1] - Monitor and Record: Systematically score erythema and edema at predefined time points post-injection using a standardized scale (e.g., Draize scale). |
| Pruritus (Itching) or Animal Scratching at the Injection Site | - Local Allergic Reaction: Possible hypersensitivity to this compound or a component of the formulation. - Irritation: The formulation may be causing a sensation that leads to scratching. | - Observe for Other Allergic Signs: Look for other systemic signs of an allergic reaction. - Consider Antihistamine Pre-treatment (with caution): In consultation with a veterinarian, pre-treatment with an antihistamine could be considered for subsequent experiments to see if it mitigates the reaction. However, this could be a confounding factor for the primary study endpoints. - Evaluate Formulation Components: Assess the potential for individual excipients to cause irritation or allergic reactions. |
| Histopathological Findings (e.g., Inflammation, Necrosis) | - Compound-Related Toxicity: The this compound molecule itself may have some inherent local toxicity at high concentrations. - Formulation-Induced Damage: Excipients or the overall formulation properties could be causing cellular damage. - Mechanical Trauma: The injection procedure itself can cause localized tissue damage. | - Dose-Response Evaluation: If not already done, conduct a dose-ranging study to determine if the severity of the histopathological findings is dose-dependent. - Vehicle Control Group: Always include a vehicle-only control group to differentiate effects of the formulation from the active pharmaceutical ingredient (this compound). - Standardized Necropsy and Histology: Employ a board-certified veterinary pathologist to perform a standardized evaluation of the injection sites. This should include a grading system for inflammation, necrosis, and other findings. |
Frequently Asked Questions (FAQs)
Q1: What are the expected injection site reactions with this compound in laboratory animals based on available data?
A1: Publicly available preclinical data on specific injection site reactions for this compound in laboratory animals is limited. However, the FDA-approved label for the human formulation (SYMLIN®) notes that patients may experience erythema, edema, or pruritus at the injection site.[1] These reactions are generally described as minor and transient.[1] It is reasonable to anticipate that similar mild and transient reactions could be observed in laboratory animals.
Q2: What is a standard protocol for assessing local tolerance of a subcutaneous this compound injection in laboratory animals?
A2: While a specific protocol for this compound is not publicly available, a general local tolerance study for a subcutaneously administered drug in rabbits, a common model, would typically follow these steps:
Experimental Protocol: Single-Dose Subcutaneous Local Tolerance Study in Rabbits
-
Animal Model: New Zealand White rabbits are a frequently used species for dermal and subcutaneous tolerance studies.
-
Group Allocation:
-
Group 1: Control (Vehicle/Saline)
-
Group 2: this compound Formulation
-
-
Administration:
-
Clip the fur from the dorsal area of the rabbits 24 hours before the study.
-
Administer a single subcutaneous injection of the this compound formulation or vehicle. The volume should be appropriate for the size of the animal.
-
Mark the injection sites.
-
-
Observation and Scoring:
-
Observe the injection sites for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after administration.
-
Score the reactions using a standardized system, such as the Draize skin reaction scoring system.
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Collect the injection sites and surrounding tissue.
-
Process the tissues for histopathological examination by a qualified veterinary pathologist to assess for inflammation, necrosis, and other cellular changes.
-
Q3: How can I quantify and compare the severity of injection site reactions?
A3: Quantitative data can be summarized in tables for clear comparison. Below is a template for recording and presenting erythema and edema scores based on the Draize scoring system.
Table 1: Example Scoring System for Erythema and Edema (Draize Scale)
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
Table 2: Example Data Summary for Local Tolerance Study
| Group | Animal ID | Time Point | Erythema Score (Mean ± SD) | Edema Score (Mean ± SD) |
| Vehicle Control | 1-3 | 1 hr | ||
| 24 hr | ||||
| 48 hr | ||||
| 72 hr | ||||
| This compound (Dose X) | 4-6 | 1 hr | ||
| 24 hr | ||||
| 48 hr | ||||
| 72 hr |
Q4: Are there any known signaling pathways involved in this compound-induced injection site reactions?
A4: Specific signaling pathways for this compound-induced injection site reactions have not been detailed in the available literature. Generally, local reactions to injections can involve inflammatory pathways triggered by tissue injury or irritation. This can include the release of pro-inflammatory cytokines and recruitment of immune cells to the site of injection.
Visualizations
Experimental Workflow for a Local Tolerance Study
Caption: Workflow for a subcutaneous local tolerance study.
Logical Relationship for Troubleshooting Injection Site Reactions
Caption: Troubleshooting logic for injection site reactions.
References
Technical Support Center: Pramlintide Injection Site Reactions in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding pramlintide injection site reactions observed in laboratory animals during preclinical research. The information is compiled from publicly available data and general principles of local tolerance testing.
Troubleshooting Guide
Researchers encountering injection site reactions during this compound administration in laboratory animals should consider the following potential causes and mitigation strategies.
| Observed Issue | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Erythema (Redness) and/or Edema (Swelling) at the Injection Site | - Formulation Characteristics: pH, osmolality, or excipients of the this compound formulation may be causing irritation. - Injection Technique: Improper needle size, rapid injection speed, or repeated injections at the same site. - Individual Animal Sensitivity: Some animals may be more sensitive to the formulation or the injection procedure itself. - Solution Temperature: Injecting a cold solution can cause local irritation.[1] | - Review Formulation: Ensure the pH and osmolality of the vehicle are within a physiologically acceptable range. If using a custom formulation, consider evaluating the irritancy of the vehicle alone. - Refine Injection Technique: Use an appropriate needle gauge for the species and injection volume. Administer the injection slowly and rotate injection sites for repeated dosing.[1] Ensure proper subcutaneous administration, avoiding intradermal or intramuscular routes. - Allow Solution to Reach Room Temperature: Before administration, allow the this compound solution to warm to room temperature to minimize potential irritation.[1] - Monitor and Record: Systematically score erythema and edema at predefined time points post-injection using a standardized scale (e.g., Draize scale). |
| Pruritus (Itching) or Animal Scratching at the Injection Site | - Local Allergic Reaction: Possible hypersensitivity to this compound or a component of the formulation. - Irritation: The formulation may be causing a sensation that leads to scratching. | - Observe for Other Allergic Signs: Look for other systemic signs of an allergic reaction. - Consider Antihistamine Pre-treatment (with caution): In consultation with a veterinarian, pre-treatment with an antihistamine could be considered for subsequent experiments to see if it mitigates the reaction. However, this could be a confounding factor for the primary study endpoints. - Evaluate Formulation Components: Assess the potential for individual excipients to cause irritation or allergic reactions. |
| Histopathological Findings (e.g., Inflammation, Necrosis) | - Compound-Related Toxicity: The this compound molecule itself may have some inherent local toxicity at high concentrations. - Formulation-Induced Damage: Excipients or the overall formulation properties could be causing cellular damage. - Mechanical Trauma: The injection procedure itself can cause localized tissue damage. | - Dose-Response Evaluation: If not already done, conduct a dose-ranging study to determine if the severity of the histopathological findings is dose-dependent. - Vehicle Control Group: Always include a vehicle-only control group to differentiate effects of the formulation from the active pharmaceutical ingredient (this compound). - Standardized Necropsy and Histology: Employ a board-certified veterinary pathologist to perform a standardized evaluation of the injection sites. This should include a grading system for inflammation, necrosis, and other findings. |
Frequently Asked Questions (FAQs)
Q1: What are the expected injection site reactions with this compound in laboratory animals based on available data?
A1: Publicly available preclinical data on specific injection site reactions for this compound in laboratory animals is limited. However, the FDA-approved label for the human formulation (SYMLIN®) notes that patients may experience erythema, edema, or pruritus at the injection site.[1] These reactions are generally described as minor and transient.[1] It is reasonable to anticipate that similar mild and transient reactions could be observed in laboratory animals.
Q2: What is a standard protocol for assessing local tolerance of a subcutaneous this compound injection in laboratory animals?
A2: While a specific protocol for this compound is not publicly available, a general local tolerance study for a subcutaneously administered drug in rabbits, a common model, would typically follow these steps:
Experimental Protocol: Single-Dose Subcutaneous Local Tolerance Study in Rabbits
-
Animal Model: New Zealand White rabbits are a frequently used species for dermal and subcutaneous tolerance studies.
-
Group Allocation:
-
Group 1: Control (Vehicle/Saline)
-
Group 2: this compound Formulation
-
-
Administration:
-
Clip the fur from the dorsal area of the rabbits 24 hours before the study.
-
Administer a single subcutaneous injection of the this compound formulation or vehicle. The volume should be appropriate for the size of the animal.
-
Mark the injection sites.
-
-
Observation and Scoring:
-
Observe the injection sites for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after administration.
-
Score the reactions using a standardized system, such as the Draize skin reaction scoring system.
-
-
Histopathology:
-
At the end of the observation period, euthanize the animals.
-
Collect the injection sites and surrounding tissue.
-
Process the tissues for histopathological examination by a qualified veterinary pathologist to assess for inflammation, necrosis, and other cellular changes.
-
Q3: How can I quantify and compare the severity of injection site reactions?
A3: Quantitative data can be summarized in tables for clear comparison. Below is a template for recording and presenting erythema and edema scores based on the Draize scoring system.
Table 1: Example Scoring System for Erythema and Edema (Draize Scale)
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation (injuries in depth) | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
Table 2: Example Data Summary for Local Tolerance Study
| Group | Animal ID | Time Point | Erythema Score (Mean ± SD) | Edema Score (Mean ± SD) |
| Vehicle Control | 1-3 | 1 hr | ||
| 24 hr | ||||
| 48 hr | ||||
| 72 hr | ||||
| This compound (Dose X) | 4-6 | 1 hr | ||
| 24 hr | ||||
| 48 hr | ||||
| 72 hr |
Q4: Are there any known signaling pathways involved in this compound-induced injection site reactions?
A4: Specific signaling pathways for this compound-induced injection site reactions have not been detailed in the available literature. Generally, local reactions to injections can involve inflammatory pathways triggered by tissue injury or irritation. This can include the release of pro-inflammatory cytokines and recruitment of immune cells to the site of injection.
Visualizations
Experimental Workflow for a Local Tolerance Study
Caption: Workflow for a subcutaneous local tolerance study.
Logical Relationship for Troubleshooting Injection Site Reactions
Caption: Troubleshooting logic for injection site reactions.
References
Validation & Comparative
A Comparative Analysis of Pramlintide and Native Human Amylin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pramlintide, a synthetic analog of human amylin, and the native hormone. It delves into their biochemical properties, physiological effects, and performance in key experimental assays, offering valuable insights for researchers in metabolic diseases and drug development.
Introduction: Overcoming the Challenges of Native Amylin
Human amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its therapeutic potential for individuals with diabetes, who are deficient in both insulin and amylin, is significant.[1] However, the clinical utility of native human amylin is hampered by its physicochemical properties, specifically its tendency to self-aggregate and form amyloid fibrils.[3][4] This aggregation is implicated in the pathogenesis of type 2 diabetes. To address this limitation, this compound was developed. This compound is a synthetic analog of human amylin with specific amino acid substitutions that enhance its stability and prevent aggregation while retaining the biological activity of the native hormone.
Biochemical and Structural Comparison
The primary difference between this compound and human amylin lies in their amino acid sequence. This compound features the substitution of three amino acids—alanine at position 25, and serines at positions 28 and 29—with proline residues. These proline substitutions disrupt the β-sheet formation that is critical for amyloid fibril formation, thereby rendering this compound non-amyloidogenic at therapeutic concentrations.
| Property | Native Human Amylin | This compound | Reference |
| Amino Acid Sequence | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY | KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY | |
| Amino Acid Differences | - | Proline substitutions at positions 25, 28, and 29 | |
| Aggregation Propensity | High; forms amyloid fibrils | Low; non-aggregating in vitro | |
| Solubility at Neutral pH | Low | High |
Comparative Performance: Experimental Data
Receptor Binding Affinity
Both human amylin and this compound exert their physiological effects by binding to amylin receptors, which are complexes of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3, forming the AMY₁, AMY₂, and AMY₃ receptor subtypes, respectively. Studies have shown that this compound binds to these receptors with high affinity, comparable to or even slightly higher than native human amylin.
| Ligand | Receptor Subtype | Ki (nM) | Cell Line | Reference |
| This compound | Amylin (general) | 0.023 | Rat nucleus accumbens membranes | |
| Human Amylin | Amylin (general) | 0.03 | Rat nucleus accumbens membranes | |
| This compound | AMY₁ | Slight preference | HEK293S and Cos 7 cells | |
| This compound | CGRP | 3.8 | - | |
| This compound | Calcitonin | 5.1 | - |
In Vitro Aggregation
The defining advantage of this compound over native human amylin is its resistance to aggregation. This property is crucial for its viability as a therapeutic agent. The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring amyloid fibril formation in vitro. An increase in ThT fluorescence indicates the presence of amyloid aggregates.
| Peptide | Condition | Thioflavin T Fluorescence | Interpretation | Reference |
| Human Amylin | Incubation at 37°C | Significant increase over time | Forms amyloid fibrils | |
| This compound | Incubation at 37°C | No significant increase | Does not form amyloid fibrils |
While this compound is designed to be non-aggregating, some studies indicate it can be induced to co-aggregate in the presence of human amylin, suggesting an interaction between the two peptides.
Physiological Effects and Clinical Efficacy
This compound was designed to mimic the physiological actions of endogenous amylin. Clinical studies have demonstrated that this compound effectively improves glycemic control in patients with type 1 and type 2 diabetes.
| Physiological Effect | Native Human Amylin | This compound | Reference |
| Postprandial Glucose | Lowers | Lowers | |
| Postprandial Glucagon | Suppresses | Suppresses | |
| Gastric Emptying | Delays | Delays | |
| Satiety | Induces | Induces | |
| Body Weight | - | Associated with modest weight loss | |
| HbA1c Reduction | - | Modest reductions (0.2-0.6%) |
The most common side effect associated with this compound is nausea, which is typically dose-related and transient.
Experimental Protocols
Amylin Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of this compound and human amylin to amylin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing amylin receptors (e.g., HEK293 cells transfected with CTR and a RAMP).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
Incubate a fixed concentration of radiolabeled amylin (e.g., ¹²⁵I-amylin) with the cell membranes.
-
Add increasing concentrations of unlabeled competitor peptides (this compound or human amylin).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the in vitro aggregation of this compound and human amylin.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Prepare solutions of human amylin and this compound in the same buffer.
-
-
Assay Setup:
-
In a 96-well microplate, mix the peptide solutions with the ThT working solution.
-
Include control wells with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the sample readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amylin/Pramlintide Signaling Pathway.
Caption: Thioflavin T Aggregation Assay Workflow.
Conclusion
This compound represents a successful example of rational drug design, effectively addressing the key limitation of native human amylin—its propensity for aggregation. By substituting three key amino acids, this compound retains the beneficial physiological effects on glycemic control while offering superior stability and solubility, making it a valuable therapeutic option for individuals with diabetes. The comparative data presented in this guide underscore the critical differences in their biochemical properties and highlight the similar efficacy in their physiological roles. This information serves as a crucial resource for ongoing research into amylin-based therapeutics and the broader field of peptide drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pramlintide and Native Human Amylin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pramlintide, a synthetic analog of human amylin, and the native hormone. It delves into their biochemical properties, physiological effects, and performance in key experimental assays, offering valuable insights for researchers in metabolic diseases and drug development.
Introduction: Overcoming the Challenges of Native Amylin
Human amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1][2] Its therapeutic potential for individuals with diabetes, who are deficient in both insulin and amylin, is significant.[1] However, the clinical utility of native human amylin is hampered by its physicochemical properties, specifically its tendency to self-aggregate and form amyloid fibrils.[3][4] This aggregation is implicated in the pathogenesis of type 2 diabetes. To address this limitation, this compound was developed. This compound is a synthetic analog of human amylin with specific amino acid substitutions that enhance its stability and prevent aggregation while retaining the biological activity of the native hormone.
Biochemical and Structural Comparison
The primary difference between this compound and human amylin lies in their amino acid sequence. This compound features the substitution of three amino acids—alanine at position 25, and serines at positions 28 and 29—with proline residues. These proline substitutions disrupt the β-sheet formation that is critical for amyloid fibril formation, thereby rendering this compound non-amyloidogenic at therapeutic concentrations.
| Property | Native Human Amylin | This compound | Reference |
| Amino Acid Sequence | KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY | KCNTATCATQRLANFLVHSSNNFGPILPPTNVGSNTY | |
| Amino Acid Differences | - | Proline substitutions at positions 25, 28, and 29 | |
| Aggregation Propensity | High; forms amyloid fibrils | Low; non-aggregating in vitro | |
| Solubility at Neutral pH | Low | High |
Comparative Performance: Experimental Data
Receptor Binding Affinity
Both human amylin and this compound exert their physiological effects by binding to amylin receptors, which are complexes of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3, forming the AMY₁, AMY₂, and AMY₃ receptor subtypes, respectively. Studies have shown that this compound binds to these receptors with high affinity, comparable to or even slightly higher than native human amylin.
| Ligand | Receptor Subtype | Ki (nM) | Cell Line | Reference |
| This compound | Amylin (general) | 0.023 | Rat nucleus accumbens membranes | |
| Human Amylin | Amylin (general) | 0.03 | Rat nucleus accumbens membranes | |
| This compound | AMY₁ | Slight preference | HEK293S and Cos 7 cells | |
| This compound | CGRP | 3.8 | - | |
| This compound | Calcitonin | 5.1 | - |
In Vitro Aggregation
The defining advantage of this compound over native human amylin is its resistance to aggregation. This property is crucial for its viability as a therapeutic agent. The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring amyloid fibril formation in vitro. An increase in ThT fluorescence indicates the presence of amyloid aggregates.
| Peptide | Condition | Thioflavin T Fluorescence | Interpretation | Reference |
| Human Amylin | Incubation at 37°C | Significant increase over time | Forms amyloid fibrils | |
| This compound | Incubation at 37°C | No significant increase | Does not form amyloid fibrils |
While this compound is designed to be non-aggregating, some studies indicate it can be induced to co-aggregate in the presence of human amylin, suggesting an interaction between the two peptides.
Physiological Effects and Clinical Efficacy
This compound was designed to mimic the physiological actions of endogenous amylin. Clinical studies have demonstrated that this compound effectively improves glycemic control in patients with type 1 and type 2 diabetes.
| Physiological Effect | Native Human Amylin | This compound | Reference |
| Postprandial Glucose | Lowers | Lowers | |
| Postprandial Glucagon | Suppresses | Suppresses | |
| Gastric Emptying | Delays | Delays | |
| Satiety | Induces | Induces | |
| Body Weight | - | Associated with modest weight loss | |
| HbA1c Reduction | - | Modest reductions (0.2-0.6%) |
The most common side effect associated with this compound is nausea, which is typically dose-related and transient.
Experimental Protocols
Amylin Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of this compound and human amylin to amylin receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing amylin receptors (e.g., HEK293 cells transfected with CTR and a RAMP).
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Competitive Binding Assay:
-
Incubate a fixed concentration of radiolabeled amylin (e.g., ¹²⁵I-amylin) with the cell membranes.
-
Add increasing concentrations of unlabeled competitor peptides (this compound or human amylin).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the in vitro aggregation of this compound and human amylin.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare solutions of human amylin and this compound in the same buffer.
-
-
Assay Setup:
-
In a 96-well microplate, mix the peptide solutions with the ThT working solution.
-
Include control wells with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with or without shaking.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the sample readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amylin/Pramlintide Signaling Pathway.
Caption: Thioflavin T Aggregation Assay Workflow.
Conclusion
This compound represents a successful example of rational drug design, effectively addressing the key limitation of native human amylin—its propensity for aggregation. By substituting three key amino acids, this compound retains the beneficial physiological effects on glycemic control while offering superior stability and solubility, making it a valuable therapeutic option for individuals with diabetes. The comparative data presented in this guide underscore the critical differences in their biochemical properties and highlight the similar efficacy in their physiological roles. This information serves as a crucial resource for ongoing research into amylin-based therapeutics and the broader field of peptide drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anorexigenic Effects of Pramlintide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anorexigenic effects of pramlintide, a synthetic analog of the human amylin hormone, against other therapeutic alternatives for weight management. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of this compound as a potential anti-obesity agent.
Overview of this compound's Anorexigenic Effects
This compound exerts its effects on appetite and body weight through central mechanisms that enhance satiety, leading to a reduction in food intake and subsequent weight loss. It is an approved adjunct therapy for patients with type 1 and type 2 diabetes and has been investigated for its potential in treating obesity in individuals without diabetes.
Comparative Efficacy of this compound
This section details the performance of this compound in head-to-head and combination studies with other anorexigenic agents.
This compound vs. Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists, such as liraglutide (B1674861) and semaglutide (B3030467), are potent anorexigenic agents. While direct head-to-head preclinical studies focusing solely on food intake and weight loss are limited, some studies provide valuable comparative data.
Table 1: this compound vs. Liraglutide in a Preclinical Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (200 µg/kg/day) | Liraglutide (0.6 mg/kg/day) |
| Body Weight (g) at 6 weeks | Significantly higher than treatment groups | 225 ± 15 | 227.3 ± 13 |
| p-value vs. Vehicle | - | < 0.001 | < 0.001 |
| p-value this compound vs. Liraglutide | - | - | 0.82 (not significant) |
Data adapted from a study in a high-fat diet/streptozotocin-induced diabetic rat model.[1][2]
In a clinical setting involving patients with type 1 diabetes, this compound was shown to suppress meal-stimulated glucagon (B607659) responses, a key hormone in glucose regulation, while liraglutide did not have a significant effect on this parameter.[3][4][5]
Table 2: Effect of this compound and Liraglutide on Glucagon and Glucose Response in Type 1 Diabetes Patients
| Parameter | Pre-treatment | Post-pramlintide (60 µg) | Pre-treatment | Post-liraglutide (1.8 mg) |
| Peak Glucagon Increment (pg/mL) | 32 ± 16 | 23 ± 12 | - | No significant change |
| p-value | - | < 0.02 | - | - |
| Glucagon iAUC 0-120 min (pg/mL/min) | 1988 ± 590 | 737 ± 577 | - | No significant change |
| p-value | - | < 0.001 | - | - |
| Glucose iAUC 0-120 min (mg/dL/min) | 11,963 ± 1424 | 2493 ± 1854 | - | No significant change |
| p-value | - | < 0.01 | - | - |
iAUC: incremental Area Under the Curve. Data from a study in patients with Type 1 Diabetes.
Combination Therapy: this compound and GLP-1 Receptor Agonists
Preclinical and clinical evidence suggests a synergistic effect when combining amylin and GLP-1 receptor agonists.
A clinical trial is currently underway to investigate the effects of combining this compound with semaglutide in people with obesity and prediabetes. The study will assess changes in metabolism, body composition, and feelings of hunger and fullness.
Case studies have also reported significant weight loss in patients with type 1 diabetes and obesity when treated with a combination of a GLP-1 receptor agonist and this compound. For instance, one patient on semaglutide and this compound lost 14.6 kg (17.9% of total body weight) over 6 months.
This compound vs. Other Amylin Analogues: Davalintide
Davalintide, another amylin analogue, has been shown in preclinical studies to have a more potent and prolonged effect on food intake and body weight compared to this compound.
Table 3: Comparative Effects of Davalintide and Amylin/Pramlintide on Food Intake in Rodents
| Compound | ED50 for Food Intake Suppression (mg/kg) | Maximal Suppression (%) |
| Davalintide | 87 | 96 |
| Amylin | 110 | 96 |
ED50: Half-maximal effective dose. Data from a study in fasted mice.
Combination Therapy: this compound and Peptide YY (PYY)
Preclinical studies have demonstrated that combining amylin with Peptide YY (PYY) 3-36, a gut hormone involved in appetite regulation, results in a synergistic reduction in food intake and an additive effect on weight loss in obese rodents.
Table 4: Effects of Amylin and PYY[3-36] Combination on Food Intake and Body Weight in High-Fat-Fed Rats
| Treatment | 24-h Food Intake Reduction vs. Vehicle |
| Amylin (10 µg/kg) | Significant reduction (p < 0.05) |
| PYY[3-36] (1000 µg/kg) | Significant reduction (p < 0.05) |
| Amylin + PYY[3-36] | Greater reduction than either monotherapy (p < 0.05) |
Data from a study in high-fat-fed Sprague Dawley rats.
Experimental Protocols
Preclinical Assessment of Anorexigenic Effects in Rodents
-
Animal Model: Diet-induced obese (DIO) rats or mice are commonly used. These animals are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: this compound and comparator drugs are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For central mechanism studies, intracerebroventricular (i.c.v.) administration may be used.
-
Food Intake Measurement: Daily food intake is meticulously measured by weighing the remaining food in the cages at regular intervals (e.g., 1, 3, 6, and 24 hours post-injection). Spillage is accounted for by placing collection trays under the cages.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points throughout the study.
-
Meal Pattern Analysis: Automated systems can be used to monitor meal patterns, including meal size, meal duration, and the number of meals.
-
Palatable Food Preference: In some studies, animals are given a choice between standard chow and a highly palatable, high-fat diet to assess the drug's effect on hedonic feeding.
Clinical Assessment of Anorexigenic Effects in Humans
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Population: Studies have been conducted in individuals with type 1 or type 2 diabetes, as well as in obese individuals without diabetes.
-
Drug Administration: this compound is administered via subcutaneous injection, typically before meals.
-
Outcome Measures:
-
Caloric Intake: Assessed through detailed food diaries, 24-hour dietary recalls, or by providing standardized ad libitum buffet meals in a clinical research setting.
-
Body Weight: Measured at baseline and at regular intervals throughout the trial.
-
Satiety and Hunger Ratings: Visual Analogue Scales (VAS) are often used to quantify subjective feelings of hunger, fullness, and prospective food consumption.
-
Hormonal Analysis: Blood samples may be collected to measure levels of appetite-regulating hormones such as ghrelin, PYY, and GLP-1.
-
Signaling Pathways and Experimental Workflow
This compound's Anorexigenic Signaling Pathway
This compound mimics the action of endogenous amylin by binding to amylin receptors, which are complexes of the calcitonin receptor and receptor activity-modifying proteins (RAMPs), primarily in the hindbrain, including the area postrema (AP) and the nucleus of the solitary tract (NTS). This binding activates downstream signaling pathways that mediate the anorexigenic effects.
Caption: this compound Signaling Pathway for Appetite Suppression.
Representative Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for a preclinical study validating the anorexigenic effects of this compound against a comparator.
References
- 1. Liraglutide versus this compound in protecting against cognitive function impairment through affecting PI3K/AKT/GSK-3β/TTBK1 pathway and decreasing Tau hyperphosphorylation in high-fat diet- streptozocin rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide versus this compound in protecting against cognitive function impairment through affecting PI3K/AKT/GSK-3β/TTBK1 pathway and decreasing Tau hyperphosphorylation in high-fat diet- streptozocin rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. This compound but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anorexigenic Effects of Pramlintide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anorexigenic effects of pramlintide, a synthetic analog of the human amylin hormone, against other therapeutic alternatives for weight management. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of this compound as a potential anti-obesity agent.
Overview of this compound's Anorexigenic Effects
This compound exerts its effects on appetite and body weight through central mechanisms that enhance satiety, leading to a reduction in food intake and subsequent weight loss. It is an approved adjunct therapy for patients with type 1 and type 2 diabetes and has been investigated for its potential in treating obesity in individuals without diabetes.
Comparative Efficacy of this compound
This section details the performance of this compound in head-to-head and combination studies with other anorexigenic agents.
This compound vs. Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists, such as liraglutide and semaglutide, are potent anorexigenic agents. While direct head-to-head preclinical studies focusing solely on food intake and weight loss are limited, some studies provide valuable comparative data.
Table 1: this compound vs. Liraglutide in a Preclinical Model of Type 2 Diabetes
| Parameter | Vehicle Control | This compound (200 µg/kg/day) | Liraglutide (0.6 mg/kg/day) |
| Body Weight (g) at 6 weeks | Significantly higher than treatment groups | 225 ± 15 | 227.3 ± 13 |
| p-value vs. Vehicle | - | < 0.001 | < 0.001 |
| p-value this compound vs. Liraglutide | - | - | 0.82 (not significant) |
Data adapted from a study in a high-fat diet/streptozotocin-induced diabetic rat model.[1][2]
In a clinical setting involving patients with type 1 diabetes, this compound was shown to suppress meal-stimulated glucagon responses, a key hormone in glucose regulation, while liraglutide did not have a significant effect on this parameter.[3][4][5]
Table 2: Effect of this compound and Liraglutide on Glucagon and Glucose Response in Type 1 Diabetes Patients
| Parameter | Pre-treatment | Post-pramlintide (60 µg) | Pre-treatment | Post-liraglutide (1.8 mg) |
| Peak Glucagon Increment (pg/mL) | 32 ± 16 | 23 ± 12 | - | No significant change |
| p-value | - | < 0.02 | - | - |
| Glucagon iAUC 0-120 min (pg/mL/min) | 1988 ± 590 | 737 ± 577 | - | No significant change |
| p-value | - | < 0.001 | - | - |
| Glucose iAUC 0-120 min (mg/dL/min) | 11,963 ± 1424 | 2493 ± 1854 | - | No significant change |
| p-value | - | < 0.01 | - | - |
iAUC: incremental Area Under the Curve. Data from a study in patients with Type 1 Diabetes.
Combination Therapy: this compound and GLP-1 Receptor Agonists
Preclinical and clinical evidence suggests a synergistic effect when combining amylin and GLP-1 receptor agonists.
A clinical trial is currently underway to investigate the effects of combining this compound with semaglutide in people with obesity and prediabetes. The study will assess changes in metabolism, body composition, and feelings of hunger and fullness.
Case studies have also reported significant weight loss in patients with type 1 diabetes and obesity when treated with a combination of a GLP-1 receptor agonist and this compound. For instance, one patient on semaglutide and this compound lost 14.6 kg (17.9% of total body weight) over 6 months.
This compound vs. Other Amylin Analogues: Davalintide
Davalintide, another amylin analogue, has been shown in preclinical studies to have a more potent and prolonged effect on food intake and body weight compared to this compound.
Table 3: Comparative Effects of Davalintide and Amylin/Pramlintide on Food Intake in Rodents
| Compound | ED50 for Food Intake Suppression (mg/kg) | Maximal Suppression (%) |
| Davalintide | 87 | 96 |
| Amylin | 110 | 96 |
ED50: Half-maximal effective dose. Data from a study in fasted mice.
Combination Therapy: this compound and Peptide YY (PYY)
Preclinical studies have demonstrated that combining amylin with Peptide YY (PYY) 3-36, a gut hormone involved in appetite regulation, results in a synergistic reduction in food intake and an additive effect on weight loss in obese rodents.
Table 4: Effects of Amylin and PYY[3-36] Combination on Food Intake and Body Weight in High-Fat-Fed Rats
| Treatment | 24-h Food Intake Reduction vs. Vehicle |
| Amylin (10 µg/kg) | Significant reduction (p < 0.05) |
| PYY[3-36] (1000 µg/kg) | Significant reduction (p < 0.05) |
| Amylin + PYY[3-36] | Greater reduction than either monotherapy (p < 0.05) |
Data from a study in high-fat-fed Sprague Dawley rats.
Experimental Protocols
Preclinical Assessment of Anorexigenic Effects in Rodents
-
Animal Model: Diet-induced obese (DIO) rats or mice are commonly used. These animals are fed a high-fat diet for a specified period to induce obesity.
-
Drug Administration: this compound and comparator drugs are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For central mechanism studies, intracerebroventricular (i.c.v.) administration may be used.
-
Food Intake Measurement: Daily food intake is meticulously measured by weighing the remaining food in the cages at regular intervals (e.g., 1, 3, 6, and 24 hours post-injection). Spillage is accounted for by placing collection trays under the cages.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points throughout the study.
-
Meal Pattern Analysis: Automated systems can be used to monitor meal patterns, including meal size, meal duration, and the number of meals.
-
Palatable Food Preference: In some studies, animals are given a choice between standard chow and a highly palatable, high-fat diet to assess the drug's effect on hedonic feeding.
Clinical Assessment of Anorexigenic Effects in Humans
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participant Population: Studies have been conducted in individuals with type 1 or type 2 diabetes, as well as in obese individuals without diabetes.
-
Drug Administration: this compound is administered via subcutaneous injection, typically before meals.
-
Outcome Measures:
-
Caloric Intake: Assessed through detailed food diaries, 24-hour dietary recalls, or by providing standardized ad libitum buffet meals in a clinical research setting.
-
Body Weight: Measured at baseline and at regular intervals throughout the trial.
-
Satiety and Hunger Ratings: Visual Analogue Scales (VAS) are often used to quantify subjective feelings of hunger, fullness, and prospective food consumption.
-
Hormonal Analysis: Blood samples may be collected to measure levels of appetite-regulating hormones such as ghrelin, PYY, and GLP-1.
-
Signaling Pathways and Experimental Workflow
This compound's Anorexigenic Signaling Pathway
This compound mimics the action of endogenous amylin by binding to amylin receptors, which are complexes of the calcitonin receptor and receptor activity-modifying proteins (RAMPs), primarily in the hindbrain, including the area postrema (AP) and the nucleus of the solitary tract (NTS). This binding activates downstream signaling pathways that mediate the anorexigenic effects.
Caption: this compound Signaling Pathway for Appetite Suppression.
Representative Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for a preclinical study validating the anorexigenic effects of this compound against a comparator.
References
- 1. Liraglutide versus this compound in protecting against cognitive function impairment through affecting PI3K/AKT/GSK-3β/TTBK1 pathway and decreasing Tau hyperphosphorylation in high-fat diet- streptozocin rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide versus this compound in protecting against cognitive function impairment through affecting PI3K/AKT/GSK-3β/TTBK1 pathway and decreasing Tau hyperphosphorylation in high-fat diet- streptozocin rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. This compound but Not Liraglutide Suppresses Meal-Stimulated Glucagon Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Pramlintide vs. Liraglutide: A Comparative Analysis in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
The management of diabetes mellitus continues to be a significant challenge in global health. Beyond traditional insulin (B600854) therapy, researchers and clinicians are exploring adjunctive treatments that target alternative physiological pathways to improve glycemic control and overall patient outcomes. Two such agents, pramlintide and liraglutide (B1674861), have emerged as important therapeutic options. This compound, a synthetic analog of the human hormone amylin, and liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, offer distinct yet sometimes overlapping mechanisms of action. This guide provides a comprehensive comparison of their performance in preclinical diabetic models, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
At a Glance: Key Physiological Effects
| Feature | This compound | Liraglutide |
| Drug Class | Amylin Analog | GLP-1 Receptor Agonist |
| Primary Mechanism | Mimics the action of endogenous amylin.[1][2] | Activates GLP-1 receptors.[3] |
| Effect on Gastric Emptying | Slows gastric emptying.[1][2] | Delays gastric emptying. |
| Glucagon (B607659) Secretion | Suppresses postprandial glucagon secretion. | Suppresses postprandial glucagon. |
| Appetite and Satiety | Increases satiety, leading to reduced caloric intake. | Suppresses appetite and improves satiety signals. |
| Insulin Secretion | Does not directly stimulate insulin secretion. | Enhances glucose-dependent insulin secretion. |
Comparative Efficacy in a Type 2 Diabetes Rat Model
A key preclinical study provides a head-to-head comparison of this compound and liraglutide in a rat model of type 2 diabetes induced by a high-fat diet and streptozotocin (B1681764) (STZ). The findings from this study are summarized below.
| Parameter | Diabetic Control Group | This compound (200 µg/kg/day sc) | Liraglutide (0.6 mg/kg/day sc) |
| Body Weight (g) | Increased | Significantly lower than diabetic control (225 ± 15) | Significantly lower than diabetic control (227.3 ± 13) |
| Blood Glucose (mg/dL) | 450 ± 46.2 | Restored to normal values | Restored to normal values |
| Hippocampal TNF-α Expression (relative) | 2.3 ± 0.65 | 0.85 ± 0.07 | 0.9 ± 0.05 |
| PI3K Gene Expression (relative) | Decreased | Overexpressed (1.25 ± 0.16) | Overexpressed (1.3 ± 0.15) |
| AKT Gene Expression (relative) | Decreased | Overexpressed | Overexpressed |
Data presented as mean ± standard deviation. sc: subcutaneous.
In this study, both this compound and liraglutide demonstrated comparable efficacy in controlling blood glucose levels and reducing body weight in a type 2 diabetic rat model. Furthermore, both agents exhibited anti-inflammatory effects by significantly decreasing the expression of TNF-α in the hippocampus. Notably, both treatments led to an overexpression of PI3K and AKT genes, suggesting an improvement in insulin sensitivity.
Performance in a Type 1 Diabetes Human Model
A clinical study in patients with type 1 diabetes revealed significant differences in the effects of this compound and liraglutide on post-meal glucagon and glucose responses.
| Parameter | Pre-treatment | Post-treatment (this compound) | Post-treatment (Liraglutide) |
| Peak Glucagon Increment (pg/mL) | 32 ± 16 | 23 ± 12 (p < 0.02) | No significant effect |
| Incremental Area Under the Plasma Glucagon Curve (0-120 min, pg/mL/min) | 1988 ± 590 | 737 ± 577 (p < 0.001) | No significant effect |
| Incremental Area Under the Plasma Glucose Curve (0-120 min, mg/dL/min) | 11,963 ± 1424 | 2493 ± 1854 (p < 0.01) | No significant effect |
Data presented as mean ± standard deviation.
This study highlights a key difference between the two drugs in the context of type 1 diabetes. After 3 to 4 weeks of treatment, this compound significantly suppressed meal-stimulated increases in both plasma glucagon and glucose. In contrast, liraglutide did not have a significant effect on these postprandial responses.
Experimental Protocols
Type 2 Diabetes Rat Model
A commonly used protocol to induce a type 2 diabetic phenotype in rats involves a combination of a high-fat diet and a low dose of streptozotocin (STZ).
-
Induction of Diabetes: Male Sprague-Dawley rats are fed a high-fat diet for a period of 10 weeks to induce insulin resistance. Following this, a single intraperitoneal injection of STZ (e.g., 30 mg/kg) is administered to induce partial beta-cell dysfunction.
-
Drug Administration:
-
This compound: Administered subcutaneously at a dose of 200 µg/kg/day for 6 weeks.
-
Liraglutide: Administered subcutaneously at a dose of 0.6 mg/kg/day for 6 weeks.
-
-
Outcome Measures: Key parameters assessed at the end of the treatment period include body weight, blood glucose levels, and molecular markers in tissues of interest (e.g., hippocampus) through techniques like quantitative PCR and Western blotting.
Type 1 Diabetes Rat Model
A model for type 1 diabetes can be established in rats using a higher dose of STZ to induce more extensive beta-cell destruction.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) is administered to male Sprague-Dawley rats. Diabetes is confirmed by monitoring blood glucose levels.
-
Drug Administration:
-
This compound: Can be administered as a separate subcutaneous injection alongside insulin.
-
Liraglutide: Administered as a daily subcutaneous injection (e.g., 200 µg/kg).
-
-
Outcome Measures: Evaluation of glycemic control is often performed through oral glucose tolerance tests (OGTTs). Gastric emptying can be assessed using methods like the acetaminophen (B1664979) absorption test.
Signaling Pathways
The distinct mechanisms of action of this compound and liraglutide are rooted in their activation of different receptor systems and downstream signaling cascades.
Liraglutide Signaling Pathway
Liraglutide acts as a GLP-1 receptor agonist. The binding of liraglutide to the GLP-1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events.
Caption: Liraglutide's GLP-1R activation stimulates cAMP/PKA and PI3K/Akt pathways.
This compound Signaling Pathway
This compound mimics the action of amylin by binding to the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Caption: this compound activates the Amylin Receptor, leading to downstream effects via G-protein signaling.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and liraglutide in a diabetic rat model.
Caption: Workflow for comparing this compound and liraglutide in a diabetic rat model.
Conclusion
Both this compound and liraglutide offer valuable, albeit different, therapeutic strategies for the management of diabetes. In preclinical models of type 2 diabetes, they demonstrate comparable efficacy in improving glycemic control and reducing body weight. However, in the context of type 1 diabetes, this compound appears to have a more pronounced effect on suppressing postprandial glucagon and glucose excursions. The choice between these agents in a clinical or research setting will depend on the specific diabetic phenotype being addressed and the desired therapeutic outcomes. Further research into their long-term effects and potential for combination therapy is warranted to fully elucidate their roles in the evolving landscape of diabetes management.
References
Pramlintide vs. Liraglutide: A Comparative Analysis in Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
The management of diabetes mellitus continues to be a significant challenge in global health. Beyond traditional insulin therapy, researchers and clinicians are exploring adjunctive treatments that target alternative physiological pathways to improve glycemic control and overall patient outcomes. Two such agents, pramlintide and liraglutide, have emerged as important therapeutic options. This compound, a synthetic analog of the human hormone amylin, and liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, offer distinct yet sometimes overlapping mechanisms of action. This guide provides a comprehensive comparison of their performance in preclinical diabetic models, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
At a Glance: Key Physiological Effects
| Feature | This compound | Liraglutide |
| Drug Class | Amylin Analog | GLP-1 Receptor Agonist |
| Primary Mechanism | Mimics the action of endogenous amylin.[1][2] | Activates GLP-1 receptors.[3] |
| Effect on Gastric Emptying | Slows gastric emptying.[1][2] | Delays gastric emptying. |
| Glucagon Secretion | Suppresses postprandial glucagon secretion. | Suppresses postprandial glucagon. |
| Appetite and Satiety | Increases satiety, leading to reduced caloric intake. | Suppresses appetite and improves satiety signals. |
| Insulin Secretion | Does not directly stimulate insulin secretion. | Enhances glucose-dependent insulin secretion. |
Comparative Efficacy in a Type 2 Diabetes Rat Model
A key preclinical study provides a head-to-head comparison of this compound and liraglutide in a rat model of type 2 diabetes induced by a high-fat diet and streptozotocin (STZ). The findings from this study are summarized below.
| Parameter | Diabetic Control Group | This compound (200 µg/kg/day sc) | Liraglutide (0.6 mg/kg/day sc) |
| Body Weight (g) | Increased | Significantly lower than diabetic control (225 ± 15) | Significantly lower than diabetic control (227.3 ± 13) |
| Blood Glucose (mg/dL) | 450 ± 46.2 | Restored to normal values | Restored to normal values |
| Hippocampal TNF-α Expression (relative) | 2.3 ± 0.65 | 0.85 ± 0.07 | 0.9 ± 0.05 |
| PI3K Gene Expression (relative) | Decreased | Overexpressed (1.25 ± 0.16) | Overexpressed (1.3 ± 0.15) |
| AKT Gene Expression (relative) | Decreased | Overexpressed | Overexpressed |
Data presented as mean ± standard deviation. sc: subcutaneous.
In this study, both this compound and liraglutide demonstrated comparable efficacy in controlling blood glucose levels and reducing body weight in a type 2 diabetic rat model. Furthermore, both agents exhibited anti-inflammatory effects by significantly decreasing the expression of TNF-α in the hippocampus. Notably, both treatments led to an overexpression of PI3K and AKT genes, suggesting an improvement in insulin sensitivity.
Performance in a Type 1 Diabetes Human Model
A clinical study in patients with type 1 diabetes revealed significant differences in the effects of this compound and liraglutide on post-meal glucagon and glucose responses.
| Parameter | Pre-treatment | Post-treatment (this compound) | Post-treatment (Liraglutide) |
| Peak Glucagon Increment (pg/mL) | 32 ± 16 | 23 ± 12 (p < 0.02) | No significant effect |
| Incremental Area Under the Plasma Glucagon Curve (0-120 min, pg/mL/min) | 1988 ± 590 | 737 ± 577 (p < 0.001) | No significant effect |
| Incremental Area Under the Plasma Glucose Curve (0-120 min, mg/dL/min) | 11,963 ± 1424 | 2493 ± 1854 (p < 0.01) | No significant effect |
Data presented as mean ± standard deviation.
This study highlights a key difference between the two drugs in the context of type 1 diabetes. After 3 to 4 weeks of treatment, this compound significantly suppressed meal-stimulated increases in both plasma glucagon and glucose. In contrast, liraglutide did not have a significant effect on these postprandial responses.
Experimental Protocols
Type 2 Diabetes Rat Model
A commonly used protocol to induce a type 2 diabetic phenotype in rats involves a combination of a high-fat diet and a low dose of streptozotocin (STZ).
-
Induction of Diabetes: Male Sprague-Dawley rats are fed a high-fat diet for a period of 10 weeks to induce insulin resistance. Following this, a single intraperitoneal injection of STZ (e.g., 30 mg/kg) is administered to induce partial beta-cell dysfunction.
-
Drug Administration:
-
This compound: Administered subcutaneously at a dose of 200 µg/kg/day for 6 weeks.
-
Liraglutide: Administered subcutaneously at a dose of 0.6 mg/kg/day for 6 weeks.
-
-
Outcome Measures: Key parameters assessed at the end of the treatment period include body weight, blood glucose levels, and molecular markers in tissues of interest (e.g., hippocampus) through techniques like quantitative PCR and Western blotting.
Type 1 Diabetes Rat Model
A model for type 1 diabetes can be established in rats using a higher dose of STZ to induce more extensive beta-cell destruction.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 65 mg/kg) is administered to male Sprague-Dawley rats. Diabetes is confirmed by monitoring blood glucose levels.
-
Drug Administration:
-
This compound: Can be administered as a separate subcutaneous injection alongside insulin.
-
Liraglutide: Administered as a daily subcutaneous injection (e.g., 200 µg/kg).
-
-
Outcome Measures: Evaluation of glycemic control is often performed through oral glucose tolerance tests (OGTTs). Gastric emptying can be assessed using methods like the acetaminophen absorption test.
Signaling Pathways
The distinct mechanisms of action of this compound and liraglutide are rooted in their activation of different receptor systems and downstream signaling cascades.
Liraglutide Signaling Pathway
Liraglutide acts as a GLP-1 receptor agonist. The binding of liraglutide to the GLP-1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events.
Caption: Liraglutide's GLP-1R activation stimulates cAMP/PKA and PI3K/Akt pathways.
This compound Signaling Pathway
This compound mimics the action of amylin by binding to the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).
Caption: this compound activates the Amylin Receptor, leading to downstream effects via G-protein signaling.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound and liraglutide in a diabetic rat model.
Caption: Workflow for comparing this compound and liraglutide in a diabetic rat model.
Conclusion
Both this compound and liraglutide offer valuable, albeit different, therapeutic strategies for the management of diabetes. In preclinical models of type 2 diabetes, they demonstrate comparable efficacy in improving glycemic control and reducing body weight. However, in the context of type 1 diabetes, this compound appears to have a more pronounced effect on suppressing postprandial glucagon and glucose excursions. The choice between these agents in a clinical or research setting will depend on the specific diabetic phenotype being addressed and the desired therapeutic outcomes. Further research into their long-term effects and potential for combination therapy is warranted to fully elucidate their roles in the evolving landscape of diabetes management.
References
The Synergistic Alliance of Pramlintide and Insulin: A Comparative Guide for Researchers
A deep dive into the enhanced glycemic control and metabolic benefits achieved through the co-administration of pramlintide and insulin (B600854). This guide provides an objective comparison with insulin monotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform drug development and clinical research professionals.
The co-administration of this compound, a synthetic analog of the human hormone amylin, with insulin represents a significant advancement in the management of type 1 and type 2 diabetes. This combination therapy offers a more physiological approach to glycemic control by addressing postprandial hyperglycemia, a challenge often unmet by insulin therapy alone.[1][2] This guide synthesizes key findings from clinical trials to provide a comprehensive overview of the synergistic effects, supported by detailed experimental methodologies and visual representations of the underlying mechanisms.
Unveiling the Synergy: Mechanisms of Action
This compound complements the action of insulin through three primary mechanisms that collectively regulate the influx of glucose into the bloodstream after meals.[1][2] Unlike insulin, which primarily promotes glucose uptake and storage, this compound modulates gastric emptying, suppresses postprandial glucagon (B607659) secretion, and enhances satiety.[1]
-
Slowing of Gastric Emptying: this compound delays the rate at which food moves from the stomach to the small intestine, thereby slowing the absorption of glucose into the circulation.
-
Suppression of Postprandial Glucagon: In individuals with diabetes, glucagon levels often rise inappropriately after a meal, leading to increased hepatic glucose production. This compound effectively suppresses this post-meal glucagon surge.
-
Enhancement of Satiety: By acting on the central nervous system, this compound promotes a feeling of fullness, which can lead to reduced caloric intake and subsequent weight loss.
The combined action of this compound and insulin results in a more comprehensive regulation of blood glucose levels, particularly in the postprandial period.
Comparative Efficacy: A Look at the Data
Clinical trials have consistently demonstrated the superiority of this compound and insulin co-therapy over insulin monotherapy in improving glycemic control and promoting weight loss.
Glycemic Control
Adjunctive this compound treatment leads to significant reductions in HbA1c and postprandial glucose excursions compared to insulin alone.
| Outcome Measure | This compound + Insulin | Insulin Alone (Placebo) | Significance | Reference |
| Change in HbA1c (Type 1 Diabetes, 26 weeks) | -0.4% to -0.5% | -0.1% to -0.2% | p<0.0001 | |
| Change in HbA1c (Type 2 Diabetes, 26 weeks) | -0.6% | -0.2% | p<0.0001 | |
| Postprandial Glucose Excursion (AUC) | Significantly Reduced | --- | p<0.0005 |
Weight Management
A notable advantage of this compound co-therapy is its effect on body weight. While improved glycemic control with insulin is often associated with weight gain, the addition of this compound typically leads to weight loss or maintenance.
| Outcome Measure | This compound + Insulin | Insulin Alone (Placebo) | Significance | Reference |
| Change in Body Weight (Type 1 Diabetes, 26 weeks) | -1.2 kg to -1.3 kg | +0.5 kg to +1.2 kg | p<0.0001 | |
| Change in Body Weight (Type 2 Diabetes, 26 weeks) | -1.5 kg | +0.2 kg | p<0.0001 |
Experimental Protocols: A Framework for Assessment
The following outlines a typical experimental design for a clinical trial evaluating the synergistic effects of this compound and insulin co-therapy.
Key Methodological Considerations
-
Study Design: Double-blind, placebo-controlled, randomized trials are the gold standard for assessing the efficacy and safety of this compound as an adjunct to insulin.
-
Patient Population: Trials typically include patients with type 1 or type 2 diabetes who have failed to achieve adequate glycemic control with insulin therapy alone.
-
Intervention:
-
This compound Dosing: this compound is typically initiated at a low dose (e.g., 15 µg) and titrated upwards based on tolerability to a target maintenance dose (e.g., 30-60 µg for type 1 and 60-120 µg for type 2 diabetes) administered prior to meals.
-
Insulin Dose Adjustment: A crucial aspect of initiating this compound therapy is the proactive reduction of pre-meal insulin doses by 30-50% to mitigate the risk of severe hypoglycemia. Insulin doses are then subsequently adjusted to optimize glycemic control.
-
-
Outcome Measures:
-
Primary Endpoint: The primary efficacy endpoint is often the change in HbA1c from baseline.
-
Secondary Endpoints: These typically include changes in body weight, postprandial glucose excursions (often assessed using a standardized meal test), insulin dose, and the incidence of hypoglycemic events.
-
-
Safety Monitoring: Close monitoring for adverse events, particularly nausea and hypoglycemia, is essential throughout the trial.
Future Directions: Co-formulation and Beyond
To reduce the burden of multiple daily injections and improve patient adherence, research has focused on developing a stable co-formulation of this compound and insulin. A novel, fixed-ratio co-formulation, XP-3924, has shown promise in phase 2 trials, demonstrating significantly improved postprandial glycemic control compared to insulin alone and comparable control to separate injections of this compound and insulin. This development highlights the ongoing efforts to optimize the delivery and convenience of this synergistic combination therapy.
Conclusion
The co-administration of this compound and insulin offers a multifaceted approach to diabetes management, providing significant improvements in glycemic control and weight management that are not achievable with insulin monotherapy. The distinct yet complementary mechanisms of action of these two hormones lead to a synergistic effect that more closely mimics physiological glucose regulation. For researchers and drug development professionals, understanding the nuances of this combination therapy, from its molecular basis to its clinical application, is crucial for advancing the treatment landscape for individuals with diabetes. The continued development of novel formulations and a deeper understanding of the long-term benefits will further solidify the role of this compound as a valuable adjunct to insulin therapy.
References
The Synergistic Alliance of Pramlintide and Insulin: A Comparative Guide for Researchers
A deep dive into the enhanced glycemic control and metabolic benefits achieved through the co-administration of pramlintide and insulin. This guide provides an objective comparison with insulin monotherapy, supported by experimental data, detailed protocols, and pathway visualizations to inform drug development and clinical research professionals.
The co-administration of this compound, a synthetic analog of the human hormone amylin, with insulin represents a significant advancement in the management of type 1 and type 2 diabetes. This combination therapy offers a more physiological approach to glycemic control by addressing postprandial hyperglycemia, a challenge often unmet by insulin therapy alone.[1][2] This guide synthesizes key findings from clinical trials to provide a comprehensive overview of the synergistic effects, supported by detailed experimental methodologies and visual representations of the underlying mechanisms.
Unveiling the Synergy: Mechanisms of Action
This compound complements the action of insulin through three primary mechanisms that collectively regulate the influx of glucose into the bloodstream after meals.[1][2] Unlike insulin, which primarily promotes glucose uptake and storage, this compound modulates gastric emptying, suppresses postprandial glucagon secretion, and enhances satiety.[1]
-
Slowing of Gastric Emptying: this compound delays the rate at which food moves from the stomach to the small intestine, thereby slowing the absorption of glucose into the circulation.
-
Suppression of Postprandial Glucagon: In individuals with diabetes, glucagon levels often rise inappropriately after a meal, leading to increased hepatic glucose production. This compound effectively suppresses this post-meal glucagon surge.
-
Enhancement of Satiety: By acting on the central nervous system, this compound promotes a feeling of fullness, which can lead to reduced caloric intake and subsequent weight loss.
The combined action of this compound and insulin results in a more comprehensive regulation of blood glucose levels, particularly in the postprandial period.
Comparative Efficacy: A Look at the Data
Clinical trials have consistently demonstrated the superiority of this compound and insulin co-therapy over insulin monotherapy in improving glycemic control and promoting weight loss.
Glycemic Control
Adjunctive this compound treatment leads to significant reductions in HbA1c and postprandial glucose excursions compared to insulin alone.
| Outcome Measure | This compound + Insulin | Insulin Alone (Placebo) | Significance | Reference |
| Change in HbA1c (Type 1 Diabetes, 26 weeks) | -0.4% to -0.5% | -0.1% to -0.2% | p<0.0001 | |
| Change in HbA1c (Type 2 Diabetes, 26 weeks) | -0.6% | -0.2% | p<0.0001 | |
| Postprandial Glucose Excursion (AUC) | Significantly Reduced | --- | p<0.0005 |
Weight Management
A notable advantage of this compound co-therapy is its effect on body weight. While improved glycemic control with insulin is often associated with weight gain, the addition of this compound typically leads to weight loss or maintenance.
| Outcome Measure | This compound + Insulin | Insulin Alone (Placebo) | Significance | Reference |
| Change in Body Weight (Type 1 Diabetes, 26 weeks) | -1.2 kg to -1.3 kg | +0.5 kg to +1.2 kg | p<0.0001 | |
| Change in Body Weight (Type 2 Diabetes, 26 weeks) | -1.5 kg | +0.2 kg | p<0.0001 |
Experimental Protocols: A Framework for Assessment
The following outlines a typical experimental design for a clinical trial evaluating the synergistic effects of this compound and insulin co-therapy.
Key Methodological Considerations
-
Study Design: Double-blind, placebo-controlled, randomized trials are the gold standard for assessing the efficacy and safety of this compound as an adjunct to insulin.
-
Patient Population: Trials typically include patients with type 1 or type 2 diabetes who have failed to achieve adequate glycemic control with insulin therapy alone.
-
Intervention:
-
This compound Dosing: this compound is typically initiated at a low dose (e.g., 15 µg) and titrated upwards based on tolerability to a target maintenance dose (e.g., 30-60 µg for type 1 and 60-120 µg for type 2 diabetes) administered prior to meals.
-
Insulin Dose Adjustment: A crucial aspect of initiating this compound therapy is the proactive reduction of pre-meal insulin doses by 30-50% to mitigate the risk of severe hypoglycemia. Insulin doses are then subsequently adjusted to optimize glycemic control.
-
-
Outcome Measures:
-
Primary Endpoint: The primary efficacy endpoint is often the change in HbA1c from baseline.
-
Secondary Endpoints: These typically include changes in body weight, postprandial glucose excursions (often assessed using a standardized meal test), insulin dose, and the incidence of hypoglycemic events.
-
-
Safety Monitoring: Close monitoring for adverse events, particularly nausea and hypoglycemia, is essential throughout the trial.
Future Directions: Co-formulation and Beyond
To reduce the burden of multiple daily injections and improve patient adherence, research has focused on developing a stable co-formulation of this compound and insulin. A novel, fixed-ratio co-formulation, XP-3924, has shown promise in phase 2 trials, demonstrating significantly improved postprandial glycemic control compared to insulin alone and comparable control to separate injections of this compound and insulin. This development highlights the ongoing efforts to optimize the delivery and convenience of this synergistic combination therapy.
Conclusion
The co-administration of this compound and insulin offers a multifaceted approach to diabetes management, providing significant improvements in glycemic control and weight management that are not achievable with insulin monotherapy. The distinct yet complementary mechanisms of action of these two hormones lead to a synergistic effect that more closely mimics physiological glucose regulation. For researchers and drug development professionals, understanding the nuances of this combination therapy, from its molecular basis to its clinical application, is crucial for advancing the treatment landscape for individuals with diabetes. The continued development of novel formulations and a deeper understanding of the long-term benefits will further solidify the role of this compound as a valuable adjunct to insulin therapy.
References
A Comparative Guide to Pramlintide Dosing Regimens: Efficacy in Glycemic Control and Weight Management
For Researchers, Scientists, and Drug Development Professionals
Pramlintide, a synthetic analog of the human amylin hormone, offers a valuable adjunctive therapy for patients with Type 1 and Type 2 diabetes who use mealtime insulin (B600854). Its mechanism of action, distinct from insulin, aids in postprandial glucose control by slowing gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[1][2] This guide provides a comprehensive comparison of the efficacy of different this compound dosing regimens based on data from key clinical trials.
Efficacy Data Summary
The following tables summarize the quantitative data from various clinical studies, comparing the effects of different this compound dosing regimens on key efficacy endpoints: Hemoglobin A1c (HbA1c) reduction, change in body weight, and reduction in total daily insulin dose.
This compound Efficacy in Patients with Type 1 Diabetes
| Dosing Regimen | Duration | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Mean Change in Total Daily Insulin Dose (%) | Reference |
| Placebo | 29 weeks | -0.5 | +1.2 | -4 | [3][4] |
| 15-60 µg (escalated) | 29 weeks | -0.5 | -1.3 | -28 | [3] |
| Placebo | 52 weeks | +0.04 | +0.8 | Not Reported | |
| 60 µg TID | 52 weeks | -0.29 | -0.4 | Not Reported | |
| 60 µg QID | 52 weeks | -0.34 | -0.4 | Not Reported | |
| Placebo | 26 weeks | +0.1 | Not Reported | +10.3 | |
| 30-60 µg | 26 weeks | -0.4 | -1.0 (at 13 weeks) | +2.3 |
This compound Efficacy in Patients with Type 2 Diabetes
| Dosing Regimen | Duration | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Reference |
| Placebo | 52 weeks | -0.1 | +0.7 | |
| 75 µg TID | 52 weeks | -0.6 | -0.5 | |
| 120 µg BID | 52 weeks | -0.6 | -0.5 | |
| Placebo | 26 weeks | -0.1 | Not Reported | |
| 90 µg BID | 26 weeks | -0.3 | Not Reported | |
| 90 µg TID | 26 weeks | -0.4 | Not Reported | |
| 120 µg BID | 26 weeks | -0.4 | Not Reported | |
| Placebo | 26 weeks | -0.41 | +1.8 | |
| 120 µg BID | 26 weeks | -0.41 | -1.8 |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols from key studies cited in this guide.
Protocol 1: Dose Escalation in Type 1 Diabetes (Edelman et al., 2006)
-
Study Design: A 29-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 296 patients with Type 1 diabetes.
-
Intervention: Patients were randomized to receive either placebo or this compound as an adjunct to their existing intensive insulin therapy. The this compound group initiated treatment at 15 µg per meal, with the dose escalated in 15 µg increments to a target of 60 µg per meal, based on individual tolerability. A key feature of this protocol was a proactive 30-50% reduction in mealtime insulin upon initiation of this compound to mitigate the risk of hypoglycemia. Insulin doses were subsequently adjusted to optimize glycemic control.
-
Key Efficacy Endpoints:
-
Change in HbA1c from baseline to 29 weeks.
-
Change in body weight from baseline to 29 weeks.
-
Change in total daily insulin dose.
-
Postprandial glucose excursions.
-
-
Safety and Tolerability: Assessed through the incidence of adverse events, with a particular focus on nausea and severe hypoglycemia.
Protocol 2: Long-Term Efficacy in Type 2 Diabetes (Hollander et al., 2003 & Ratner et al., 2002)
-
Study Design: One-year, multicenter, randomized, placebo-controlled clinical trials.
-
Patient Population: Patients with Type 2 diabetes using mealtime insulin.
-
Intervention: Patients were randomized to receive placebo or this compound at various fixed-dose regimens, including 75 µg three times daily (TID) or 120 µg twice daily (BID), in addition to their ongoing insulin therapy.
-
Key Efficacy Endpoints:
-
Mean change in HbA1c from baseline over the one-year period.
-
Mean change in body weight from baseline.
-
-
Key Findings: These studies demonstrated a sustained reduction in HbA1c of approximately 0.6% and modest weight loss in the this compound groups compared to the placebo group over one year.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at amylin receptors. These receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMP1, RAMP2, or RAMP3). The activation of these receptors in the brain leads to the key physiological effects of this compound.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A double-blind, placebo-controlled trial assessing this compound treatment in the setting of intensive insulin therapy in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pramlintide Dosing Regimens: Efficacy in Glycemic Control and Weight Management
For Researchers, Scientists, and Drug Development Professionals
Pramlintide, a synthetic analog of the human amylin hormone, offers a valuable adjunctive therapy for patients with Type 1 and Type 2 diabetes who use mealtime insulin. Its mechanism of action, distinct from insulin, aids in postprandial glucose control by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[1][2] This guide provides a comprehensive comparison of the efficacy of different this compound dosing regimens based on data from key clinical trials.
Efficacy Data Summary
The following tables summarize the quantitative data from various clinical studies, comparing the effects of different this compound dosing regimens on key efficacy endpoints: Hemoglobin A1c (HbA1c) reduction, change in body weight, and reduction in total daily insulin dose.
This compound Efficacy in Patients with Type 1 Diabetes
| Dosing Regimen | Duration | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Mean Change in Total Daily Insulin Dose (%) | Reference |
| Placebo | 29 weeks | -0.5 | +1.2 | -4 | [3][4] |
| 15-60 µg (escalated) | 29 weeks | -0.5 | -1.3 | -28 | [3] |
| Placebo | 52 weeks | +0.04 | +0.8 | Not Reported | |
| 60 µg TID | 52 weeks | -0.29 | -0.4 | Not Reported | |
| 60 µg QID | 52 weeks | -0.34 | -0.4 | Not Reported | |
| Placebo | 26 weeks | +0.1 | Not Reported | +10.3 | |
| 30-60 µg | 26 weeks | -0.4 | -1.0 (at 13 weeks) | +2.3 |
This compound Efficacy in Patients with Type 2 Diabetes
| Dosing Regimen | Duration | Mean Change in HbA1c (%) | Mean Change in Body Weight (kg) | Reference |
| Placebo | 52 weeks | -0.1 | +0.7 | |
| 75 µg TID | 52 weeks | -0.6 | -0.5 | |
| 120 µg BID | 52 weeks | -0.6 | -0.5 | |
| Placebo | 26 weeks | -0.1 | Not Reported | |
| 90 µg BID | 26 weeks | -0.3 | Not Reported | |
| 90 µg TID | 26 weeks | -0.4 | Not Reported | |
| 120 µg BID | 26 weeks | -0.4 | Not Reported | |
| Placebo | 26 weeks | -0.41 | +1.8 | |
| 120 µg BID | 26 weeks | -0.41 | -1.8 |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing clinical trial data. Below are summaries of the experimental protocols from key studies cited in this guide.
Protocol 1: Dose Escalation in Type 1 Diabetes (Edelman et al., 2006)
-
Study Design: A 29-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: 296 patients with Type 1 diabetes.
-
Intervention: Patients were randomized to receive either placebo or this compound as an adjunct to their existing intensive insulin therapy. The this compound group initiated treatment at 15 µg per meal, with the dose escalated in 15 µg increments to a target of 60 µg per meal, based on individual tolerability. A key feature of this protocol was a proactive 30-50% reduction in mealtime insulin upon initiation of this compound to mitigate the risk of hypoglycemia. Insulin doses were subsequently adjusted to optimize glycemic control.
-
Key Efficacy Endpoints:
-
Change in HbA1c from baseline to 29 weeks.
-
Change in body weight from baseline to 29 weeks.
-
Change in total daily insulin dose.
-
Postprandial glucose excursions.
-
-
Safety and Tolerability: Assessed through the incidence of adverse events, with a particular focus on nausea and severe hypoglycemia.
Protocol 2: Long-Term Efficacy in Type 2 Diabetes (Hollander et al., 2003 & Ratner et al., 2002)
-
Study Design: One-year, multicenter, randomized, placebo-controlled clinical trials.
-
Patient Population: Patients with Type 2 diabetes using mealtime insulin.
-
Intervention: Patients were randomized to receive placebo or this compound at various fixed-dose regimens, including 75 µg three times daily (TID) or 120 µg twice daily (BID), in addition to their ongoing insulin therapy.
-
Key Efficacy Endpoints:
-
Mean change in HbA1c from baseline over the one-year period.
-
Mean change in body weight from baseline.
-
-
Key Findings: These studies demonstrated a sustained reduction in HbA1c of approximately 0.6% and modest weight loss in the this compound groups compared to the placebo group over one year.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at amylin receptors. These receptors are heterodimers, composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMP1, RAMP2, or RAMP3). The activation of these receptors in the brain leads to the key physiological effects of this compound.
References
- 1. This compound in the Management of Insulin-Using Patients with Type 2 and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the synthetic analogue of amylin: physiology, pathophysiology, and effects on glycemic control, body weight, and selected biomarkers of vascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A double-blind, placebo-controlled trial assessing this compound treatment in the setting of intensive insulin therapy in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pramlintide's Impact on Weight Loss: A Comparative Guide Based on Clinical Trials
An objective analysis of pramlintide's efficacy in promoting weight loss, supported by extensive clinical trial data and mechanistic insights, for researchers, scientists, and drug development professionals.
This compound, a synthetic analogue of the human hormone amylin, has demonstrated a statistically significant, though modest, effect on weight loss in various patient populations. This guide provides a comprehensive comparison of its performance, drawing on data from key clinical trials. It details the experimental methodologies employed in these studies and visualizes the underlying biological and procedural pathways.
Quantitative Analysis of Weight Loss Effects
The following table summarizes the weight loss outcomes from several key clinical trials investigating this compound. The data is categorized by patient population to facilitate direct comparison.
| Study | Patient Population | Treatment Group (this compound Dose) | Control Group | Duration | Mean Weight Change (this compound) | Mean Weight Change (Control) | Placebo-Corrected Weight Loss | Statistical Significance (p-value) |
| Aronne et al. (2007)[1][2] | Obese Subjects | Up to 240 µg TID | Placebo | 16 weeks | -3.6 kg | - | 3.7% ± 0.5% | < 0.001[1][2] |
| Hollander et al. (2003) | Type 2 Diabetes | 120 µg BID/TID | Placebo | 16 weeks | -1.6 kg | +0.7 kg | -2.3 kg | < 0.0001[3] |
| Whitehouse et al. (2002) | Type 1 Diabetes | 30-60 µg with meals | Placebo | 29 weeks | -1.3 kg | +1.2 kg | -2.5 kg | - |
| Pullman et al. (2008) | Obese Subjects | 120 µg TID | Placebo | 12 months | -6.1 kg | - | 6.1 ± 2.1 kg | < 0.01 |
| Pullman et al. (2008) | Obese Subjects | 360 µg BID | Placebo | 12 months | -7.2 kg | - | 7.2 ± 2.3 kg | < 0.01 |
| Systematic Review (2009) | Type 2 Diabetes | 120-240 µg TID | Placebo | 16 weeks | - | - | up to 3.7 kg | - |
| Systematic Review (2009) | Type 1 Diabetes | 60 µg TID | Placebo | 1 year | - | - | up to 1.7 kg | - |
| Systematic Review (2009) | Obese (without diabetes) | Not specified | Placebo | 1 year | - | - | up to 8 kg | - |
Experimental Protocols in this compound Clinical Trials
The clinical trials evaluating the weight loss effects of this compound have predominantly followed a robust, scientifically rigorous design.
Study Design: The majority of key studies were designed as randomized, double-blind, placebo-controlled, multicenter trials. This design is the gold standard for minimizing bias and ensuring the observed effects are attributable to the drug itself. Some studies also included a single-blind or open-label extension phase to assess long-term effects.
Participant Selection: Inclusion criteria typically targeted specific populations: patients with type 1 or type 2 diabetes on insulin (B600854) therapy, or obese individuals with or without type 2 diabetes. Exclusion criteria often included recent significant weight change, use of other weight-loss medications, and certain medical conditions.
Intervention: Participants were randomized to receive either this compound or a matching placebo. This compound was administered via subcutaneous injection before major meals, typically two or three times daily. Dosages varied across trials, with some employing a dose-escalation phase to improve tolerability, particularly concerning nausea, a common side effect.
Data Collection and Endpoints: The primary endpoint for weight loss studies was the mean change in body weight from baseline to the end of the treatment period. Other key endpoints included the percentage of participants achieving a certain threshold of weight loss (e.g., ≥5% or ≥10% of baseline body weight) and changes in waist circumference. Safety and tolerability were also closely monitored throughout the trials.
Visualizing the Pathways
To better understand the experimental process and the biological mechanism of action, the following diagrams are provided.
Caption: A typical workflow for a this compound weight loss clinical trial.
Caption: this compound's mechanism of action leading to weight loss.
Mechanism of Action in Weight Regulation
This compound exerts its effects on body weight through a multi-faceted mechanism that primarily targets the central nervous system. As an amylin analogue, it binds to amylin receptors in the area postrema of the brainstem. This action triggers a cascade of neural signals that are relayed to other brain regions, including the nucleus of the solitary tract and the hypothalamus, which are critical for regulating appetite and energy balance.
The key physiological consequences of this neural activation include:
-
Increased Satiety: this compound enhances the feeling of fullness during and after meals, leading to a reduction in caloric intake.
-
Slowed Gastric Emptying: It delays the rate at which food moves from the stomach to the small intestine, which contributes to prolonged satiety.
-
Suppression of Glucagon Secretion: this compound inhibits the post-meal rise in glucagon, a hormone that increases glucose production by the liver.
Together, these effects contribute to a negative energy balance, ultimately resulting in weight loss.
Conclusion
Clinical evidence robustly supports the role of this compound in inducing statistically significant weight loss in individuals with and without diabetes. While the magnitude of weight loss is generally modest, it is a consistent finding across multiple, well-designed clinical trials. The primary mechanism driving this effect is centrally mediated appetite suppression, leading to reduced caloric intake. For researchers and drug development professionals, this compound serves as an important example of a neurohormonal approach to obesity pharmacotherapy.
References
Pramlintide's Impact on Weight Loss: A Comparative Guide Based on Clinical Trials
An objective analysis of pramlintide's efficacy in promoting weight loss, supported by extensive clinical trial data and mechanistic insights, for researchers, scientists, and drug development professionals.
This compound, a synthetic analogue of the human hormone amylin, has demonstrated a statistically significant, though modest, effect on weight loss in various patient populations. This guide provides a comprehensive comparison of its performance, drawing on data from key clinical trials. It details the experimental methodologies employed in these studies and visualizes the underlying biological and procedural pathways.
Quantitative Analysis of Weight Loss Effects
The following table summarizes the weight loss outcomes from several key clinical trials investigating this compound. The data is categorized by patient population to facilitate direct comparison.
| Study | Patient Population | Treatment Group (this compound Dose) | Control Group | Duration | Mean Weight Change (this compound) | Mean Weight Change (Control) | Placebo-Corrected Weight Loss | Statistical Significance (p-value) |
| Aronne et al. (2007)[1][2] | Obese Subjects | Up to 240 µg TID | Placebo | 16 weeks | -3.6 kg | - | 3.7% ± 0.5% | < 0.001[1][2] |
| Hollander et al. (2003) | Type 2 Diabetes | 120 µg BID/TID | Placebo | 16 weeks | -1.6 kg | +0.7 kg | -2.3 kg | < 0.0001[3] |
| Whitehouse et al. (2002) | Type 1 Diabetes | 30-60 µg with meals | Placebo | 29 weeks | -1.3 kg | +1.2 kg | -2.5 kg | - |
| Pullman et al. (2008) | Obese Subjects | 120 µg TID | Placebo | 12 months | -6.1 kg | - | 6.1 ± 2.1 kg | < 0.01 |
| Pullman et al. (2008) | Obese Subjects | 360 µg BID | Placebo | 12 months | -7.2 kg | - | 7.2 ± 2.3 kg | < 0.01 |
| Systematic Review (2009) | Type 2 Diabetes | 120-240 µg TID | Placebo | 16 weeks | - | - | up to 3.7 kg | - |
| Systematic Review (2009) | Type 1 Diabetes | 60 µg TID | Placebo | 1 year | - | - | up to 1.7 kg | - |
| Systematic Review (2009) | Obese (without diabetes) | Not specified | Placebo | 1 year | - | - | up to 8 kg | - |
Experimental Protocols in this compound Clinical Trials
The clinical trials evaluating the weight loss effects of this compound have predominantly followed a robust, scientifically rigorous design.
Study Design: The majority of key studies were designed as randomized, double-blind, placebo-controlled, multicenter trials. This design is the gold standard for minimizing bias and ensuring the observed effects are attributable to the drug itself. Some studies also included a single-blind or open-label extension phase to assess long-term effects.
Participant Selection: Inclusion criteria typically targeted specific populations: patients with type 1 or type 2 diabetes on insulin therapy, or obese individuals with or without type 2 diabetes. Exclusion criteria often included recent significant weight change, use of other weight-loss medications, and certain medical conditions.
Intervention: Participants were randomized to receive either this compound or a matching placebo. This compound was administered via subcutaneous injection before major meals, typically two or three times daily. Dosages varied across trials, with some employing a dose-escalation phase to improve tolerability, particularly concerning nausea, a common side effect.
Data Collection and Endpoints: The primary endpoint for weight loss studies was the mean change in body weight from baseline to the end of the treatment period. Other key endpoints included the percentage of participants achieving a certain threshold of weight loss (e.g., ≥5% or ≥10% of baseline body weight) and changes in waist circumference. Safety and tolerability were also closely monitored throughout the trials.
Visualizing the Pathways
To better understand the experimental process and the biological mechanism of action, the following diagrams are provided.
Caption: A typical workflow for a this compound weight loss clinical trial.
Caption: this compound's mechanism of action leading to weight loss.
Mechanism of Action in Weight Regulation
This compound exerts its effects on body weight through a multi-faceted mechanism that primarily targets the central nervous system. As an amylin analogue, it binds to amylin receptors in the area postrema of the brainstem. This action triggers a cascade of neural signals that are relayed to other brain regions, including the nucleus of the solitary tract and the hypothalamus, which are critical for regulating appetite and energy balance.
The key physiological consequences of this neural activation include:
-
Increased Satiety: this compound enhances the feeling of fullness during and after meals, leading to a reduction in caloric intake.
-
Slowed Gastric Emptying: It delays the rate at which food moves from the stomach to the small intestine, which contributes to prolonged satiety.
-
Suppression of Glucagon Secretion: this compound inhibits the post-meal rise in glucagon, a hormone that increases glucose production by the liver.
Together, these effects contribute to a negative energy balance, ultimately resulting in weight loss.
Conclusion
Clinical evidence robustly supports the role of this compound in inducing statistically significant weight loss in individuals with and without diabetes. While the magnitude of weight loss is generally modest, it is a consistent finding across multiple, well-designed clinical trials. The primary mechanism driving this effect is centrally mediated appetite suppression, leading to reduced caloric intake. For researchers and drug development professionals, this compound serves as an important example of a neurohormonal approach to obesity pharmacotherapy.
References
Independent Replication of Pramlintide's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of pramlintide and its alternatives, supported by experimental data. The following sections detail the evidence for this compound's efficacy, compare it with GLP-1 receptor agonists, and provide in-depth experimental protocols for key studies.
This compound's Neuroprotective Profile: Evidence from Preclinical Models
This compound, a synthetic analog of the hormone amylin, has demonstrated significant neuroprotective effects in various animal models of Alzheimer's disease. Research suggests that its therapeutic benefits are multifaceted, targeting key pathological features of the disease.
In APP/PS1 transgenic mice, a well-established model of Alzheimer's disease, chronic treatment with this compound has been shown to improve cognitive function, as assessed by the Morris Water Maze test.[1] This cognitive enhancement is accompanied by a significant reduction in amyloid-beta (Aβ) plaque burden in the hippocampus.[1] Specifically, this compound treatment has been observed to decrease the percentage area of plaque coverage and the total number of plaques.[1] Furthermore, studies have shown a reduction in the levels of insoluble Aβ40 and Aβ42 in the hippocampus of these mice.[1]
The neuroprotective mechanisms of this compound are believed to involve the modulation of oxidative stress. In the hippocampus of APP/PS1 mice, this compound treatment has been shown to regulate the expression of key antioxidant enzymes, such as manganese superoxide (B77818) dismutase (MnSOD), and the stress marker heme oxygenase-1 (HO-1).[2] In vitro studies using neuronal cell models have further substantiated these findings, demonstrating that this compound can reduce the production of reactive oxygen species (ROS) and lipid peroxidation induced by oxidative stress.
Beyond its effects on amyloid pathology and oxidative stress, this compound has also been shown to influence synaptic plasticity. In the senescence-accelerated prone mouse (SAMP8) model, another model for sporadic Alzheimer's disease, this compound administration led to an increased expression of the synaptic marker synapsin I and cyclin-dependent kinase 5 (CDK5) in the hippocampus.
Comparative Analysis: this compound vs. GLP-1 Receptor Agonists
A key area of investigation in neuroprotective strategies for Alzheimer's disease involves the comparison of different metabolic hormone analogs. Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide (B1674861), have emerged as a promising alternative with neuroprotective properties.
A direct comparative study in a rat model of high-fat diet and streptozotocin-induced cognitive dysfunction provided valuable insights into the relative efficacy of this compound and liraglutide. While both treatments effectively controlled diabetes and prevented a decline in memory function, liraglutide demonstrated a slightly better significant decrease in the burden of Aβ plaques in the hippocampus.
The following tables summarize the quantitative data from key preclinical studies on this compound and liraglutide, allowing for a comparative assessment of their neuroprotective effects.
Cognitive Function
| Treatment | Animal Model | Cognitive Test | Outcome | Reference |
| This compound | APP/PS1 Mice | Morris Water Maze | Improved performance | |
| SAMP8 Mice | Novel Object Recognition | Improved performance | ||
| Liraglutide | APP/PS1 Mice | Morris Water Maze | Prevented memory impairments | |
| APP/PS1xdb/db Mice | Morris Water Maze | Improved performance | ||
| SAMP8 Mice | T-maze | Increased memory retention |
Amyloid-Beta Pathology
| Treatment | Animal Model | Parameter | Outcome | Reference |
| This compound | APP/PS1 Mice | Hippocampal Aβ Plaque Area | Decreased | |
| APP/PS1 Mice | Hippocampal Insoluble Aβ40/42 | Decreased | ||
| Tg2576 Mice | Brain Aβ40/42 | Reduced concentrations | ||
| Liraglutide | APP/PS1 Mice | Cortical Aβ Plaque Count | Reduced by 40-50% | |
| APP/PS1 Mice | Soluble Aβ Oligomers | Reduced by 25% | ||
| APP/PS1xdb/db Mice | Aβ Aggregates | Reduced levels |
Oxidative Stress and Neuroinflammation
| Treatment | Animal Model | Marker | Outcome | Reference |
| This compound | APP/PS1 Mice | Hippocampal HO-1 | Regulated expression | |
| APP/PS1 Mice | Hippocampal MnSOD | Regulated expression | ||
| Human Endothelial Cells | NF-κB expression | Decreased | ||
| Liraglutide | APP/PS1 Mice | Activated Microglia | Halved in number | |
| Palmitate-induced mice | Hippocampal TNF-α & IL-6 | Decreased mRNA levels | ||
| Type 1 Diabetes Patients | Serum IL-6 | Reduced by 22.6% |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and GLP-1 receptor agonists are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the typical experimental workflows used in the cited studies.
Detailed Experimental Protocols
This compound Treatment in APP/PS1 Mice
-
Animal Model: Male and female APP/PS1 transgenic mice.
-
Treatment Initiation: 5.5 months of age, prior to widespread Aβ pathology onset.
-
Drug Administration: this compound (e.g., 6 µ g/day ) or saline vehicle delivered continuously for 3 months via subcutaneously implanted osmotic mini-pumps. Pumps are replaced every 6 weeks.
-
Cognitive Assessment (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 180 cm in diameter) filled with opaque water. A hidden platform is submerged in one quadrant.
-
Training: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Biochemical Analysis:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissue (hippocampus and cortex) is collected.
-
Aβ Quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure soluble and insoluble Aβ40 and Aβ42 levels.
-
Plaque Load: Brain sections are stained with Thioflavin S to visualize Aβ plaques, and the percentage of plaque-covered area is quantified.
-
Oxidative Stress Markers: Western blotting is performed to measure the protein levels of HO-1 and MnSOD.
-
Liraglutide Treatment in APP/PS1xdb/db Mice
-
Animal Model: APP/PS1xdb/db mice, a model that exhibits both Alzheimer's-like pathology and type 2 diabetes.
-
Treatment Initiation: 6 weeks of age.
-
Drug Administration: Liraglutide (e.g., 500 μg/kg/day) or vehicle administered via daily subcutaneous injections for 20 weeks.
-
Cognitive Assessment:
-
New Object Discrimination Test: To assess episodic memory.
-
Morris Water Maze: As described above, to evaluate spatial learning and memory.
-
-
Biochemical Analysis:
-
Tissue Collection: Post-mortem brain tissue is collected.
-
Aβ and Tau Pathology: Immunohistochemistry and ELISA are used to assess Aβ plaque burden and tau hyperphosphorylation.
-
Neuroinflammation: Immunohistochemistry is used to quantify microglial activation.
-
Neuronal Loss: Neuronal density is assessed in different brain regions.
-
Conclusion
The available preclinical data strongly suggest that this compound has significant neuroprotective effects in models of Alzheimer's disease, impacting cognitive function, amyloid pathology, and oxidative stress. Comparative studies with GLP-1 receptor agonists like liraglutide indicate that both classes of drugs offer promising therapeutic avenues, with potentially distinct but overlapping mechanisms of action. Liraglutide appears to have a more pronounced effect on reducing Aβ plaque burden and neuroinflammation in some models. Further independent replication and head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds and to identify the patient populations most likely to benefit from each treatment. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing future studies in this critical area of neurodegenerative disease research.
References
- 1. Neuroprotective Effects of The Amylin Analog, this compound, on AD are associated with Oxidative Stress Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of the Amylin Analog, this compound, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Pramlintide's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of pramlintide and its alternatives, supported by experimental data. The following sections detail the evidence for this compound's efficacy, compare it with GLP-1 receptor agonists, and provide in-depth experimental protocols for key studies.
This compound's Neuroprotective Profile: Evidence from Preclinical Models
This compound, a synthetic analog of the hormone amylin, has demonstrated significant neuroprotective effects in various animal models of Alzheimer's disease. Research suggests that its therapeutic benefits are multifaceted, targeting key pathological features of the disease.
In APP/PS1 transgenic mice, a well-established model of Alzheimer's disease, chronic treatment with this compound has been shown to improve cognitive function, as assessed by the Morris Water Maze test.[1] This cognitive enhancement is accompanied by a significant reduction in amyloid-beta (Aβ) plaque burden in the hippocampus.[1] Specifically, this compound treatment has been observed to decrease the percentage area of plaque coverage and the total number of plaques.[1] Furthermore, studies have shown a reduction in the levels of insoluble Aβ40 and Aβ42 in the hippocampus of these mice.[1]
The neuroprotective mechanisms of this compound are believed to involve the modulation of oxidative stress. In the hippocampus of APP/PS1 mice, this compound treatment has been shown to regulate the expression of key antioxidant enzymes, such as manganese superoxide dismutase (MnSOD), and the stress marker heme oxygenase-1 (HO-1).[2] In vitro studies using neuronal cell models have further substantiated these findings, demonstrating that this compound can reduce the production of reactive oxygen species (ROS) and lipid peroxidation induced by oxidative stress.
Beyond its effects on amyloid pathology and oxidative stress, this compound has also been shown to influence synaptic plasticity. In the senescence-accelerated prone mouse (SAMP8) model, another model for sporadic Alzheimer's disease, this compound administration led to an increased expression of the synaptic marker synapsin I and cyclin-dependent kinase 5 (CDK5) in the hippocampus.
Comparative Analysis: this compound vs. GLP-1 Receptor Agonists
A key area of investigation in neuroprotective strategies for Alzheimer's disease involves the comparison of different metabolic hormone analogs. Glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide, have emerged as a promising alternative with neuroprotective properties.
A direct comparative study in a rat model of high-fat diet and streptozotocin-induced cognitive dysfunction provided valuable insights into the relative efficacy of this compound and liraglutide. While both treatments effectively controlled diabetes and prevented a decline in memory function, liraglutide demonstrated a slightly better significant decrease in the burden of Aβ plaques in the hippocampus.
The following tables summarize the quantitative data from key preclinical studies on this compound and liraglutide, allowing for a comparative assessment of their neuroprotective effects.
Cognitive Function
| Treatment | Animal Model | Cognitive Test | Outcome | Reference |
| This compound | APP/PS1 Mice | Morris Water Maze | Improved performance | |
| SAMP8 Mice | Novel Object Recognition | Improved performance | ||
| Liraglutide | APP/PS1 Mice | Morris Water Maze | Prevented memory impairments | |
| APP/PS1xdb/db Mice | Morris Water Maze | Improved performance | ||
| SAMP8 Mice | T-maze | Increased memory retention |
Amyloid-Beta Pathology
| Treatment | Animal Model | Parameter | Outcome | Reference |
| This compound | APP/PS1 Mice | Hippocampal Aβ Plaque Area | Decreased | |
| APP/PS1 Mice | Hippocampal Insoluble Aβ40/42 | Decreased | ||
| Tg2576 Mice | Brain Aβ40/42 | Reduced concentrations | ||
| Liraglutide | APP/PS1 Mice | Cortical Aβ Plaque Count | Reduced by 40-50% | |
| APP/PS1 Mice | Soluble Aβ Oligomers | Reduced by 25% | ||
| APP/PS1xdb/db Mice | Aβ Aggregates | Reduced levels |
Oxidative Stress and Neuroinflammation
| Treatment | Animal Model | Marker | Outcome | Reference |
| This compound | APP/PS1 Mice | Hippocampal HO-1 | Regulated expression | |
| APP/PS1 Mice | Hippocampal MnSOD | Regulated expression | ||
| Human Endothelial Cells | NF-κB expression | Decreased | ||
| Liraglutide | APP/PS1 Mice | Activated Microglia | Halved in number | |
| Palmitate-induced mice | Hippocampal TNF-α & IL-6 | Decreased mRNA levels | ||
| Type 1 Diabetes Patients | Serum IL-6 | Reduced by 22.6% |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and GLP-1 receptor agonists are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the typical experimental workflows used in the cited studies.
Detailed Experimental Protocols
This compound Treatment in APP/PS1 Mice
-
Animal Model: Male and female APP/PS1 transgenic mice.
-
Treatment Initiation: 5.5 months of age, prior to widespread Aβ pathology onset.
-
Drug Administration: this compound (e.g., 6 µ g/day ) or saline vehicle delivered continuously for 3 months via subcutaneously implanted osmotic mini-pumps. Pumps are replaced every 6 weeks.
-
Cognitive Assessment (Morris Water Maze):
-
Apparatus: A circular pool (e.g., 180 cm in diameter) filled with opaque water. A hidden platform is submerged in one quadrant.
-
Training: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using spatial cues.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.
-
-
Biochemical Analysis:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and brain tissue (hippocampus and cortex) is collected.
-
Aβ Quantification: Enzyme-linked immunosorbent assay (ELISA) is used to measure soluble and insoluble Aβ40 and Aβ42 levels.
-
Plaque Load: Brain sections are stained with Thioflavin S to visualize Aβ plaques, and the percentage of plaque-covered area is quantified.
-
Oxidative Stress Markers: Western blotting is performed to measure the protein levels of HO-1 and MnSOD.
-
Liraglutide Treatment in APP/PS1xdb/db Mice
-
Animal Model: APP/PS1xdb/db mice, a model that exhibits both Alzheimer's-like pathology and type 2 diabetes.
-
Treatment Initiation: 6 weeks of age.
-
Drug Administration: Liraglutide (e.g., 500 μg/kg/day) or vehicle administered via daily subcutaneous injections for 20 weeks.
-
Cognitive Assessment:
-
New Object Discrimination Test: To assess episodic memory.
-
Morris Water Maze: As described above, to evaluate spatial learning and memory.
-
-
Biochemical Analysis:
-
Tissue Collection: Post-mortem brain tissue is collected.
-
Aβ and Tau Pathology: Immunohistochemistry and ELISA are used to assess Aβ plaque burden and tau hyperphosphorylation.
-
Neuroinflammation: Immunohistochemistry is used to quantify microglial activation.
-
Neuronal Loss: Neuronal density is assessed in different brain regions.
-
Conclusion
The available preclinical data strongly suggest that this compound has significant neuroprotective effects in models of Alzheimer's disease, impacting cognitive function, amyloid pathology, and oxidative stress. Comparative studies with GLP-1 receptor agonists like liraglutide indicate that both classes of drugs offer promising therapeutic avenues, with potentially distinct but overlapping mechanisms of action. Liraglutide appears to have a more pronounced effect on reducing Aβ plaque burden and neuroinflammation in some models. Further independent replication and head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds and to identify the patient populations most likely to benefit from each treatment. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing future studies in this critical area of neurodegenerative disease research.
References
- 1. Neuroprotective Effects of The Amylin Analog, this compound, on AD are associated with Oxidative Stress Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of the Amylin Analog, this compound, on Alzheimer's Disease Are Associated with Oxidative Stress Regulation Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Pramlintide Across Preclinical Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug across different animal species is fundamental for preclinical development and successful translation to human clinical trials. This guide provides a comparative overview of the available pharmacokinetic data for pramlintide, a synthetic analog of the human hormone amylin, in various animal species.
This compound aids in glycemic control by slowing gastric emptying, suppressing post-prandial glucagon (B607659) secretion, and promoting satiety.[1][2] Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can vary significantly between species, influencing both its efficacy and safety profile. This document summarizes key pharmacokinetic parameters, details relevant experimental protocols, and provides visualizations of experimental workflows and the primary signaling pathway of this compound.
Quantitative Pharmacokinetic Parameters of this compound
The following table summarizes the available quantitative pharmacokinetic data for this compound in humans and various animal species. It is important to note that direct comparative studies across all species are limited, and the data presented here are compiled from different sources.
| Species | Dose | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | 30 µg | Subcutaneous | 39 pmol/L | 21 min | 3750 pmolmin/L | 55 min | Data not available | Data not available | FDA Label |
| 60 µg | Subcutaneous | 79 pmol/L | 20 min | 6778 pmolmin/L | 49 min | Data not available | Data not available | FDA Label | |
| 90 µg | Subcutaneous | 102 pmol/L | 19 min | 8507 pmolmin/L | 51 min | Data not available | Data not available | FDA Label | |
| 120 µg | Subcutaneous | 147 pmol/L | 21 min | 11970 pmolmin/L | 48 min | Data not available | Data not available | FDA Label | |
| Rat | 100 µg | Subcutaneous | Data not available | Data not available | Data not available | 17 ± 1 min | 20.3 ± 1.1 mL/min | Data not available | [3] |
| 100 µg (Nephrectomized) | Subcutaneous | Data not available | Data not available | 3.6-fold increase | 26 ± 2 min | 7.9 ± 0.4 mL/min | Data not available | [3] | |
| Mouse | Data not available | Intravenous | Data not available | Data not available | Data not available | 6.8 min | Data not available | Data not available | [4] |
| Rabbit | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values for these parameters were not found in the reviewed literature for the specified species. The human data is derived from the SYMLIN® (this compound acetate) injection product label.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are summaries of the experimental protocols from key studies cited in this guide.
Study of this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single subcutaneous injection of 100 µg of amylin (of which this compound is an analog). A separate group of rats underwent functional nephrectomy to assess the role of the kidneys in this compound metabolism.
-
Sample Collection: Blood samples were collected to measure plasma amylin concentrations.
-
Analytical Method: The specific assay for amylin concentration measurement was not detailed in the abstract.
Study of this compound Pharmacokinetics in Mice
-
Animal Model: Mice (strain not specified).
-
Drug Administration: Intravenous administration of this compound.
-
Sample Collection and Analysis: The methodology for sample collection and analysis to determine the plasma half-life was not detailed in the provided text.
Visualizing Experimental and Physiological Pathways
To further aid in the understanding of this compound's evaluation and mechanism, the following diagrams, generated using the DOT language, illustrate a typical pharmacokinetic study workflow and the key signaling pathways affected by this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Main physiological effects and therapeutic outcomes of this compound.
Conclusion
This guide provides a consolidated view of the currently available pharmacokinetic data for this compound across different species. The data clearly indicates that this compound is rapidly absorbed and eliminated in both humans and rats. The kidneys play a significant role in the clearance of this compound, as evidenced by the altered pharmacokinetic parameters in nephrectomized rats.
However, a significant gap in knowledge exists regarding the detailed pharmacokinetic profiles of this compound in other common preclinical species such as mice (beyond half-life), rabbits, dogs, and non-human primates. The lack of comprehensive, directly comparable studies makes interspecies scaling and the prediction of human pharmacokinetics challenging. Further research is warranted to generate these valuable datasets, which will undoubtedly aid in the continued development and optimization of amylin analogs for the treatment of diabetes.
References
Comparative Pharmacokinetics of Pramlintide Across Preclinical Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug across different animal species is fundamental for preclinical development and successful translation to human clinical trials. This guide provides a comparative overview of the available pharmacokinetic data for pramlintide, a synthetic analog of the human hormone amylin, in various animal species.
This compound aids in glycemic control by slowing gastric emptying, suppressing post-prandial glucagon secretion, and promoting satiety.[1][2] Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, can vary significantly between species, influencing both its efficacy and safety profile. This document summarizes key pharmacokinetic parameters, details relevant experimental protocols, and provides visualizations of experimental workflows and the primary signaling pathway of this compound.
Quantitative Pharmacokinetic Parameters of this compound
The following table summarizes the available quantitative pharmacokinetic data for this compound in humans and various animal species. It is important to note that direct comparative studies across all species are limited, and the data presented here are compiled from different sources.
| Species | Dose | Route of Administration | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Human | 30 µg | Subcutaneous | 39 pmol/L | 21 min | 3750 pmolmin/L | 55 min | Data not available | Data not available | FDA Label |
| 60 µg | Subcutaneous | 79 pmol/L | 20 min | 6778 pmolmin/L | 49 min | Data not available | Data not available | FDA Label | |
| 90 µg | Subcutaneous | 102 pmol/L | 19 min | 8507 pmolmin/L | 51 min | Data not available | Data not available | FDA Label | |
| 120 µg | Subcutaneous | 147 pmol/L | 21 min | 11970 pmolmin/L | 48 min | Data not available | Data not available | FDA Label | |
| Rat | 100 µg | Subcutaneous | Data not available | Data not available | Data not available | 17 ± 1 min | 20.3 ± 1.1 mL/min | Data not available | [3] |
| 100 µg (Nephrectomized) | Subcutaneous | Data not available | Data not available | 3.6-fold increase | 26 ± 2 min | 7.9 ± 0.4 mL/min | Data not available | [3] | |
| Mouse | Data not available | Intravenous | Data not available | Data not available | Data not available | 6.8 min | Data not available | Data not available | [4] |
| Rabbit | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values for these parameters were not found in the reviewed literature for the specified species. The human data is derived from the SYMLIN® (this compound acetate) injection product label.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic data. Below are summaries of the experimental protocols from key studies cited in this guide.
Study of this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: A single subcutaneous injection of 100 µg of amylin (of which this compound is an analog). A separate group of rats underwent functional nephrectomy to assess the role of the kidneys in this compound metabolism.
-
Sample Collection: Blood samples were collected to measure plasma amylin concentrations.
-
Analytical Method: The specific assay for amylin concentration measurement was not detailed in the abstract.
Study of this compound Pharmacokinetics in Mice
-
Animal Model: Mice (strain not specified).
-
Drug Administration: Intravenous administration of this compound.
-
Sample Collection and Analysis: The methodology for sample collection and analysis to determine the plasma half-life was not detailed in the provided text.
Visualizing Experimental and Physiological Pathways
To further aid in the understanding of this compound's evaluation and mechanism, the following diagrams, generated using the DOT language, illustrate a typical pharmacokinetic study workflow and the key signaling pathways affected by this compound.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Caption: Main physiological effects and therapeutic outcomes of this compound.
Conclusion
This guide provides a consolidated view of the currently available pharmacokinetic data for this compound across different species. The data clearly indicates that this compound is rapidly absorbed and eliminated in both humans and rats. The kidneys play a significant role in the clearance of this compound, as evidenced by the altered pharmacokinetic parameters in nephrectomized rats.
However, a significant gap in knowledge exists regarding the detailed pharmacokinetic profiles of this compound in other common preclinical species such as mice (beyond half-life), rabbits, dogs, and non-human primates. The lack of comprehensive, directly comparable studies makes interspecies scaling and the prediction of human pharmacokinetics challenging. Further research is warranted to generate these valuable datasets, which will undoubtedly aid in the continued development and optimization of amylin analogs for the treatment of diabetes.
References
Safety Operating Guide
Proper Disposal of Pramlintide: A Guide for Laboratory Professionals
Pramlintide, a synthetic analog of the human hormone amylin, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed protocols for researchers, scientists, and drug development professionals on the proper disposal of this compound, encompassing waste from experimental procedures and unused product.
Waste Management and Disposal Plan
In a laboratory setting, this compound waste may be generated in various forms, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Each waste stream requires a specific disposal pathway to comply with safety and environmental regulations.
Key Disposal Considerations:
-
Environmental Precautions: Do not allow this compound to enter sewers or surface and ground water[1]. It is crucial to prevent environmental contamination.
-
Regulatory Compliance: Disposal procedures should be in accordance with all applicable regional, national, and local laws and regulations[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound waste to avoid inhalation, skin, and eye contact[3][4].
Structured Disposal Procedures
The following table outlines the recommended disposal procedures for different types of this compound waste generated in a laboratory.
| Waste Type | Recommended Disposal Procedure |
| Unused/Expired this compound | Treat as chemical waste. Dispose of in a designated, properly labeled hazardous waste container. Do not dispose of down the drain or in regular trash. |
| This compound Solutions | Absorb liquid with an inert material (e.g., diatomite, universal binders)[3]. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal. |
| Contaminated Labware | Decontaminate surfaces and equipment by scrubbing with alcohol. Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be thoroughly cleaned following standard laboratory procedures for chemical decontamination before reuse. |
| Contaminated PPE | All used PPE, such as gloves and disposable lab coats, should be placed in a designated waste container for hazardous materials. |
| Sharps (Needles/Syringes) | Immediately place used needles and syringes into an FDA-cleared, puncture-resistant sharps disposal container. Do not discard loose sharps in household or laboratory trash. Follow institutional or local guidelines for the final disposal of the sealed sharps container. |
Experimental Protocols for Waste Handling
This compound Spill Clean-up Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. The person conducting the clean-up must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, prevent further spread by creating a barrier with absorbent material. For powder spills, avoid creating dust.
-
Absorption/Collection:
-
Liquid Spill: Gently cover the spill with an absorbent material like diatomite or a universal binder.
-
Solid Spill: Carefully scoop or sweep up the material, avoiding dust generation. Use a dampened cloth or paper towel to wipe up any remaining residue.
-
-
Disposal of Clean-up Materials: Place all contaminated absorbent materials, cleaning supplies, and PPE into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area and any affected equipment with alcohol or another suitable laboratory disinfectant.
-
Reporting: Report the spill to the laboratory supervisor or safety officer in accordance with institutional policy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Proper Disposal of Pramlintide: A Guide for Laboratory Professionals
Pramlintide, a synthetic analog of the human hormone amylin, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed protocols for researchers, scientists, and drug development professionals on the proper disposal of this compound, encompassing waste from experimental procedures and unused product.
Waste Management and Disposal Plan
In a laboratory setting, this compound waste may be generated in various forms, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Each waste stream requires a specific disposal pathway to comply with safety and environmental regulations.
Key Disposal Considerations:
-
Environmental Precautions: Do not allow this compound to enter sewers or surface and ground water[1]. It is crucial to prevent environmental contamination.
-
Regulatory Compliance: Disposal procedures should be in accordance with all applicable regional, national, and local laws and regulations[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling this compound waste to avoid inhalation, skin, and eye contact[3][4].
Structured Disposal Procedures
The following table outlines the recommended disposal procedures for different types of this compound waste generated in a laboratory.
| Waste Type | Recommended Disposal Procedure |
| Unused/Expired this compound | Treat as chemical waste. Dispose of in a designated, properly labeled hazardous waste container. Do not dispose of down the drain or in regular trash. |
| This compound Solutions | Absorb liquid with an inert material (e.g., diatomite, universal binders)[3]. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal. |
| Contaminated Labware | Decontaminate surfaces and equipment by scrubbing with alcohol. Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be thoroughly cleaned following standard laboratory procedures for chemical decontamination before reuse. |
| Contaminated PPE | All used PPE, such as gloves and disposable lab coats, should be placed in a designated waste container for hazardous materials. |
| Sharps (Needles/Syringes) | Immediately place used needles and syringes into an FDA-cleared, puncture-resistant sharps disposal container. Do not discard loose sharps in household or laboratory trash. Follow institutional or local guidelines for the final disposal of the sealed sharps container. |
Experimental Protocols for Waste Handling
This compound Spill Clean-up Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. The person conducting the clean-up must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, prevent further spread by creating a barrier with absorbent material. For powder spills, avoid creating dust.
-
Absorption/Collection:
-
Liquid Spill: Gently cover the spill with an absorbent material like diatomite or a universal binder.
-
Solid Spill: Carefully scoop or sweep up the material, avoiding dust generation. Use a dampened cloth or paper towel to wipe up any remaining residue.
-
-
Disposal of Clean-up Materials: Place all contaminated absorbent materials, cleaning supplies, and PPE into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area and any affected equipment with alcohol or another suitable laboratory disinfectant.
-
Reporting: Report the spill to the laboratory supervisor or safety officer in accordance with institutional policy.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Pramlintide
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds like Pramlintide is of paramount importance. Adherence to established safety protocols is critical to minimize exposure risk and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid or powder form, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Protects against splashes and airborne particles, preventing potential eye irritation or injury.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[1][2] Gloves should be inspected for integrity before use and proper removal techniques should be followed to avoid skin contamination. |
| Body Protection | Laboratory coat or protective clothing. | Minimizes the risk of this compound coming into contact with personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. | Local exhaust ventilation is recommended to control exposure. If ventilation is inadequate, respiratory protection should be used to prevent inhalation. |
Operational Handling Plan
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
Engineering Controls:
-
Work with this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form to minimize the generation of dust.
Safe Handling Practices:
-
Obtain and review the Safety Data Sheet (SDS) for this compound before use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.
This compound Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
-
This compound Waste: Dispose of contaminated material as chemical waste in accordance with institutional, local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container for proper disposal.
-
Sharps: Any needles or syringes used for injections of this compound must be disposed of immediately in a puncture-resistant sharps container. Do not recap needles. Keep the sharps container out of reach of children and pets.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a secure working environment when working with this compound.
References
Essential Safety and Handling Protocols for Pramlintide
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds like Pramlintide is of paramount importance. Adherence to established safety protocols is critical to minimize exposure risk and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid or powder form, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Protects against splashes and airborne particles, preventing potential eye irritation or injury.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact with the compound.[1][2] Gloves should be inspected for integrity before use and proper removal techniques should be followed to avoid skin contamination. |
| Body Protection | Laboratory coat or protective clothing. | Minimizes the risk of this compound coming into contact with personal clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. | Local exhaust ventilation is recommended to control exposure. If ventilation is inadequate, respiratory protection should be used to prevent inhalation. |
Operational Handling Plan
A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.
Engineering Controls:
-
Work with this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form to minimize the generation of dust.
Safe Handling Practices:
-
Obtain and review the Safety Data Sheet (SDS) for this compound before use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.
This compound Handling Workflow
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
-
This compound Waste: Dispose of contaminated material as chemical waste in accordance with institutional, local, state, and federal regulations. Do not allow the substance to enter sewers or surface water.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container for proper disposal.
-
Sharps: Any needles or syringes used for injections of this compound must be disposed of immediately in a puncture-resistant sharps container. Do not recap needles. Keep the sharps container out of reach of children and pets.
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a secure working environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
